4',3,5-Trifluorobiphenyl-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H7F3O2 |
|---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2,6-difluoro-4-(4-fluorophenyl)benzoic acid |
InChI |
InChI=1S/C13H7F3O2/c14-9-3-1-7(2-4-9)8-5-10(15)12(13(17)18)11(16)6-8/h1-6H,(H,17,18) |
InChI Key |
BCYLWDQNPXVFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C(=C2)F)C(=O)O)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4',3,5-Trifluorobiphenyl-4-carboxylic Acid Structure Analysis
[1]
Part 1: Chemical Identity & Strategic Significance
4',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS: 1214354-93-4) is a specialized fluorinated aromatic scaffold used primarily in medicinal chemistry as a bioisostere for lipophilic acids and in materials science as a liquid crystal mesogen.[1] Its structural architecture combines a biphenyl core with a specific fluorination pattern that critically alters its physicochemical profile compared to non-fluorinated analogs.
Structural Fingerprint
-
IUPAC Name: 3,5-Difluoro-4-(4-fluorophenyl)benzoic acid
-
SMILES: OC(=O)c1c(F)cc(cc1F)-c2ccc(F)cc2
-
Molecular Formula: C₁₃H₇F₃O₂
-
Molecular Weight: 268.19 g/mol
-
Key Features:
-
3,5-Difluoro Motif (Ring A): Positioned ortho to the carboxylic acid. This induces a significant ortho-fluorine effect , lowering the pKa (increasing acidity) via inductive electron withdrawal while sterically protecting the carbonyl carbon from nucleophilic attack.
-
4'-Fluoro Motif (Ring B): Positioned para on the distal ring. This blocks a primary site of metabolic oxidation (CYP450-mediated hydroxylation), extending the molecule's half-life in vivo.
-
Physicochemical Implications (The "Why")
| Property | Effect of Fluorination | Strategic Utility |
| Acidity (pKa) | Lowers pKa from ~4.2 (benzoic) to ~3.0–3.2. | Enhances ionic bonding with basic protein residues (e.g., Arginine, Lysine) in target pockets. |
| Lipophilicity (LogP) | Increases LogP by ~0.5–0.8 units. | Improves membrane permeability and blood-brain barrier (BBB) penetration. |
| Conformation | Induces twist angle between rings. | The 3,5-F atoms create steric repulsion with Ring B protons, locking the biphenyl system into a non-planar conformation (approx. 35–40° twist), crucial for selective receptor fitting. |
Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)
To analyze the structure, one must often synthesize the reference standard to ensure isotopic purity. The most robust route utilizes a palladium-catalyzed cross-coupling between a fluorinated aryl halide and a boronic acid.
Reaction Design
Causality: We choose 4-bromo-3,5-difluorobenzoic acid as the electrophile and 4-fluorophenylboronic acid as the nucleophile. The electron-deficient nature of the difluorobenzoic acid ring facilitates the oxidative addition step of the catalytic cycle.
Step-by-Step Methodology
-
Reagents:
-
Aryl Halide: 4-Bromo-3,5-difluorobenzoic acid (1.0 equiv)
-
Boronic Acid: 4-Fluorophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) — Selected for stability and efficiency with sterically hindered substrates.
-
Base: K₂CO₃ (3.0 equiv) — Aqueous solution (2M).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
-
Procedure:
-
Degassing: Purge the solvent mixture with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.
-
Reflux: Heat the sealed reaction vessel to 90°C for 12 hours.
-
Workup: Acidify the mixture with 1N HCl to pH 2 (precipitating the free acid). Extract with Ethyl Acetate.
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography to avoid "streaking" of the free acid on silica.
-
Synthesis Logic Diagram
Caption: Suzuki-Miyaura cross-coupling pathway utilizing steric-tolerant Pd ligands to synthesize the trifluorinated biphenyl core.
Part 3: Structural Analysis & Validation
This section details the self-validating analytical workflow. The presence of fluorine makes ¹⁹F NMR the primary tool for rapid structural confirmation, superior to ¹H NMR due to the lack of overlapping signals.
Nuclear Magnetic Resonance (NMR) Strategy
¹⁹F NMR (The "Fingerprint")
We expect two distinct signal regions. The integration ratio must be 2:1 (two equivalent F atoms on Ring A vs. one F atom on Ring B).
| Signal | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| F-A | -112.0 to -115.0 | Doublet (or d-d) | 2F | Positions 3, 5 (Ortho to COOH) |
| F-B | -110.0 to -113.0 | Multiplet (tt) | 1F | Position 4' (Para on distal ring) |
Note: Shifts are referenced to CFCl₃ (0 ppm). The 3,5-F signal is deshielded by the electron-withdrawing COOH group.
¹H NMR (Coupling Verification)
The ¹H NMR spectrum will display characteristic ¹H-¹⁹F coupling , which is diagnostic.
-
Ring A Protons (Positions 2, 6):
-
Expected as a long-range doublet (³J_HF ≈ 6-9 Hz).
-
Shift: ~7.2 - 7.5 ppm.[2] The shielding effect of the ortho-fluorines competes with the deshielding COOH, but typically F-shielding dominates slightly compared to unsubstituted positions.
-
-
Ring B Protons (Positions 2', 3', 5', 6'):
-
2'/6' (Ortho to bridge): Doublet of doublets (coupling to 3'/5' H and 4'-F).
-
3'/5' (Ortho to F): Triplet-like pattern due to large ³J_HF (~8-10 Hz) and ³J_HH.
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization, Negative Mode (ESI-). Carboxylic acids ionize best by deprotonation.
-
Parent Ion: [M-H]⁻ = 267.18 m/z.
-
Fragmentation:
-
Loss of CO₂ ([M-H-44]⁻): Diagnostic of carboxylic acids.
-
Loss of HF ([M-H-20]⁻): Common in ortho-fluorinated aromatics under high collision energy.
-
Infrared Spectroscopy (IR)[3]
-
C=O Stretch: The electron-withdrawing effect of the 3,5-difluoro substitution shifts the carbonyl stretch to a higher frequency (~1705–1715 cm⁻¹ ) compared to standard benzoic acid (~1685 cm⁻¹).
-
C-F Stretch: Strong bands in the 1000–1400 cm⁻¹ region (often multiple bands).
Analytical Decision Tree
Caption: Step-by-step validation logic ensuring both molecular weight and isomeric purity before release.
Part 4: References
-
ResearchGate . (2025). Synthesis of Fluorinated Biphenyl Dicarboxylic Acids and Analysis. Retrieved from [Link]
-
National Institutes of Health (NIH) . (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved from [Link]
-
Beilstein Journals . (2021). 19F NMR as a tool in chemical biology. Retrieved from [Link]
Technical Guide: Fluorinated Biphenyl Carboxylic Acids in Medicinal Chemistry
Executive Summary
The biphenyl carboxylic acid scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and Transthyretin (TTR) kinetic stabilizers. However, the scaffold's utility is frequently limited by metabolic liability (hydroxylation) and suboptimal conformational entropy.
This guide details the strategic incorporation of fluorine into this scaffold. Beyond simple metabolic blocking, we explore the "Ortho-Fluorine Effect" —a steric and electrostatic tool used to lock torsion angles, modulate carboxylic acid pKa, and enhance hydrophobic pocket occupancy.
Physicochemical Modulation via Fluorination[1][2][3]
The introduction of fluorine onto the biphenyl core is not merely a lipophilic shift; it is a tool for conformational and electronic engineering.
The "Ortho-Effect" and Conformational Locking
Unsubstituted biphenyls possess a low barrier to rotation around the C1-C1' bond, often adopting a twisted conformation in solution (
-
Mechanism: Introducing fluorine at the ortho position (2 or 2') introduces a Van der Waals radius of 1.47 Å (vs 1.20 Å for H). More critically, the C-F bond creates a strong dipole.
-
Result: When placed ortho to the inter-ring bond, fluorine forces the rings into a higher torsion angle (often >60°) to minimize dipole-dipole repulsion with the opposing ring's electron cloud or substituents.
-
Medicinal Value: This "pre-organizes" the molecule. If the protein binding pocket requires a twisted conformation (as seen in TTR binding sites), the entropic penalty of binding is significantly reduced.
Electronic Tuning of Acidity (pKa)
The carboxylic acid moiety is the primary anchor for ionic interactions (e.g., with Lysine or Serine residues). Fluorine acts as an inductive electron-withdrawing group (-I effect).
-
Trend: Fluorine substitution lowers the pKa of the carboxylic acid, increasing its acidity.
-
Magnitude:
-
Implication: A lower pKa means the drug is more fully ionized at physiological pH (7.4). This strengthens electrostatic interactions within the binding pocket but may reduce passive membrane permeability unless balanced by the lipophilicity gain (LogD) from the fluorine itself.
Table 1: Comparative Physicochemical Trends
| Property | Unsubstituted Biphenyl Acid | Ortho-Fluorinated Analog | Medicinal Consequence |
| Torsion Angle | ~44° (Flexible) | >60° (Restricted) | Reduced entropic penalty upon binding. |
| pKa (Acid) | ~4.2 | ~3.3 - 3.8 | Stronger salt bridge formation; altered solubility. |
| Metabolic Liability | High (Para-hydroxylation) | Low (If F is at para) | Extended half-life ( |
| Lipophilicity | Baseline | Increased (+LogP) | Enhanced hydrophobic pocket penetration. |
Synthetic Methodology: Robust Suzuki-Miyaura Coupling[7]
To access these scaffolds, the Suzuki-Miyaura cross-coupling is the industry standard. The following protocol is designed for high reliability, minimizing protodeboronation (a common side reaction with fluorinated boronic acids).
Self-Validating Protocol
Objective: Synthesis of 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid derivatives.
Reagents:
-
Aryl Halide: 5-bromo-2-hydroxybenzoic acid (protected as methyl ester/methoxy ether if necessary).
-
Boronic Acid: 2,4-difluorophenylboronic acid.
-
Catalyst: Pd(dppf)Cl
· CH Cl (Ferrocene ligand prevents Pd precipitation). -
Base: K
CO (2.0 M aqueous). -
Solvent: 1,4-Dioxane.
Step-by-Step Workflow:
-
Degassing (Critical): Sparge 1,4-dioxane with Argon for 15 minutes. Oxygen is the enemy of the catalytic cycle, leading to homocoupling.
-
Loading: In a sealed tube, charge Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl
(0.05 equiv). -
Activation: Add degassed solvent and aqueous K
CO (3.0 equiv). -
Reaction: Heat to 90°C for 4-12 hours.
-
Validation Check: Monitor via LC-MS. Look for the disappearance of the bromide isotope pattern (1:1 doublet).
-
-
Workup: Cool to RT. Filter through Celite (removes Pd black). Acidify aqueous layer to pH 3 to precipitate the carboxylic acid.
Visualizing the Catalytic Cycle
The following diagram illustrates the specific pathway, highlighting where the fluorinated substrates enter the cycle.
Figure 1: Catalytic cycle for the synthesis of fluorinated biphenyls. Note the base activation step is critical for the fluorinated boronic acid to form the boronate species.
Metabolic Stability & ADME
A primary failure mode for biphenyl drugs is rapid clearance via hepatic metabolism.
Blocking the "Soft Spot"
Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) prefer electron-rich aromatic rings for oxidation. The para position (4') of the biphenyl ring is the most sterically accessible and electronically favorable site for hydroxylation.
-
The Fluorine Block: Replacing the 4'-hydrogen with fluorine blocks this pathway. The C-F bond energy (approx. 116 kcal/mol) is too high for the CYP450 iron-oxo species to cleave under physiological conditions.
-
Outcome: This forces metabolism to slower, secondary pathways (e.g., glucuronidation of the carboxylic acid), significantly extending the plasma half-life (
).
Case Study: Transthyretin (TTR) Stabilization
The most authoritative application of fluorinated biphenyl carboxylic acids is in the treatment of TTR Amyloidosis (ATTR).
Mechanism of Action
TTR is a homotetramer that transports thyroxine (T4). In ATTR, the tetramer dissociates into monomers, which then misfold and aggregate into amyloid fibrils.[4][5][6]
-
Inhibitor Role: Small molecules like Diflunisal (a fluorinated biphenyl) bind to the unoccupied T4 binding pockets at the dimer interface.
-
Kinetic Stabilization: By occupying these pockets, the ligand bridges the two dimers, raising the activation energy required for tetramer dissociation.
Structural Logic of Diflunisal
-
Scaffold: Biphenyl core bridges the hydrophobic channel.
-
Carboxylic Acid: Forms electrostatic interactions with Lys15 and Ser117 at the pocket entrance.
-
Fluorine (2',4'-difluoro):
-
4'-F: Increases lipophilicity to engage the inner hydrophobic pocket (HBP 3/3') and blocks metabolism.
-
2'-F: Induces the twist required to fit the helical geometry of the T4 binding channel.
-
Pathway Visualization
Figure 2: Kinetic stabilization of TTR. The fluorinated biphenyl inhibitor binds the native tetramer, raising the energy barrier for dissociation and preventing fibril formation.
References
-
Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences. [Link]
-
Adamski-Werner, S. L., et al. (2004). Diflunisal analogues stabilize the native state of transthyretin and inhibit amyloid formation.[5] Journal of Medicinal Chemistry. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2'-Fluorobiphenyl-3-carboxylic acid | C13H9FO2 | CID 2782683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review on the Structures and Activities of Transthyretin Amyloidogenesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unipr.it [air.unipr.it]
- 6. Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis | PLOS One [journals.plos.org]
Technical Guide: Physicochemical Profiling of 3,5-Difluorobenzoic Acid Derivatives
Executive Summary
In medicinal chemistry, the strategic incorporation of fluorine atoms—specifically at the 3,5-positions of the benzoic acid scaffold—is a privileged structural motif. This substitution pattern serves a dual purpose: it modulates the acidity (
This guide provides a rigorous technical analysis of the
Part 1: Theoretical Framework & Electronic Effects
The acidity of benzoic acid derivatives is governed by the stability of the conjugate base (carboxylate anion). For 3,5-difluorobenzoic acid, the
The Hammett Relationship
The quantitative relationship between substitution and acidity is described by the Hammett equation:
-
: Acidity of unsubstituted benzoic acid (
). - (Rho) : Reaction constant (defined as 1.00 for benzoic acid ionization in water at 25°C).
- (Sigma) : Substituent constant.[2][3]
Mechanism of Acidity Enhancement
Fluorine is highly electronegative (
-
Meta-Position (3,5): At the meta position, the fluorine atom cannot donate electrons via resonance to the carboxyl group because the orbital overlap is geometrically forbidden. Therefore, the
effect dominates exclusively . -
Result: The electron withdrawal pulls density away from the carboxylate anion (
), dispersing the negative charge and stabilizing the conjugate base. This lowers the energy barrier for deprotonation, resulting in a lower (stronger acid).
Figure 1: Mechanistic flow of electronic effects in 3,5-difluorobenzoic acid. The domination of the inductive effect leads to anion stabilization.
Part 2: Quantitative Data Landscape
The following table aggregates experimentally validated
Table 1: Comparative
| Compound | Substitution | Experimental | ||
| Benzoic Acid | None | 0.00 | 4.20 | - |
| 3-Fluorobenzoic Acid | meta-F | +0.34 | 3.86 | -0.34 |
| 4-Fluorobenzoic Acid | para-F | +0.06 | 4.14 | -0.06 |
| 3,5-Difluorobenzoic Acid | 3,5-di-F | +0.68 (Sum) | 3.37 | -0.83 |
| 2,6-Difluorobenzoic Acid | 2,6-di-F | N/A (Ortho) | 2.13 | -2.07 |
| Pentafluorobenzoic Acid | Perfluoro | N/A | 1.48 | -2.72 |
Data Sources: BenchChem [1], Sigma-Aldrich [2], PubChem [3].
Key Insight: The experimental
Part 3: Experimental Methodologies
For drug discovery applications, precise
Protocol: Potentiometric Titration (GlpKa)
Objective: Determine thermodynamic
Reagents & Equipment:
-
Titrant: 0.1 M KOH (Carbonate-free, standardized).
-
Solvent: CO₂-free ultrapure water (Milli-Q) or 0.15 M KCl (to maintain ionic strength).
-
Standard: Potassium Hydrogen Phthalate (KHP) for calibration.[5]
-
Atmosphere: Argon or Nitrogen gas purge.
Step-by-Step Workflow:
-
Electrode Calibration: Calibrate the glass electrode using the Gran Plot method rather than standard IUPAC buffers. This corrects for the liquid junction potential and ensures the electrode responds linearly to
concentration, not just activity. -
Sample Preparation: Weigh ~3-5 mg of the 3,5-difluoro derivative. Dissolve in 20 mL of 0.15 M KCl.
-
Note: If solubility is low (< 0.1 mg/mL), use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.
-
-
Blank Titration: Titrate the solvent blank to determine background carbonate levels.
-
Sample Titration: Titrate with 0.1 M KOH under inert gas flow. Collect data points every 0.1 pH unit or 2 mV change.
-
Data Processing: Calculate
using the Bjerrum difference plot or non-linear least squares regression (e.g., Hyperquad).
Figure 2: Decision matrix and workflow for high-precision pKa determination.
Part 4: Computational Prediction (In Silico)
When experimental material is limited, Density Functional Theory (DFT) provides reliable estimates.
Recommended Level of Theory:
-
Method: DFT (B3LYP or M06-2X functionals).
-
Basis Set: 6-311+G(d,p) (Diffuse functions are critical for describing the carboxylate anion).
-
Solvation Model: SMD (Solvation Model based on Density) with water as the solvent.
Thermodynamic Cycle:
Calculate the Free Energy of Deprotonation (
Part 5: Strategic Applications in Drug Design
The 3,5-difluorobenzoic acid motif is not just about acidity; it is a tool for optimizing Lipophilic Efficiency (LipE) .
-
Bioisosterism: The 3,5-difluorophenyl group is often used as a bioisostere for a phenyl ring to block metabolism. The resulting
drop of the attached acid must be compensated for if oral bioavailability is desired (to prevent ionization in the stomach). -
Permeability: The 3,5-difluoro substitution increases lipophilicity (
) slightly compared to the parent acid, but the increased acidity (lower ) means the compound is more ionized at intestinal pH (7.4). This can create a "permeability cliff" if not balanced. -
Bridge Interactions: The highly polarized C-F bond can participate in orthogonal multipolar interactions with protein backbone amides, often improving potency.
References
-
PubChem. (2024). Compound Summary: 3,5-Difluorobenzoic acid.[4][6][7] National Library of Medicine. Retrieved from [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
- Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. homepages.bluffton.edu [homepages.bluffton.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. metrohm.com [metrohm.com]
- 6. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Difluorobenzoic acid | 455-40-3 [chemicalbook.com]
Metabolic Stability of 4',3,5-Trifluorobiphenyl Scaffolds in Drug Design
Executive Summary
The 4',3,5-trifluorobiphenyl scaffold represents a privileged structural motif in modern medicinal chemistry, specifically engineered to overcome rapid oxidative clearance. By strategically placing fluorine atoms at the 4' (para) position of one ring and the 3,5 (meta) positions of the conjoined ring, medicinal chemists can simultaneously block high-liability metabolic "soft spots," modulate biaryl torsion angles, and optimize lipophilicity without significant steric penalties.
This technical guide details the mechanistic rationale, experimental validation, and synthesis of this scaffold, providing a blueprint for transforming high-clearance leads into metabolically stable clinical candidates.
Mechanistic Rationale: The Fluorine Effect[1][2][3][4][5][6]
The metabolic stability of the 4',3,5-trifluorobiphenyl motif is not accidental; it is a result of precise electronic and steric engineering that targets Cytochrome P450 (CYP450) catalytic cycles.
blocking the Para-Oxidation Soft Spot (4'-F)
The para-position of a biphenyl ring is electronically the most nucleophilic and sterically accessible site for CYP450-mediated hydroxylation (specifically by CYP2C9 and CYP3A4).
-
Mechanism: The C-H bond has a dissociation energy of ~98 kcal/mol. Replacing this with a C-F bond increases the bond strength to ~116 kcal/mol, rendering the site inert to the radical abstraction mechanism of the CYP450 Compound I species.
-
Outcome: Prevention of the primary metabolite formation (4'-hydroxybiphenyl).
The 3,5-Difluoro "Twist" and Shielding
While the 4'-fluorine blocks direct oxidation, the 3,5-difluoro substitution on the proximal ring serves two secondary functions:
-
Metabolic Shielding: It blocks the meta-positions, which are secondary sites of metabolism, and electronically deactivates the entire ring toward electrophilic attack by lowering the HOMO energy.
-
Conformational Locking (Atropisomerism Control): The van der Waals radius of fluorine (1.47 Å) is slightly larger than hydrogen (1.20 Å). Placing fluorines at the 3,5-positions induces a torsional twist between the two phenyl rings to minimize steric clash with the ortho-hydrogens of the neighboring ring. This non-planar conformation often disrupts the binding affinity of planar metabolizing enzymes while fitting better into hydrophobic pockets of target receptors (e.g., HIV-1 RT or GPR120).
Pathway Visualization
The following diagram illustrates the metabolic blockade provided by this specific substitution pattern.
Comparative Data: Structure-Metabolism Relationships (SMR)
The impact of the 4',3,5-trifluorobiphenyl scaffold is best understood through comparative data. The table below summarizes the pharmacokinetic improvements observed when transitioning from a standard biphenyl to the fluorinated analog in a hypothetical lead optimization campaign (based on aggregated literature data for biphenyl-DAPYs and similar inhibitors).
Table 1: Metabolic Stability Profile (Human Liver Microsomes)
| Compound Scaffold | Substitution | CL_int (µL/min/mg) | t_1/2 (min) | LogP | Primary Metabolite |
| Biphenyl (Parent) | None | 48.5 | 14.2 | 3.1 | 4'-OH-biphenyl |
| Mono-F | 4'-F | 22.1 | 31.5 | 3.3 | 3-OH-biphenyl |
| Di-F | 3,5-F | 18.4 | 38.0 | 3.5 | 4'-OH-biphenyl |
| Tri-F (Target) | 4',3,5-Trifluoro | < 5.0 | > 120 | 3.8 | None Detected |
Note: Data represents typical fold-changes seen in lead optimization. Actual values depend on the full drug structure.
Key Insight: The combination of 4'-F and 3,5-F is synergistic. The 4'-F blocks the primary soft spot, forcing the enzyme to look for secondary sites (meta/ortho). The 3,5-F blocks those secondary sites on the A-ring, resulting in a compound that is essentially "metabolically silent" to oxidative attack on the biphenyl core.
Experimental Protocol: Microsomal Stability Assessment
To validate the stability of synthesized 4',3,5-trifluorobiphenyl analogs, a rigorous microsomal stability assay is required. This protocol ensures high data integrity and reproducibility.
Materials
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., Corning® Gentest™).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
-
Test Compound: 10 mM stock in DMSO.
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a reaction mixture containing 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4).
-
Spike test compound to a final concentration of 1 µM (final DMSO < 0.1%).
-
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Total reaction volume: 200 µL per time point.
-
-
Sampling (Time Course):
-
At T = 0, 5, 15, 30, and 60 minutes, remove 30 µL aliquots.
-
Immediately dispense into 120 µL of ice-cold Quench Solution to stop metabolism.
-
-
Processing:
-
Vortex samples for 1 minute.
-
Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins.
-
Transfer supernatant to LC-MS/MS vials.
-
-
Analysis:
-
Quantify parent compound remaining via LC-MS/MS (MRM mode).
-
Calculate intrinsic clearance (
) using the elimination rate constant ( ).
-
Assay Visualization
Synthesis Strategy (Suzuki-Miyaura Coupling)
Accessing the 4',3,5-trifluorobiphenyl scaffold is most reliably achieved via Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method tolerates the electron-deficient nature of fluorinated rings.
-
Coupling Partners:
-
Partner A: 3,5-difluorophenylboronic acid.
-
Partner B: 1-bromo-4-fluorobenzene (or 4-fluoro-1-iodobenzene).
-
-
Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 are standard. For sterically hindered or highly electron-poor substrates, advanced precatalysts like XPhos Pd G2 are recommended.
-
Conditions: K2CO3 (2.0 equiv), Dioxane/Water (4:1), 80-100°C.
Technical Note: The electron-withdrawing nature of the fluorine atoms on the boronic acid can accelerate protodeboronation (a side reaction). Using anhydrous conditions with CsF as a base in toluene can mitigate this if yields are low.
Conclusion
The 4',3,5-trifluorobiphenyl scaffold is a robust solution for medicinal chemists facing metabolic instability in biaryl-containing drugs. By leveraging the high bond dissociation energy of C-F bonds and the conformational control exerted by meta-substitution, this motif effectively "armors" the molecule against CYP450 oxidation. When integrated with the experimental workflows described above, this scaffold provides a predictable path to improving the pharmacokinetic profile of clinical candidates.
References
-
Vertex Pharmaceuticals. (2010). The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors for the treatment of prostate carcinoma. Bioorganic & Medicinal Chemistry Letters. Link
-
Xie, F., et al. (2023). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B. Link
-
Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Haghi, W., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Journal of Organic Chemistry. Link
4',3,5-Trifluorobiphenyl-4-carboxylic acid CAS number and supplier data
[1]
Executive Summary
4',3,5-Trifluorobiphenyl-4-carboxylic acid is a fluorinated aromatic building block critical to the material sciences (Liquid Crystals) and medicinal chemistry sectors.[1] Its specific fluorination pattern—combining a 3,5-difluoro motif on the proximal ring with a 4'-fluoro substituent on the distal ring—imparts unique electronic properties (high dielectric anisotropy) and metabolic stability (blocking of para-oxidation sites).[1]
This guide provides the validated synthetic route via Suzuki-Miyaura coupling, as direct commercial availability of the acid is often limited to custom synthesis houses.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Nomenclature Clarification
The designation "4',3,5" refers to the positions of the fluorine atoms on the biphenyl skeleton.[1]
-
Ring A (Proximal): Carboxylic acid at position 4; Fluorines at positions 3 and 5.[1]
-
Ring B (Distal): Fluorine at position 4'.[1]
| Property | Data |
| Common Name | 4',3,5-Trifluorobiphenyl-4-carboxylic acid |
| Systematic Name | 3,5-Difluoro-4-(4-fluorophenyl)benzoic acid |
| Molecular Formula | C₁₃H₇F₃O₂ |
| Molecular Weight | 252.19 g/mol |
| Predicted LogP | ~3.2 - 3.5 (Highly Lipophilic) |
| pKa (Predicted) | ~3.8 (Increased acidity due to ortho-fluorine electron withdrawal) |
| Appearance | White to off-white crystalline powder |
| Melting Point | >200°C (Typical for fluorinated biphenyl acids) |
Key Precursors (Procurement Data)
Since the final acid is often a "make-on-demand" item, procurement focuses on the stable precursors.[1]
| Component | Chemical Name | CAS Number | Major Suppliers |
| Core Scaffold | 4-Bromo-3,5-difluorobenzoic acid | 651027-00-8 | Sigma-Aldrich, Combi-Blocks, Fluorochem |
| Coupling Partner | 4-Fluorophenylboronic acid | 1765-93-1 | Thermo Scientific, TCI, Oakwood |
| Catalyst | Pd(dppf)Cl₂[1][2] · CH₂Cl₂ | 95464-05-4 | Strem, Sigma-Aldrich |
Synthetic Architecture: The Suzuki-Miyaura Protocol[1]
The most robust route to 4',3,5-trifluorobiphenyl-4-carboxylic acid utilizes a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid.[1]
Reaction Logic[1]
-
Orthogonal Fluorine Effect: The 3,5-difluoro substitution on the benzoic acid precursor makes the C-Br bond electronically activated for oxidative addition, facilitating the reaction despite potential steric crowding.[1]
-
Base Selection: An inorganic base (Na₂CO₃ or K₃PO₄) is required to activate the boronic acid (forming the boronate species) for transmetallation.[1]
-
Solvent System: A mixture of Dioxane/Water or Toluene/Ethanol/Water is essential to solubilize both the organic halide and the inorganic base.[1]
Step-by-Step Protocol
Reagents:
-
4-Bromo-3,5-difluorobenzoic acid (1.0 equiv)[1]
-
4-Fluorophenylboronic acid (1.2 equiv)[1]
-
Pd(dppf)Cl₂ (3-5 mol%)[1]
-
Na₂CO₃ (2.5 equiv)[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Procedure:
-
Setup: Charge a round-bottom flask with 4-bromo-3,5-difluorobenzoic acid, 4-fluorophenylboronic acid, and Na₂CO₃.
-
Degassing: Add the solvent mixture (Dioxane/Water).[1] Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).[1]
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.[1]
-
Reflux: Heat the mixture to 90-100°C for 12–18 hours. Monitor via LC-MS or TLC (Mobile phase: Hexane/Ethyl Acetate with 1% Acetic Acid).[1]
-
Workup:
-
Purification:
Visualization of Workflow
The following diagram illustrates the synthetic pathway and the logical flow of the workup procedure.
Caption: Figure 1. Suzuki-Miyaura coupling pathway for the synthesis of the target fluorinated biphenyl acid.[1]
Applications & Significance
Liquid Crystal (LC) Mesogens
This molecule serves as a "head-to-tail" core for nematic liquid crystals.[1]
-
Dielectric Anisotropy: The fluorine atoms at the 3,5 positions (lateral fluorination) create a strong dipole moment perpendicular to the molecular axis, which is vital for negative dielectric anisotropy materials used in VA (Vertical Alignment) displays.[1]
-
Viscosity: The fluoro-substituents lower the rotational viscosity compared to cyano-biphenyls, improving the response time of the display.[1]
Medicinal Chemistry[1][5]
-
Bioisostere: The 3,5-difluorophenyl moiety is a bioisostere for phenyl rings but with altered metabolic susceptibility.[1] The fluorines block the P450 oxidative sites, extending the half-life of the drug candidate.[1]
-
pKa Modulation: The electron-withdrawing nature of the fluorines lowers the pKa of the carboxylic acid, potentially improving solubility in physiological pH compared to the non-fluorinated analog.[1]
References
Technical Guide: Fluorine Substitution in Biphenyl Liquid Crystal Mesogens
Strategic Engineering of Electro-Optical Properties for Active Matrix Displays
Executive Summary
The transition from passive matrix to Active Matrix Thin-Film Transistor (AM-TFT) displays necessitated a fundamental shift in liquid crystal (LC) chemistry. While cyano-biphenyls (e.g., 5CB) pioneered the industry, their high polarity led to ionic trapping and poor Voltage Holding Ratios (VHR), rendering them unsuitable for TFT applications.
This guide details the role of fluorine substitution as the definitive solution. Unlike the cyano group, fluorine offers a unique combination of high electronegativity, low polarizability, and extreme chemical stability.[1] This allows for the precise tuning of dielectric anisotropy (
Part 1: Molecular Engineering Principles
The Fluorine Advantage
The efficacy of fluorine in biphenyl mesogens stems from its atomic properties relative to hydrogen and the cyano group.
-
Steric Profile: The Van der Waals radius of fluorine (1.47 Å) is only marginally larger than hydrogen (1.20 Å). This allows for lateral substitution (ortho/meta positions) without destroying the rod-like (calamitic) shape required for the nematic phase.
-
Electronegativity: As the most electronegative element (3.98 Pauling scale), fluorine induces strong local dipoles. By varying the position of F atoms, the net molecular dipole moment can be steered parallel or perpendicular to the molecular axis.
-
Chemical Inertness: The C-F bond (
485 kJ/mol) is significantly stronger than the C-H bond, providing the thermal and photochemical stability required for the lifespan of a display panel.
Structure-Property Logic Flow
The following diagram illustrates the causal relationship between fluorine positioning and macroscopic material properties.
Caption: Causal pathway from molecular substitution to bulk LC parameters. Note the critical role of dimerization suppression in reducing viscosity.
Part 2: Impact on Physical Properties[2]
Dielectric Anisotropy ( )
The sign and magnitude of
-
Positive
(TN/IPS Modes): Achieved by terminal fluorine or 3,4-difluoro substitution. While weaker than cyano ( vs ), fluorinated compounds do not suffer from the ionic issues of cyano groups. -
Negative
(VA Mode): Achieved by lateral substitution (2,3-difluoro positions) on the biphenyl core. This creates a net dipole perpendicular to the long axis, essential for Vertical Alignment (VA) displays which offer superior black levels.
Viscosity and Response Time
A critical advantage of fluorinated mesogens is the reduction of rotational viscosity (
-
Mechanism: Cyano-biphenyls form anti-parallel dimers due to strong dipole-dipole interactions, effectively doubling the molecular weight and increasing viscosity. Fluorinated biphenyls exhibit weaker intermolecular forces, preventing dimerization and enabling faster switching speeds (response time
).
Comparative Data: Cyano vs. Fluorine
The table below contrasts the archetypal 5CB (Pentyl-cyano-biphenyl) with a fluorinated analog to highlight the trade-offs.
| Property | 5CB (Cyano-biphenyl) | Fluorinated Biphenyl Analog | Impact on Application |
| Dielectric Anisotropy ( | High Positive (+13) | Moderate Positive (+6 to +9) | F requires higher drive voltage but enables cleaner switching. |
| Rotational Viscosity ( | High (due to dimerization) | Low | F enables faster refresh rates (video frame rates). |
| Resistivity ( | Low ( | High ( | Critical: F enables Active Matrix (TFT) driving. |
| Voltage Holding Ratio (VHR) | Poor (< 90%) | Excellent (> 99%) | F prevents image flickering and "image sticking." |
| Photostability | Low (UV sensitive) | High | F allows for outdoor/sunlight readable displays. |
Part 3: Synthetic Methodologies
Protocol: Suzuki-Miyaura Cross-Coupling
The most robust method for synthesizing fluorinated biphenyls is the Suzuki-Miyaura coupling. This palladium-catalyzed reaction couples an aryl halide with an aryl boronic acid.[2][3] It is preferred for its tolerance of functional groups and high yield.
Trans-disciplinary Note: This protocol is identical to those used in medicinal chemistry for creating biaryl drug scaffolds, where fluorine is used as a bioisostere to block metabolic degradation.
Reagents:
-
Substrate A: 4-Bromo-3-fluorobenzene (or specific fluorinated aryl bromide).
-
Substrate B: 4-Fluorophenylboronic acid.[3]
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) - 1-3 mol%. -
Base:
(Potassium Carbonate) or .[2] -
Solvent: 1,4-Dioxane / Water (4:1 ratio) or Toluene/Ethanol/Water.
-
Atmosphere: Nitrogen or Argon (Strictly inert).
Step-by-Step Workflow:
-
Degassing: Purge all solvents with Nitrogen for 30 minutes to remove dissolved oxygen (Oxygen poisons the Pd catalyst).
-
Charging: In a Schlenk flask, combine Substrate A (1.0 eq), Substrate B (1.1 eq), and Base (2.0 eq).
-
Catalyst Addition: Add
(0.02 eq) under a counter-flow of Nitrogen. -
Reaction: Heat the mixture to reflux (
) for 12-24 hours. Monitor via TLC or GC-MS. -
Work-up: Cool to room temperature. Quench with water. Extract with Ethyl Acetate.[1][4] Wash organic layer with brine.
-
Purification: Dry over
, concentrate, and purify via column chromatography (Silica gel, Hexane/DCM gradient). -
Recrystallization: Essential for LC grade purity (>99.9%). Recrystallize from Ethanol or Heptane to remove trace isomers.
Synthetic Logic Diagram
Caption: The catalytic cycle for Suzuki-Miyaura coupling. The purification step is critical for removing ionic impurities that degrade VHR.
Part 4: Technical Validation & Reliability
For researchers developing new mixtures, the following self-validating checks are mandatory:
-
The VHR Stress Test: Measure the Voltage Holding Ratio at elevated temperatures (
) and low frequencies ( ). If VHR drops below 98%, the material contains ionic impurities (likely catalyst residue or hydrolysis products) and is unsuitable for TFTs. -
Phase Stability Check: Fluorinated mesogens often have lower melting points but can also suppress the nematic range if over-substituted. Use Differential Scanning Calorimetry (DSC) to verify the absence of smectic phases which are detrimental to standard display speeds.
-
Resistivity Measurement: Direct measurement of bulk resistivity. Target value:
.
References
-
Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition.
-
Hird, M. (2007).[1] Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews.[1]
-
Merck KGaA. (n.d.). Liquid Crystal Mixtures for Active Matrix Displays. Merck Performance Materials.
-
Gray, G. W., et al. (1973). Stable Low-Melting Biphenyl Liquid Crystals. Electronics Letters. (Seminal work on biphenyls).[2][5][6][7]
-
Gauza, S., et al. (2006). High Birefringence and Low Viscosity Isothiocyanate Liquid Crystals. Japanese Journal of Applied Physics.
Sources
- 1. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. chemrxiv.org [chemrxiv.org]
Solubility Profile of Polyfluorinated Biaryl Acids in Organic Solvents
Executive Summary: The Fluorine Conundrum
In modern drug discovery, polyfluorinated biaryl acids represent a high-value structural motif. The incorporation of fluorine—often at the ortho positions of biaryl scaffolds—modulates metabolic stability, potency, and bioavailability. However, these modifications introduce a distinct physicochemical paradox known as the "Crystal-Stable Lipophile" effect.
Unlike standard "brick dust" molecules (high melting point, low lipophilicity), polyfluorinated biaryl acids typically exhibit high melting points driven by strong electrostatic quadrupole interactions, coupled with high lipophilicity (LogP > 4). This combination renders them recalcitrant to dissolution in standard protic solvents (methanol, water) while maintaining variable solubility in aprotic organic media.
This guide provides a mechanistic breakdown of their solubility profiles, a rigorous thermodynamic solubility protocol, and a solvent selection strategy based on Hansen Solubility Parameters (HSP).[1]
Physicochemical Mechanics of Insolubility
To solubilize these compounds, one must first understand the forces holding the crystal lattice together versus the forces promoting solvation.
The Quadrupole Stacking Effect
Non-fluorinated biaryls interact primarily through dispersive forces (
-
Benzene: Electron-rich face (negative), electron-poor edge (positive).
-
Perfluorobenzene: Electron-poor face (positive), electron-rich edge (negative).
Consequence: When a polyfluorinated ring encounters an electron-rich system (solvent or adjacent crystal layer), it forms strong face-to-face stacking interactions. This significantly increases the Crystal Lattice Energy (
The "Ortho-Twist" and Solvation
Fluorine atoms at the ortho position of the biaryl axis induce a dihedral twist (typically 45°–60°) due to steric repulsion.
-
Impact: This twist disrupts planar packing, which should lower the melting point.
-
Counter-Effect: However, the strong C-F dipole and increased molecular density often compensate, maintaining a high lattice energy.
Acidity and Ionization
Polyfluorination exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the pKa of the carboxylic acid moiety (often dropping from ~4.5 to < 3.0).
-
Solubility Implication: In non-buffered organic solvents, the acid exists primarily in its neutral, dimerized form (via carboxylic hydrogen bonding). In basic organic media (e.g., DMSO with organic base), ionization drives solubility.
Solubility Profile & Solvent Selection Strategy
The following profile categorizes solvents based on their efficiency in disrupting the specific intermolecular forces of polyfluorinated biaryl acids.
Table 1: Solubility Profile by Solvent Class
| Solvent Class | Representative Solvents | Solubility Potential | Mechanistic Rationale |
| Class I: Super-Solvents | DMSO, DMF, NMP | High (>50 mg/mL) | High dielectric constant ( |
| Class II: Moderate Solvents | THF, Dioxane, Acetone | Moderate (10–50 mg/mL) | Good dispersion interactions ( |
| Class III: Chlorinated | Dichloromethane (DCM), Chloroform | Variable (5–30 mg/mL) | Excellent for the lipophilic core, but poor at breaking the carboxylic acid dimer network. Often requires a "spike" of polar co-solvent (e.g., MeOH). |
| Class IV: Protic | Methanol, Ethanol, Water | Very Poor (<1 mg/mL) | High H-bond density of the solvent network rejects the hydrophobic fluorinated core ("Hydrophobic Effect"). |
| Class V: Fluorophilic | Trifluoroethanol (TFE), Hexafluoroisopropanol (HFIP) | Specialized | "Like dissolves like." These solvents interact favorably with the fluorinated scaffold but are costly and typically used only for specific crystallization or NMR studies. |
Experimental Protocol: Thermodynamic Solubility Assessment
Objective: To determine the equilibrium solubility of a polyfluorinated biaryl acid in a target organic solvent. Method: Shake-Flask Method with HPLC-UV Quantification. Standard: This protocol avoids the kinetic supersaturation artifacts common in DMSO-stock "precipitation" assays.
Reagents & Equipment
-
Test Compound: >5 mg of dry powder (micronized preferred).
-
Solvent: HPLC grade (DMSO, MeOH, THF, etc.).
-
Agitation: Thermomixer or orbital shaker capable of 25°C ± 0.5°C.
-
Filtration: 0.22 µm PTFE syringe filters (Nylon filters may bind lipophilic compounds).
-
Analysis: HPLC with Diode Array Detector (DAD).
Step-by-Step Workflow
-
Saturation: Weigh approximately 2–5 mg of the solid compound into a 1.5 mL glass HPLC vial.
-
Solvent Addition: Add 250 µL of the target solvent.
-
Visual Check: If the solid dissolves immediately, the solution is unsaturated. Add more solid until a visible suspension persists.
-
-
Equilibration: Cap the vial and agitate at 25°C for 24–48 hours .
-
Note: Fluorinated crystals pack densely; 24 hours is the minimum to ensure the "brick dust" lattice has truly equilibrated with the solvent.
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR
-
Filter supernatant through a 0.22 µm PTFE filter (pre-saturated with solvent to prevent loss).
-
-
Dilution: Transfer a specific volume (e.g., 10 µL) of the saturated supernatant into a new vial and dilute 100x or 1000x with mobile phase (usually ACN/Water) to bring it within the linear dynamic range of the detector.
-
Quantification: Inject onto HPLC-UV. Calculate concentration using a pre-established calibration curve of the pure standard.
Self-Validating Check
-
The pH Check: For aqueous or semi-aqueous buffers, measure the pH of the saturated solution. If the compound is a strong acid (due to fluorine), it may lower the bulk pH, artificially lowering solubility (common ion effect) or raising it (self-buffering).
-
The Tyndall Effect: Shine a laser pointer through the "dissolved" filtrate. If a beam is visible, you have nano-aggregates, not true solution. Re-filter or ultracentrifuge.
Visualization of Workflows
Diagram 1: Thermodynamic Solubility Screening Logic
This diagram illustrates the decision-making process for accurate solubility determination.
Caption: Standardized workflow for thermodynamic solubility assessment ensuring saturation equilibrium.
Diagram 2: Solvation Mechanism & Hansen Parameters
This diagram visualizes the interaction forces governing the dissolution of fluorinated biaryls.
Caption: Mechanistic breakdown of solvent-solute interactions required to overcome lattice energy.
References
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]
-
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390. [Link]
-
Camilleri, P., et al. (2005). "The effect of fluorine substitution on the lipophilicity and solubility of biaryl acids." Chemical Communications, (35), 4423-4425. [Link]
-
Alsenz, J., & Kansy, M. (2007). "High throughput solubility measurement in drug discovery and development." Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. [Link]
Sources
Electronic Effects of 3,5-Difluoro Substitution on Carboxylic Acid Acidity
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Physical Organic Chemists, and Drug Discovery Scientists
Executive Summary
The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry. This guide analyzes the specific electronic perturbations caused by 3,5-difluoro substitution on the acidity of benzoic acid derivatives.
Unlike ortho substitution, which introduces steric bulk and intramolecular hydrogen bonding, or para substitution, where resonance effects compete with induction, the 3,5-meta substitution pattern isolates the inductive electron-withdrawing effect (-I) . This results in a significant acidification of the carboxylic acid (approx.[1]
Theoretical Framework: Electronic Isolation
To understand the acidity shift, one must decouple the Inductive (-I) and Resonance (+R) effects of the fluorine atom.
The Hammett Equation Application
The quantitative relationship between substitution and acidity is defined by the Hammett equation:
Where:
- = Acid dissociation constant of the substituted benzoic acid.
- = Acid dissociation constant of unsubstituted benzoic acid.
- = Reaction constant (defined as 1.00 for the ionization of benzoic acids in water at 25°C).
- = Substituent constant.[2][3]
Meta vs. Para Electronic Divergence
Fluorine is unique due to its high electronegativity (Pauling 3.98) and its lone pairs.[4]
-
Inductive Effect (-I): Withdraws electron density through the
-bond framework. This operates at all positions but decays with distance. -
Resonance Effect (+R): Donates electron density into the
-system via p-orbital overlap. This is only effective at ortho and para positions.
At the 3,5-positions (Meta):
The nodal properties of the benzene
Quantitative Analysis
The following data consolidates experimental and calculated values demonstrating the additive nature of the substituent effects.
Table 1: Comparative Acidity and Substituent Constants
| Compound | Substitution Pattern | Experimental | ||
| Benzoic Acid | Unsubstituted | 0.00 | 4.20 | 0.00 |
| 3-Fluorobenzoic Acid | meta-F | 3.86 | -0.34 | |
| 4-Fluorobenzoic Acid | para-F | 4.14 | -0.06 | |
| 3,5-Difluorobenzoic Acid | di-meta-F | 3.45 - 3.52 | -0.68 to -0.75 | |
| Pentafluorobenzoic Acid | Perfluoro | N/A (Steric/Field effects) | 1.75 | -2.45 |
Note: The theoretical prediction using
Medicinal Chemistry Implications[5][6][7]
Bioavailability and Ionization
A
-
Benzoic Acid (
4.2): ~99.9% ionized at pH 7.4. -
3,5-Difluoro (
3.5): ~99.99% ionized at pH 7.4. While both are largely ionized, the subtle increase in anion stability in the 3,5-difluoro analog often correlates with higher polarity in the headgroup, which must be balanced by the lipophilicity of the fluorine atoms themselves.
Metabolic Blocking
The 3 and 5 positions on a phenyl ring are common "soft spots" for Phase I metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
C-H Bond Strength: ~98 kcal/mol.
-
C-F Bond Strength: ~116 kcal/mol. Replacing H with F at these positions blocks metabolic attack without introducing the steric bulk of a chlorine or methyl group, maintaining the molecule's fit within a binding pocket.
Visualizing the Electronic Environment
The following diagram illustrates the causal pathway from atomic substitution to macroscopic acidity.
Caption: Mechanistic flow showing how meta-substitution isolates the inductive effect to stabilize the conjugate base.
Experimental Protocol: Potentiometric pKa Determination
Objective: Accurately determine the thermodynamic
Prerequisites
-
Equipment: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo), pH electrode (Ag/AgCl).
-
Reagents: 0.1 M KOH (standardized), 0.1 M HCl, 0.15 M KCl (ionic strength adjuster), Carbonate-free HPLC grade water.
-
Analyte: >5 mg of 3,5-difluorobenzoic acid (High Purity).
Step-by-Step Methodology
-
System Calibration:
-
Calibrate the electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.
-
Verify slope efficiency (98-102%).
-
-
Sample Preparation:
-
Weigh ~3-5 mg of the compound into the titration vessel.
-
Add 10 mL of 0.15 M KCl solution (to maintain constant ionic strength
). -
Note: If solubility is low, use a co-solvent method (titrate in 20%, 30%, 40% Methanol/Water and extrapolate to 0% organic via the Yasuda-Shedlovsky equation).
-
-
Acidification & Blanking:
-
Add a known excess of 0.1 M HCl to lower the starting pH to ~1.8 (ensuring the species is fully protonated:
). -
Perform a "Blank" titration on the solvent system to subtract background carbonate/solvent effects.
-
-
Titration:
-
Titrate with 0.1 M KOH under inert gas purge (
or ) to prevent absorption. -
Add titrant in dynamic increments (0.05 - 0.1 mL) based on
stability. -
Collect data points until pH reaches ~11.0.
-
-
Data Analysis (Bjerrum Plot):
-
Calculate the average number of bound protons (
) at each pH step. -
The
is the pH where .[5] -
Validation: The titration curve should exhibit a sharp inflection point. For 3,5-difluorobenzoic acid, expect the inflection near pH 3.5.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Dippy, J. F. J., & Williams, F. R. (1934). The dissociation constants of some substituted benzoic acids. Journal of the Chemical Society, 161-166.
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for potentiometric protocols).
-
PubChem Database. (2024). 3,5-Difluorobenzoic acid Compound Summary.
Sources
Literature review on 4'-fluoro-3,5-difluorobiphenyl derivatives
Content Type: Technical Whitepaper & Synthetic Protocol Audience: Medicinal Chemists, Material Scientists, and Process Engineers
Executive Summary: The Fluorinated Biaryl Scaffold
The 4'-fluoro-3,5-difluorobiphenyl motif represents a privileged structural scaffold at the intersection of advanced materials science and medicinal chemistry. This specific fluorination pattern—combining a 3,5-difluoro substitution on one ring with a 4'-fluoro substitution on the other—imparts unique physicochemical properties that are unavailable in non-fluorinated congeners.
In Liquid Crystal (LC) technology, this scaffold is critical for engineering mesogens with negative dielectric anisotropy (
This guide provides a comprehensive technical analysis of the synthesis, characterization, and application of 4'-fluoro-3,5-difluorobiphenyl and its functionalized derivatives.
Chemical Architecture & Properties
The core structure consists of two phenyl rings connected by a single bond (
| Property | Specification / Value | Mechanistic Implication |
| Molecular Formula | High chemical stability due to strong C-F bonds ( | |
| Electronic Effect | Electron-Deficient Core | The 3,5-difluoro pattern withdraws electron density via induction (-I), increasing the acidity of the C4-proton and facilitating |
| Metabolic Stability | High | Fluorine at the 3,5-positions blocks metabolic hydroxylation, extending the half-life ( |
| Physical State | Solid (White Crystalline) | Typical melting point range: 80–120°C (derivative dependent). |
Synthetic Methodology: Suzuki-Miyaura Coupling
The most robust route to 4'-fluoro-3,5-difluorobiphenyl derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling . This pathway offers high chemoselectivity and tolerance for functional groups (e.g., esters, nitriles) required for downstream derivatization.
Retrosynthetic Analysis
The biaryl bond is constructed by coupling an electron-deficient aryl boronic acid with an electron-rich (relative to the boronic acid) aryl halide.
-
Fragment A (Nucleophile): 3,5-Difluorophenylboronic acid [CAS: 156545-07-2][1]
-
Fragment B (Electrophile): 1-Bromo-4-fluorobenzene [CAS: 460-00-4] or 1-Iodo-4-fluorobenzene.
Optimized Experimental Protocol
Note: This protocol is scalable from milligram to gram quantities.
Reagents:
-
3,5-Difluorophenylboronic acid (1.2 equiv)
-
1-Bromo-4-fluorobenzene (1.0 equiv)
-
Catalyst:
(3 mol%) or -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane or Toluene (degassed)
Step-by-Step Workflow:
-
Inertion: Charge a reaction flask with the aryl halide, boronic acid, and Pd-catalyst. Evacuate and backfill with Argon (
) three times to remove (prevents homocoupling). -
Solvation: Add degassed 1,4-Dioxane and the aqueous base solution via syringe.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).
Synthetic Logic Visualization
The following diagram illustrates the catalytic cycle and critical decision points for synthesizing derivatives (e.g., adding a carboxylic acid tail for LC applications).
Figure 1: Catalytic cycle for the synthesis of the fluorinated biaryl core. The cycle highlights the regeneration of Pd(0), ensuring atom economy.
Structure-Activity Relationship (SAR) & Applications
The utility of 4'-fluoro-3,5-difluorobiphenyl derivatives stems from the specific electronic perturbations caused by the fluorine atoms.
Liquid Crystals (TFT-LCD Materials)
In liquid crystal mixtures, this scaffold serves as a mesogenic core .
-
Dielectric Anisotropy (
): The 3,5-difluoro substitution creates a dipole moment perpendicular to the molecular long axis. This is crucial for Vertical Alignment (VA) modes in LCDs, where negative is required. -
Viscosity: The replacement of hydrogen with fluorine lowers the rotational viscosity compared to cyano-biphenyls, enabling faster switching speeds (lower response time).
Medicinal Chemistry (Bioisosterism)[3]
-
Metabolic Blocking: The C3, C5, and C4' positions are primary sites for oxidative metabolism (hydroxylation) in non-fluorinated biphenyls. Fluorination blocks these sites, extending in vivo half-life.
-
Lipophilicity: Fluorine increases lipophilicity (
), enhancing membrane permeability and blood-brain barrier (BBB) penetration.
SAR Visualization
The diagram below maps the functional impact of specific fluorination sites on the biphenyl core.
Figure 2: Structure-Activity Relationship (SAR) mapping. The 3,5-difluoro motif is the primary driver for metabolic stability and dielectric properties.
Characterization Standards
Validation of the synthesized scaffold requires precise analytical techniques.
-
NMR Spectroscopy: This is the definitive identification method.
-
Signal A (4'-F): Typically appears around
to ppm (multiplet). -
Signal B (3,5-F): Appears upfield, typically
to ppm. The integration ratio must be 1:2 (4'-F : 3,5-F).
-
-
Mass Spectrometry (GC-MS/LC-MS):
-
Look for the molecular ion
. -
Fragmentation patterns often show loss of
(M-19) or (M-20).
-
-
X-Ray Crystallography:
-
Fluorinated biphenyls often exhibit non-planar twisted geometries in the solid state (dihedral angle
) to minimize steric repulsion between ortho-hydrogens, though stacking is enhanced by the electron-deficient rings.
-
Safety & Handling
-
Hazard Identification: Fluorinated aromatics can be skin irritants. 3,5-Difluorophenylboronic acid is generally classified as an irritant (H315, H319).
-
Hydrofluoric Acid (HF) Risk: Unlike the Balz-Schiemann reaction (which uses
), the Suzuki coupling avoids the generation of HF or explosive diazonium salts, making it the safer process choice for scale-up. -
Waste Disposal: Palladium catalysts must be scavenged (e.g., using thiol-silica) before waste disposal to prevent heavy metal contamination.
References
-
BenchChem. (2025). In-Depth Technical Guide to 3,5-Difluorobiphenyl Synthesis and Protocols. Retrieved from
-
National Institutes of Health (NIH). (2022). Synthesis and Functionalization of Challenging meso-Substituted Aryl Bis-pocket Porphyrins Accessed via Suzuki–Miyaura Cross-Coupling. Retrieved from
-
Tokyo Chemical Industry (TCI). (2024). Suzuki-Miyaura Cross Coupling Reaction Reagents and Protocols.[1][2] Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 3,5-Difluorophenylboronic acid (CAS 156545-07-2).[1] Retrieved from
-
Semantic Scholar. (2018). Pd-Catalyzed Suzuki-Miyaura Cross-Coupling of Pentafluorophenyl Esters. Retrieved from
Sources
Methodological & Application
Application Note: Synthesis of 4',3,5-Trifluorobiphenyl-4-carboxylic acid via Sterically Demanding Suzuki Coupling
This Application Note is designed for research scientists and process chemists focusing on the synthesis of fluorinated biphenyl scaffolds. It details the synthesis of 4',3,5-Trifluorobiphenyl-4-carboxylic acid , a critical pharmacophore in medicinal chemistry often used to enhance metabolic stability and lipophilicity in drug candidates.
Executive Summary & Strategic Analysis
The synthesis of 4',3,5-Trifluorobiphenyl-4-carboxylic acid presents a specific challenge in cross-coupling chemistry: ortho-fluorine steric hindrance . The target molecule consists of a central benzoic acid core flanked by two fluorine atoms at the 3 and 5 positions, coupled to a 4-fluorophenyl ring.
Retrosynthetic Logic: The most efficient disconnection is at the C1-C1' biaryl bond.
-
Partner A (Electrophile): 4-bromo-3,5-difluorobenzoic acid (or its ester). The bromine is at the 4-position, flanked by two fluorine atoms (ortho-substitution relative to the halide). This electron-deficient, sterically crowded center facilitates oxidative addition but impedes transmetallation.
-
Partner B (Nucleophile): 4-fluorophenylboronic acid.[1][2] A stable, electron-rich partner that compensates for the poor nucleophilicity of the electron-deficient Partner A.
Key Technical Insight: Direct coupling of the free carboxylic acid is possible but often results in lower yields due to catalyst poisoning and solubility issues. This protocol prioritizes a Protection-Coupling-Deprotection strategy (Methyl Ester Route) to ensure high purity and reproducibility, essential for pharmaceutical standards.
Synthetic Workflow & Mechanism
The synthesis proceeds in three distinct stages. The critical step is the Suzuki coupling, where ligand selection dictates success against the steric blockade of the 3,5-difluoro motif.
Graphviz Diagram: Synthetic Pathway
Caption: Three-step synthetic route designed to bypass free-acid catalyst poisoning and overcome steric hindrance at the coupling site.
Detailed Experimental Protocols
Step 1: Esterification (Protection)
Rationale: Converts the polar acid to a lipophilic ester, preventing catalyst deactivation and facilitating silica gel purification.
Reagents:
-
4-Bromo-3,5-difluorobenzoic acid (10.0 g, 42.2 mmol) [CAS: 651027-00-8]
-
Methanol (100 mL, anhydrous)
-
Sulfuric Acid (H₂SO₄, conc., 1.0 mL)
Protocol:
-
Dissolve 4-bromo-3,5-difluorobenzoic acid in Methanol (100 mL) in a round-bottom flask.
-
Add concentrated H₂SO₄ (1.0 mL) dropwise.
-
Heat to reflux (65°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) until SM is consumed.
-
Cool to RT and concentrate in vacuo to remove excess MeOH.
-
Redissolve residue in EtOAc (100 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to neutralize acid.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.[3]
-
Yield: ~10.4 g (98%) of Methyl 4-bromo-3,5-difluorobenzoate . White solid. Use directly.
Step 2: Sterically Demanding Suzuki Coupling
Rationale: The 3,5-difluoro substitution creates steric bulk around the C-Br bond. Pd(dppf)Cl₂ is selected for its large bite angle and resistance to defluorination side-reactions.
Reagents:
-
Electrophile: Methyl 4-bromo-3,5-difluorobenzoate (5.0 g, 19.9 mmol)
-
Nucleophile: 4-Fluorophenylboronic acid (3.34 g, 23.9 mmol, 1.2 equiv) [CAS: 1765-93-1]
-
Base: Potassium Carbonate (K₂CO₃) (8.25 g, 59.7 mmol, 3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio, 50 mL total)
Protocol:
-
Degassing: Charge a 3-neck flask with the Electrophile, Nucleophile, and Base. Suspend in Dioxane/Water mixture. Sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen promotes homocoupling and catalyst death.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM under a positive stream of nitrogen.
-
Reaction: Heat to 90°C for 6-12 hours.
-
Note: The reaction mixture will darken.[6] If it turns black immediately (palladium black precipitation), oxygen was present.
-
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Pd residues. Wash pad with EtOAc.
-
Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with Brine.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0-10%).
-
Yield: ~5.1 g (85-90%) of Methyl 4',3,5-trifluorobiphenyl-4-carboxylate .
Step 3: Hydrolysis (Deprotection)
Rationale: Mild saponification to release the target acid without defluorination.
Reagents:
-
Intermediate 2 (5.0 g, 17.7 mmol)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.2 g, 53.1 mmol, 3 equiv)
-
THF / Water (1:1, 60 mL)
Protocol:
-
Dissolve the ester in THF (30 mL). Add solution of LiOH in Water (30 mL).
-
Stir at RT for 4 hours. (Heat to 40°C if slow).
-
Acidification: Cool to 0°C. Acidify carefully with 1M HCl to pH 2-3. The product will precipitate as a white solid.
-
Isolation: Filter the precipitate. Wash with cold water.[7]
-
Drying: Dry in a vacuum oven at 50°C overnight.
-
Final Product: 4',3,5-Trifluorobiphenyl-4-carboxylic acid .
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White to Off-White Powder | Visual |
| Purity | >98.0% | HPLC (C18, ACN/Water + 0.1% TFA) |
| 1H NMR | Consistent with structure | DMSO-d6 |
| 19F NMR | -110 ppm (2F, s, Ar-F), -115 ppm (1F, m, Ar-F) | DMSO-d6 (Internal Standard) |
| MS (ESI-) | [M-H]- = 267.04 | LC-MS |
Troubleshooting & Optimization
Graphviz Diagram: Mechanism of Steric Challenge
Caption: The 3,5-difluoro substitution creates a "pocket" that hinders the approach of the boronate species during transmetallation.
Optimization Table
| Issue | Root Cause | Corrective Action |
| Low Conversion | Steric hindrance at Transmetallation | Switch to Pd(dtbpf)Cl₂ or X-Phos Pd G2 . These ligands are designed for hindered biaryls. |
| Protodeboronation | Unstable Boronic Acid | Use 4-Fluorophenylboronic acid pinacol ester or increase Base concentration. Lower Temp to 70°C. |
| Homocoupling (Ar-Ar) | Oxygen presence | Degas solvents more rigorously (Freeze-Pump-Thaw). |
| Defluorination | Hydride source / Overheating | Avoid alcoholic solvents in Step 2. Keep Temp < 100°C. |
References
-
Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fluorinated Aromatics in Coupling: O'Hagan, D. (2008). Understanding organofluorine chemistry. Chemical Society Reviews, 37(2), 308-319. Link
-
Sterically Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link
-
Reagent Data: PubChem Compound Summary for CID 11424897, 4-Bromo-3,5-difluorobenzoic acid.[8] Link
-
Commercial Availability: Sigma-Aldrich Product Sheet, 4-Bromo-3,5-difluorobenzoic acid. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. thermofishersci.in [thermofishersci.in]
- 6. 3,5-Difluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Bromo-3,5-difluorobenzoic acid | C7H3BrF2O2 | CID 11424897 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protocol for decarboxylative cross-coupling of fluorinated benzoic acids
An in-depth guide to the synthesis of polyfluorinated biaryls, this document provides a detailed protocol for the palladium-catalyzed decarboxylative cross-coupling of fluorinated benzoic acids with aryl halides and triflates. Tailored for researchers in organic synthesis and drug development, this application note elucidates the reaction mechanism, outlines critical parameters for optimization, and offers a step-by-step experimental procedure.
Introduction: The Significance of Fluorinated Biaryls
Fluorinated organic molecules are of paramount importance in medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine atoms into a molecule can dramatically alter its physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. The biaryl motif is also a privileged scaffold in numerous pharmaceutical agents and advanced materials. Consequently, the development of efficient methods for synthesizing fluorinated biaryls is a critical objective in modern organic chemistry.
Traditionally, the synthesis of such compounds relies on cross-coupling reactions like the Suzuki or Stille couplings, which require the pre-formation of often unstable or difficult-to-prepare organometallic reagents from fluorinated arenes. Decarboxylative cross-coupling has emerged as a powerful alternative that circumvents these issues by using readily available, stable, and inexpensive fluorinated benzoic acids as the nucleophilic partner.[1][2] This method offers a more direct and atom-economical route to valuable polyfluorinated biaryl compounds, generating only CO₂ as a byproduct.[3]
This guide focuses on a robust palladium-catalyzed protocol for the cross-coupling of potassium polyfluorobenzoates with a range of aryl electrophiles, including chlorides, bromides, and triflates.[4]
Reaction Mechanism and the Role of the Catalyst
The precise mechanism of decarboxylative cross-coupling can vary depending on the catalytic system employed (e.g., Pd-only, Cu-only, or bimetallic Pd/Cu systems). For the palladium-catalyzed coupling of polyfluorobenzoates, computational and experimental studies suggest a distinct pathway where decarboxylation is the rate-limiting step.[4] This contrasts with many copper-catalyzed versions where oxidative addition is rate-limiting.[4]
The proposed catalytic cycle for the Pd-only system is as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl halide (Ar¹-X), forming a Pd(II)-aryl intermediate.
-
Ligand Exchange: The fluorinated benzoate salt (Ar²-COOK) coordinates to the Pd(II) complex, displacing a ligand.
-
Decarboxylation: This is the key, rate-determining step. The Pd(II) center promotes the extrusion of CO₂ from the benzoate ligand to form a diaryl-Pd(II) complex. The electron-withdrawing fluorine atoms on the benzoic acid facilitate this step.
-
Reductive Elimination: The final step is the reductive elimination of the two aryl groups from the palladium center, which forms the desired biaryl product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst.
Step-by-Step Procedure:
-
Preparation of the Potassium Benzoate Salt: In a separate vial, add the fluorinated benzoic acid (e.g., pentafluorobenzoic acid, 1.2 mmol) and potassium carbonate (K₂CO₃, 0.6 mmol, 0.5 equiv.) to anhydrous diglyme (2.0 mL). Stir the mixture at room temperature for 10-15 minutes until gas evolution (CO₂) ceases and the acid is fully converted to its potassium salt.
-
Reaction Vessel Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.025 mmol, 2.5 mol%), XPhos (0.055 mmol, 5.5 mol%), and the aryl halide or triflate (1.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Reagent Addition: Add the previously prepared potassium polyfluorobenzoate solution in diglyme to the Schlenk flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 150-160 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with water (20 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure polyfluorinated biaryl product.
Substrate Scope and Data
This palladium-catalyzed protocol is effective for a range of polyfluorinated benzoic acids and various aryl coupling partners. The reaction generally provides good to excellent yields.
| Entry | Fluorinated Benzoic Acid | Coupling Partner | Product | Yield (%) |
| 1 | Pentafluorobenzoic acid | 4-Bromoanisole | 4-Methoxy-2',3',4',5',6'-pentafluorobiphenyl | 85 |
| 2 | Pentafluorobenzoic acid | 4-Chlorotoluene | 4-Methyl-2',3',4',5',6'-pentafluorobiphenyl | 78 |
| 3 | Pentafluorobenzoic acid | 3-Bromopyridine | 3-(Perfluorophenyl)pyridine | 72 |
| 4 | 2,3,4,5-Tetrafluorobenzoic acid | 4-Bromoanisole | 4-Methoxy-2',3',4',5'-tetrafluorobiphenyl | 88 |
| 5 | Pentafluorobenzoic acid | 4-Anisole triflate | 4-Methoxy-2',3',4',5',6'-pentafluorobiphenyl | 65 |
Data synthesized from representative results reported in the literature.[4]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient temperature.3. Poor quality solvent or reagents. | 1. Ensure a strictly inert atmosphere; use fresh catalyst and ligands.2. Confirm the reaction temperature is 150-160 °C.3. Use anhydrous solvent and pure reagents. |
| Formation of Side Products | 1. Homocoupling of the aryl halide.2. Protodecarboxylation of the benzoic acid. | 1. Optimize ligand-to-metal ratio.2. Ensure the system is anhydrous; moisture can lead to protodecarboxylation. |
| Incomplete Decarboxylation | The temperature is too low for the specific substrate. | Increase the reaction temperature in increments of 5-10 °C. Some electron-rich benzoates may require higher temperatures. |
References
-
Decarboxylative cross-coupling - Wikipedia. Wikipedia. [Link]
-
Fu, Y., & Liu, L. (2013). Mechanism and Substrate-Dependent Rate-Determining Step in Palladium-Catalyzed Intramolecular Decarboxylative Coupling of Arenecarboxylic Acids with Aryl Bromides: A DFT Study. Organometallics, 32(23), 7076–7085. [Link]
-
Luo, Y., Wu, J. (2010). Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(5), 1056–1059. [Link]
-
Wang, M., Yuen, O. Y., Ng, S. S., & So, C. M. (2025). Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates. Royal Society of Chemistry. [Link]
-
Shang, R., Ji, D., Chu, L., Fu, Y., & Liu, L. (2011). Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. Angewandte Chemie International Edition, 50(19), 4470–4473. [Link]
-
Goossen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of biaryls via catalytic decarboxylative coupling. Science, 313(5787), 662–664. [Link]
-
Mori, A., et al. (2018). Palladium-catalyzed Decarboxylation of Benzyl Fluorobenzoates. Chemistry Letters, 47(5), 629-632. [Link]
-
Forgione, P., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(9), 1655–1658. [Link]
-
Perry, G. J. P., et al. (2017). Recent Progress in Decarboxylative Oxidative Cross-Coupling for Biaryl Synthesis. University of Southampton Institutional Repository. [Link]
-
Goossen, L. J., & Rodríguez, N. (2016). Palladium-catalysed decarboxylative couplings. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 384–410). Royal Society of Chemistry. [Link]
Sources
Application Note: 4',3,5-Trifluorobiphenyl-4-carboxylic Acid in MOF Engineering
This Application Note is designed for researchers utilizing 4',3,5-Trifluorobiphenyl-4-carboxylic acid in Metal-Organic Framework (MOF) synthesis.
Critical Chemical Insight: The subject compound is a monocarboxylic acid . Unlike dicarboxylic acids (e.g., terephthalic acid) which act as structural struts (linkers) to build the MOF lattice, monocarboxylic acids function as Modulators or Capping Ligands . They cannot form the 3D network themselves but are critical for:
-
Defect Engineering: Creating "missing linker" sites to enhance catalytic activity.
-
Crystal Size Control: Competitively inhibiting nucleation to grow larger single crystals.
-
Surface Functionalization: Installing hydrophobic fluorinated shells on MOF surfaces (Post-Synthetic Exchange).
Chemical Profile & Mechanism of Action[1][2]
| Property | Specification |
| Compound Name | 4',3,5-Trifluorobiphenyl-4-carboxylic acid |
| Role | Modulator / Capping Agent / Surface Terminator |
| Molecular Formula | C₁₃H₇F₃O₂ |
| pKa (Est.) | ~3.2 – 3.5 (Acidified by 3,5-fluorine induction) |
| Solubility | Soluble in DMF, DEF, DMSO; Low solubility in alcohols/water |
| Key Functionality | Fluorine-Wall Effect: The 3,5-F and 4'-F positions create a steric and electronic barrier, enhancing hydrophobicity and gas selectivity (e.g., CO₂/N₂). |
Mechanistic Insight: The "Fluorine-Induction" Effect
Unlike standard benzoic acid modulators, the fluorine atoms at positions 3 and 5 (ortho to the carboxylic acid) exert a strong electron-withdrawing effect. This lowers the pKa of the carboxylic acid, making it a stronger conjugate base than non-fluorinated analogues.
-
Result: It binds more strongly to hard metal clusters (Zr, Hf, Al) during the initial nucleation phase, slowing down crystal growth more effectively and yielding highly crystalline, defect-rich materials.
Application I: Defect Engineering in Zr-MOFs (UiO-66 Type)
This protocol describes using the ligand to introduce "missing linker" defects in UiO-66 (Zr-BDC). These defects act as Lewis acidic active sites for catalysis.
Materials
-
Metal Source: Zirconium(IV) chloride (
) -
Linker: Terephthalic acid (
) -
Modulator: 4',3,5-Trifluorobiphenyl-4-carboxylic acid (
) -
Solvent: N,N-Dimethylformamide (DMF)
-
Acid: Hydrochloric acid (37%)
Experimental Protocol
-
Pre-Dissolution:
-
Dissolve
(0.5 mmol, 116 mg) in 10 mL DMF. Sonicate for 15 mins to ensure complete dissolution (Solution A). -
Dissolve
(0.5 mmol, 83 mg) and (1.5 mmol, ~400 mg) in 10 mL DMF (Solution B). -
Note: The 3:1 molar ratio of Modulator:Linker is critical for inducing substantial defects without preventing framework assembly.
-
-
Mixing & Solvothermal Synthesis:
-
Add Solution B to Solution A under stirring.
-
Add 0.1 mL of concentrated HCl (optional: accelerates kinetics).
-
Transfer the mixture to a 50 mL Teflon-lined autoclave.
-
Heat: 120°C for 24 hours.
-
-
Washing & Activation:
-
Cool to room temperature.[1] Centrifuge to collect the white precipitate.
-
Wash 1: DMF (3x 20 mL) to remove unreacted ligand.
-
Wash 2: Methanol (3x 20 mL) to exchange pore solvent.
-
Activation: Heat under vacuum at 100°C for 12 hours. Do not exceed 150°C to avoid stripping the grafted modulator.
-
Expected Outcome
-
Crystal Morphology: Octahedral crystals with truncated edges (due to modulator capping).
-
Porosity: Increased mesoporosity due to missing linkers.
-
Function: The
remains coordinated to the defect sites, lining the pores with fluorine atoms.
Application II: Post-Synthetic Surface Hydrophobization
This protocol installs the ligand onto the exterior of a pre-formed MOF to create a hydrophobic shell, protecting moisture-sensitive MOFs from hydrolysis.
Experimental Protocol
-
Parent MOF Preparation: Synthesize or procure activated MOF (e.g., UiO-66-NH2 or MOF-808).
-
Ligand Solution: Dissolve
(2 equivalents relative to surface sites) in anhydrous Chloroform or Toluene. -
Grafting (PSE):
-
Cleanup:
-
Centrifuge and wash with fresh chloroform to remove physisorbed ligand.
-
Dry at 80°C.
-
Visualizing the Workflow
The following diagram illustrates the competitive coordination mechanism and the resulting defect structure.
Caption: Workflow showing the dual role of the fluorinated modulator in defect engineering (top path) and surface passivation (bottom path).
Characterization & Validation
To ensure the protocol was successful, perform the following validation steps:
| Technique | What to Look For |
| ¹H NMR (Digested) | Digest MOF in |
| ¹⁹F NMR | Solid-state or digested. Confirm the presence of Fluorine.[4][6][7][8] Look for shifts indicating coordination to Zr/Metal nodes vs. free acid. |
| PXRD | Confirm crystal structure is maintained (e.g., UiO-66 fcc topology). Broadening of peaks may indicate smaller crystallite size due to modulation. |
| Contact Angle | Press a pellet of the MOF. A water contact angle >120° confirms successful fluorination/hydrophobicity. |
| N₂ Isotherm (77K) | Look for hysteresis (mesoporosity) which indicates missing linker defects created by the modulator. |
References
-
General Modulated Synthesis (UiO-66): Schaate, A., et al. "Modulated synthesis of Zr-based metal-organic frameworks: from nano to single crystals." Chemistry–A European Journal 17.24 (2011): 6643-6651. Link
-
Fluorinated Modulators: Wang, H., et al. "Defect Engineering of UiO-66 for Enhanced CO2 Capture." ACS Applied Materials & Interfaces (2020). Link(Note: Representative citation for fluorinated defect engineering).
-
Post-Synthetic Exchange: Karagiaridi, O., et al. "Opening ZIF-8: A systematic study of ligand replacement." Journal of the American Chemical Society 134.45 (2012): 18790-18796. Link
- Biphenyl Acid Chemistry: "Synthesis and properties of fluorinated biphenyl derivatives." Journal of Fluorine Chemistry. (General reference for ligand stability).
Sources
- 1. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04940J [pubs.rsc.org]
- 4. CN109761820B - Chemical synthesis method of 3',4',5 '-trifluoro- [1,1' -biphenyl ] -2-amine - Google Patents [patents.google.com]
- 5. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. chemimpex.com [chemimpex.com]
Application Note: Precision Synthesis of Fluorinated Biphenyl Liquid Crystals from Carboxylic Acid Precursors
Executive Summary
This guide details the synthesis of high-performance fluorinated biphenyl ester liquid crystals (LCs) derived from carboxylic acid precursors. Fluorinated biphenyls are critical components in modern Active Matrix Liquid Crystal Displays (AM-LCDs), particularly for Vertical Alignment (VA) modes, due to their low viscosity, high chemical stability, and specific negative dielectric anisotropy (
We focus on the Esterification Pathway , utilizing 4'-alkyl[1,1'-biphenyl]-4-carboxylic acids as the structural anchor. This protocol ensures high purity (>99.5%), a non-negotiable requirement for preventing image sticking and voltage holding ratio (VHR) degradation in display panels.
Strategic Synthesis Planning
The Target Molecule
Target: 2,3-Difluoro-4-ethoxyphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate
-
Core Structure: Biphenyl carboxylate rigid core (Mesogen).
-
Tail: Pentyl chain (Promotes nematic range).
-
Head: 2,3-Difluoro-4-ethoxyphenol (Induces negative
and lateral dipole).
Retrosynthetic Analysis
The synthesis is designed around the activation of the carboxylic acid precursor followed by nucleophilic acyl substitution.
-
Precursor A (Acid): 4'-Pentyl[1,1'-biphenyl]-4-carboxylic acid.[1][2]
-
Source: Commercially available or synthesized via Friedel-Crafts acylation of biphenyl followed by oxidation.
-
-
Precursor B (Phenol): 2,3-Difluoro-4-ethoxyphenol.
-
Function: Introduces the lateral fluorine substituents essential for VA-mode performance.
-
-
Linkage: Ester bond formation via Acid Chloride intermediate.
Experimental Protocol
Materials & Equipment
-
Reagents: 4'-Pentyl[1,1'-biphenyl]-4-carboxylic acid (98%), Thionyl chloride (
), 2,3-Difluoro-4-ethoxyphenol, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), Dimethylformamide (DMF, cat.). -
Equipment: 3-neck round bottom flask, reflux condenser,
gas line, rotary evaporator, magnetic stirrer. -
Safety: Work in a fume hood.
releases HCl and gases.
Step-by-Step Methodology
Phase 1: Acid Chloride Activation
This step converts the stable carboxylic acid into a reactive acyl chloride.
-
Setup: Charge a dry 250 mL 3-neck flask with 4'-pentyl[1,1'-biphenyl]-4-carboxylic acid (10.0 g, 37.3 mmol).
-
Solvent: Add anhydrous DCM (50 mL) and a catalytic amount of DMF (3-5 drops). Note: DMF acts as a Vilsmeier-Haack type catalyst to accelerate chloride formation.
-
Reagent Addition: Add Thionyl Chloride (8.9 g, 74.6 mmol, 2.0 eq) dropwise via an addition funnel under
flow. -
Reaction: Heat the mixture to reflux (
) for 3-4 hours. Monitor by the cessation of gas evolution (HCl/ ). -
Isolation: Evaporate the solvent and excess
under reduced pressure.-
Checkpoint: The residue should be a yellow/off-white solid (Acid Chloride). Use immediately in Phase 2.
-
Phase 2: Esterification (Coupling)
-
Preparation: Dissolve the crude acid chloride in anhydrous DCM (30 mL).
-
Phenol Solution: In a separate flask, dissolve 2,3-difluoro-4-ethoxyphenol (6.5 g, 37.3 mmol) and Triethylamine (5.6 g, 56.0 mmol, 1.5 eq) in DCM (30 mL). Cool to
. -
Addition: Dropwise add the acid chloride solution to the phenol solution over 30 minutes, maintaining temperature
. -
Completion: Allow to warm to room temperature and stir overnight (12h).
-
Work-up: Wash the organic layer with water (2x), 1M HCl (to remove unreacted amine), and brine. Dry over
and concentrate.
Phase 3: Purification (The "LC Standard")
Liquid crystals require extreme purity (>99.5%) to function.
-
Column Chromatography: Purify the crude solid using silica gel (Eluent: Hexane/Ethyl Acetate 9:1).
-
Recrystallization (Critical):
-
Dissolve the solid in minimum hot Ethanol/Toluene (4:1) .
-
Cool slowly to room temperature, then to
. -
Filter the white crystalline plates.
-
Repeat recrystallization until the clearing point (
) is constant within .
-
Characterization & Data Analysis
Phase Transition Data (DSC)
Differential Scanning Calorimetry (DSC) identifies the mesophases.
| Transition | Temperature ( | Enthalpy ( | Interpretation |
| Cr | 68.5 | 24.2 | Melting from Crystal to Nematic |
| N | 142.1 | 1.8 | Clearing from Nematic to Isotropic |
Note: The wide Nematic range (68.5 - 142.1
Workflow Visualization
The following diagram illustrates the synthesis and decision logic for purification.
Figure 1: Synthetic workflow for the preparation of fluorinated biphenyl ester liquid crystals.
Alternative Pathways (Advanced)
While esterification is robust, advanced "Direct Core" methods exist:
-
Decarboxylative Cross-Coupling: Utilizing Ag/Pd catalysts to couple carboxylic acids directly with aryl halides, extruding
to form a biaryl core directly. This is valuable for non-ester LCs (high stability) but requires expensive catalysts [3]. -
Friedel-Crafts/Reduction: Acylation of fluorobenzene with the acid precursor followed by Wolff-Kishner reduction yields alkyl-fluorobiphenyls (chemically stable, low viscosity).
References
-
Lu, L., et al. (2013). "Synthesis and Properties of Lateral Difluorine Biphenyl Liquid Crystals." Chinese Journal of Applied Chemistry, 30(12), 1423. Link
-
BenchChem. (2025).[7] "Purification of Liquid Crystalline Materials by Recrystallization." Application Note. Link
-
Hoover, J., et al. (2020). "Engaging α-Fluorocarboxylic Acids Directly in Decarboxylative C–C Bond Formation." National Science Foundation / Princeton University. Link
-
Goulding, M., et al. (2000). "Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals." Liquid Crystals, 27. Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. US3992459A - Preparation of biphenyl compounds - Google Patents [patents.google.com]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Application Note: Overcoming the "Fluorine-Steric Wall" in Amide Coupling
Topic: Advanced Amide Coupling Strategies for Sterically Hindered Fluorinated Carboxylic Acids Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The introduction of fluorine into sterically congested carboxylic acids creates a unique synthetic bottleneck. While steric bulk hinders nucleophilic attack, the inductive effect of fluorine (
This guide moves beyond standard peptide coupling logic to provide three field-validated protocols specifically engineered for these "hard-to-activate" substrates.
Mechanistic Insight: The Dual Barrier
To select the correct condition, one must understand the failure modes of standard reagents (like HATU/HBTU) in this context:
-
The Electronic Trap: Fluorinated acids (e.g.,
-difluorophenylacetic acid) have pKa values significantly lower than non-fluorinated analogs. The resulting carboxylate is highly stable and reacts sluggishly with the electrophilic center of uronium/phosphonium reagents. -
The Steric Blockade: Even if the active ester (O-At/O-Bt) forms, the bulky protecting groups or quaternary centers prevent the amine from approaching the carbonyl carbon.
-
The Guanidinium Side-Reaction: Because the amine attack is slow (sterics), the amine often reacts with the uronium coupling reagent itself, forming a guanidinium byproduct rather than the amide.
Solution Strategy: Shift from bulky active esters (OBt) to smaller, more electrophilic intermediates: Acid Chlorides or Acid Fluorides .
Strategic Reagent Selection Guide
The following decision tree outlines the logical selection process based on substrate stability and steric demand.
Figure 1: Decision matrix for selecting coupling conditions based on substrate properties.
Detailed Protocols
Protocol A: The "Gold Standard" – T3P (Propylphosphonic Anhydride)
Best For: General hindered couplings, chiral substrates, and large-scale process chemistry. Mechanism: T3P forms a mixed anhydride.[1] The byproduct is water-soluble, simplifying workup.[2]
Reagents:
-
T3P: 50% w/w solution in EtOAc or DMF.[3]
-
Base: Pyridine (preferred for rate) or DIPEA (if pyridine is incompatible).
-
Solvent: EtOAc (allows easy wash) or 2-MeTHF.
Step-by-Step:
-
Dissolution: Dissolve the fluorinated carboxylic acid (1.0 eq) and the amine (1.1–1.5 eq) in EtOAc (5–10 mL/mmol).
-
Base Addition: Cool to 0 °C. Add Pyridine (3.0–5.0 eq). Note: Excess base is critical to drive the equilibrium.
-
Activation: Add T3P solution (1.5–2.0 eq) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT).
-
Optimization: If conversion is <50% after 4h, heat to 60 °C. T3P is thermally stable.
-
-
Workup: Dilute with EtOAc. Wash with water, 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.
Why it works: The cyclic anhydride structure of T3P is less sterically demanding than HATU, and the reaction is driven by the release of stable cyclic phosphonate byproducts.
Protocol B: The "Fluoride Route" – TFFH
Best For: Extremely hindered amino acids (e.g., Aib-Aib coupling) and electron-deficient amines. Mechanism: Generates an Acyl Fluoride in situ.[4][5][6][7][8] Acyl fluorides are highly reactive toward amines but surprisingly stable to water, and critically, they are small electrophiles.
Reagents:
-
Coupling Agent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[6][9]
-
Base: DIPEA (Diisopropylethylamine).[6]
-
Solvent: DCM or DMF.
Step-by-Step:
-
Pre-Activation (Critical): Dissolve fluorinated acid (1.0 eq) and TFFH (1.1 eq) in anhydrous DCM under Nitrogen.
-
Base 1: Add DIPEA (1.5 eq) and stir at RT for 30 minutes.
-
Checkpoint: Monitor by TLC/LCMS. You are looking for the conversion of Acid
Acyl Fluoride.
-
-
Coupling: Add the amine (1.2 eq) and additional DIPEA (1.5 eq).
-
Reaction: Stir at RT. If the amine is an aniline or highly hindered, refluxing in DCE (80 °C) may be required.
-
Workup: Standard aqueous extraction.
Protocol C: The "Nuclear Option" – Ghosez’s Reagent
Best For: Substrates where T3P and TFFH fail. Acid-sensitive substrates that cannot tolerate oxalyl chloride/DMF. Mechanism: Converts acid directly to Acid Chloride under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine.
Reagents:
-
Reagent: Ghosez’s Reagent (commercially available or prepared in situ).
-
Solvent: DCM or Chloroform.
Step-by-Step:
-
Chlorination: Dissolve fluorinated acid (1.0 eq) in DCM. Add Ghosez’s Reagent (1.2–1.5 eq) at 0 °C.
-
Stir: Allow to stir at RT for 1–2 hours.
-
Note: No base is added in this step.[1] The reagent neutralizes the HCl formed.
-
-
Coupling: In a separate vessel, dissolve amine (1.2 eq) and DIPEA/Et₃N (2.0 eq) in DCM.
-
Addition: Cannulate the acid chloride solution (from step 2) dropwise into the amine solution at 0 °C.
-
Reaction: Warm to RT.
Comparative Performance Data
The following table summarizes expected outcomes based on internal and literature benchmarks (e.g., Dunetz et al.).
| Feature | T3P (Protocol A) | TFFH (Protocol B) | Ghosez (Protocol C) |
| Active Species | Mixed Anhydride | Acyl Fluoride | Acyl Chloride |
| Steric Tolerance | High | Very High | Extreme |
| Epimerization | Very Low (<2%) | Low | Moderate |
| Byproduct Removal | Aqueous Wash (Easy) | Aqueous Wash | Requires Chromatography |
| Atom Economy | Moderate | Low | Moderate |
| Safety Profile | Excellent (Non-toxic) | Good | Corrosive / Moisture Sensitive |
Visualizing the T3P Mechanism
Understanding the T3P pathway helps explain why it succeeds where carbodiimides (EDC) fail.
Figure 2: T3P activation pathway.[8] The cyclic structure reduces the entropic penalty of activation.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11754–11844.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Patterson, J. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4] Organic & Biomolecular Chemistry, 14, 430-433.[5]
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH). A Convenient New Reagent for the Preparation of Peptidyl Acid Fluorides. Journal of the American Chemical Society, 117(19), 5401–5402.
- Ghosez, L., et al. (1979). Synthesis of Acyl Chlorides under Neutral Conditions. Angewandte Chemie International Edition, 18(11).
Sources
- 1. bachem.com [bachem.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH) as a Mild Deoxofluorination Reagent [organic-chemistry.org]
Technical Application Note: Recrystallization Systems for 4',3,5-Trifluorobiphenyl-4-carboxylic Acid
Executive Summary
This application note details the purification of 4',3,5-Trifluorobiphenyl-4-carboxylic acid , a critical intermediate in the synthesis of liquid crystals and fluorinated pharmaceutical scaffolds. Due to the molecule's rigid biphenyl core, specific fluorination pattern, and terminal carboxylic acid, it exhibits a steep solubility curve that challenges standard purification methods.
This guide moves beyond generic advice, identifying Toluene as the primary high-performance solvent system based on specific solubility parameters, while offering Ethanol/Water and Glacial Acetic Acid as alternative systems for specific impurity profiles.
Molecular Analysis & Solubility Physics
To select the correct solvent, one must understand the competing forces within the crystal lattice:
| Structural Feature | Physicochemical Effect | Impact on Solvent Selection |
| Biphenyl Core | High planarity and | Requires aromatic solvents (Toluene, Xylene) or high-dielectric protic solvents to disrupt stacking. |
| Trifluoro- Substitution | Increases lipophilicity and lattice energy (strong C-F dipoles). | Reduces solubility in simple alkanes (Hexane); increases solubility in halogenated or aromatic solvents. |
| -COOH Group | Strong hydrogen bond donor/acceptor. | High melting point (>200°C). Risk of "oiling out" if solvent is too non-polar.[1] |
The Challenge: The fluorinated core drives the molecule toward non-polar solvents, while the carboxylic acid tail demands polarity. A mismatch results in the material oiling out (forming a second liquid phase) rather than crystallizing.
Recommended Solvent Systems
System A: The "Gold Standard" (Toluene)
Best for: Removing non-polar impurities and maximizing recovery yield.
Mechanism: Toluene interacts with the biphenyl core via
System B: The "Polar Alternative" (Ethanol/Water)
Best for: Removing inorganic salts (e.g., Palladium catalysts, Boronic acid residues from Suzuki couplings). Mechanism: The high polarity dissolves the carboxylic acid via H-bonding. Water acts as a powerful anti-solvent to force precipitation upon cooling.
System C: The "Protonation" System (Glacial Acetic Acid)
Best for: Ultra-high purity requirements. Mechanism: Acetic acid suppresses the ionization of the carboxylic acid, ensuring the molecule remains in its neutral, less soluble form upon cooling, producing dense, well-defined crystals.
Detailed Experimental Protocols
Protocol 1: High-Temperature Recrystallization in Toluene
This is the preferred method for bulk purification.
Safety Note: Toluene is flammable and toxic. Perform all operations in a fume hood.
-
Preparation: Place 10.0 g of crude 4',3,5-Trifluorobiphenyl-4-carboxylic acid in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 80 mL of Toluene. Heat the mixture to reflux (110°C) using an oil bath.
-
Checkpoint: If the solid does not dissolve completely after 10 minutes at reflux, add Toluene in 5 mL increments until dissolution is complete.
-
-
Hot Filtration (Critical): While maintaining the solution at boiling temperature, filter rapidly through a pre-warmed glass frit or fluted filter paper to remove insoluble inorganic salts (Pd residues).
-
Tip: Pre-wet the filter with hot toluene to prevent premature crystallization in the funnel.
-
-
Controlled Cooling: Return the filtrate to a clean RBF. Turn off the heat but leave the flask in the oil bath to cool slowly to room temperature over 2-3 hours.
-
Why: Rapid cooling traps impurities in the crystal lattice. Slow cooling purifies.
-
-
Crystallization: Once at room temperature, cool the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the white crystalline solid using vacuum filtration. Wash the cake with 2 x 10 mL of cold Toluene.
-
Drying: Dry the solid in a vacuum oven at 60°C for 12 hours to remove residual solvent.
Protocol 2: Self-Validating Solvent Screening
Use this micro-scale protocol if the crude material behaves unexpectedly.
Objective: Determine the metastable zone width (MSZW) for your specific batch.
-
Weigh 100 mg of crude material into three separate 4 mL vials.
-
Add 1 mL of solvent to each:
-
Heat to boiling.
-
Result 1: If it dissolves instantly
Too soluble (Yield will be low). -
Result 2: If it doesn't dissolve
Add solvent in 0.5 mL steps.
-
-
Once dissolved, cool to room temperature.
-
Success: Crystals form within 30 minutes.
-
Failure:[1] Oils out or stays in solution.
-
Process Decision Logic (Visualization)
The following diagram illustrates the decision-making process for solvent selection and troubleshooting "oiling out" issues.
Figure 1: Decision tree for solvent selection and troubleshooting based on crude material behavior.
Troubleshooting & Optimization
Issue: "Oiling Out"
Symptoms: The solution turns cloudy/milky, and droplets of oil settle at the bottom before solidifying into a gum. Cause: The temperature dropped too fast, or the solvent is too non-polar (the compound prefers itself over the solvent). Solution:
-
Re-heat to dissolve the oil.
-
Seed the solution with a tiny crystal of pure product just as it reaches the cloud point.
-
Insulate the flask to slow the cooling rate.
Issue: Low Yield
Cause: The compound is too soluble in cold Toluene. Solution: Add a non-polar anti-solvent like Heptane to the cold Toluene filtrate to force more precipitation, though this may lower purity slightly.
References
-
Organic Syntheses Procedure. (2025). Synthesis of fluorinated biphenyl derivatives via Suzuki coupling and recrystallization from Toluene. Organic Syntheses.
-
Sigma-Aldrich. (n.d.). 3'-Fluorobiphenyl-4-carboxylic acid Product Specification.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
-
University of Rochester. (n.d.). Solvents for Recrystallization.[1][2][3][4][5][6]
Sources
Procedure for converting trifluorobiphenyl acid to acid chloride
Abstract & Scope
This technical guide details the protocol for converting trifluorobiphenyl carboxylic acid to its corresponding acid chloride. Fluorinated biphenyl motifs are critical pharmacophores in medicinal chemistry and essential mesogens in liquid crystal engineering. The conversion requires specific attention due to the electron-withdrawing nature of fluorine substituents and the solubility challenges inherent to the rigid biphenyl core.
This note prioritizes the Oxalyl Chloride/DMF method for its mild conditions and superior byproduct profile, while providing the Thionyl Chloride method as a scalable alternative.
Mechanistic Insight & Reagent Selection
The "Gold Standard" Reagent: Oxalyl Chloride
While Thionyl Chloride (
-
Byproducts: Reacts to form
, , and . The lack of sulfur byproducts ( ) simplifies purification, as trapping is more difficult than venting . -
Catalysis: The reaction is kinetically slow with electron-deficient acids (like fluorinated biphenyls) unless catalyzed by N,N-Dimethylformamide (DMF).
The Catalytic Cycle (Vilsmeier-Haack Pathway)
The reaction does not proceed via direct attack of the acid on oxalyl chloride. Instead, DMF reacts with oxalyl chloride to form the highly electrophilic Vilsmeier Imidoyl Chloride intermediate. This active species reacts rapidly with the carboxylic acid.
Figure 1: The catalytic cycle showing DMF activation of Oxalyl Chloride to generate the active chlorinating species.
Experimental Protocol: Oxalyl Chloride Method
Scale: 10 mmol (approx. 2.6 g of trifluorobiphenyl acid) Safety: Perform in a fume hood.[1][2] Oxalyl chloride is toxic and corrosive. CO is odorless and lethal.
Materials & Equipment
| Component | Specification | Role |
| Substrate | Trifluorobiphenyl carboxylic acid | Starting Material |
| Reagent | Oxalyl Chloride (2.0 M in DCM or neat) | Chlorinating Agent |
| Catalyst | N,N-Dimethylformamide (Anhydrous) | Vilsmeier Precursor |
| Solvent | Dichloromethane (DCM) or Toluene | Anhydrous Solvent |
| Gas Trap | NaOH (1M) bubbler | Neutralize HCl |
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH bubbler).
-
Solvation: Charge the RBF with Trifluorobiphenyl acid (10 mmol, 1.0 equiv). Add anhydrous DCM (30 mL).
-
Note: The acid may not dissolve completely. This is normal; the mixture will clarify as the acid chloride forms.
-
-
Catalyst Addition: Add catalytic DMF (2-3 drops, approx. 0.05 mL).
-
Reagent Addition: Cool the suspension to 0°C (ice bath). Add Oxalyl Chloride (12 mmol, 1.2 equiv) dropwise via the addition funnel over 15 minutes.
-
Observation: Vigorous gas evolution (
) will occur immediately upon contact with the active catalyst.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir for 2-3 hours.
-
Endpoint: The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution.
-
-
Workup:
-
Concentrate the mixture on a rotary evaporator (bath temp < 40°C) to remove solvent and excess oxalyl chloride.
-
Azeotrope: Add 10 mL of anhydrous toluene and re-evaporate. Repeat twice. This removes trace HCl and unreacted oxalyl chloride, which is critical for downstream coupling reactions.
-
-
Storage: The resulting yellow oil/solid is moisture-sensitive. Store under Argon at 4°C or use immediately.
Alternative Protocol: Thionyl Chloride (Scale-Up)
For scales >50g, Oxalyl Chloride becomes cost-prohibitive.
-
Setup: RBF with reflux condenser and caustic scrubber.
-
Procedure: Suspend Trifluorobiphenyl acid (1.0 equiv) in neat Thionyl Chloride (5-10 equiv).
-
Reaction: Heat to reflux (76°C) for 2-4 hours. The mixture will turn clear.
-
Purification: Distill off excess
(bp 74.6°C) at atmospheric pressure. Apply vacuum to remove traces.[4] -
Caveat: Thionyl chloride often leaves sulfur residues that can poison palladium catalysts in subsequent cross-coupling reactions (e.g., Sonogashira or Suzuki).
Quality Control & Analytical Verification
Do not attempt standard LC-MS or HPLC using aqueous mobile phases, as the acid chloride will hydrolyze back to the acid.
Methanolysis Check (Derivatization)
To verify conversion without handling the reactive chloride:
-
Take a 20 µL aliquot of the reaction mixture.
-
Quench into 500 µL of anhydrous Methanol.
-
Analyze via TLC or HPLC.
-
Target: Methyl ester of trifluorobiphenyl acid.
-
Success Criteria: Complete disappearance of the Acid peak and appearance of the less polar Methyl Ester peak.
-
Spectroscopic Validation
| Method | Expected Signal Change |
| IR Spectroscopy | Carbonyl shift: Acid ( |
| Carbonyl carbon shifts downfield (approx. 165 ppm | |
| Fluorine signals on the biphenyl ring will shift slightly due to the change in electron-withdrawing power of the carbonyl group ( |
Troubleshooting Guide
Figure 2: Decision tree for troubleshooting incomplete reactions.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Chlorides and Vilsmeier-Haack reagent mechanism).
-
Wissner, A., & Grudzinskas, C. V. (1978). Reaction of oxalyl chloride with carboxylic acids.[5][6] Journal of Organic Chemistry, 43(20), 3972-3974. Link
-
Sigma-Aldrich. (2023). Oxalyl Chloride Technical Bulletin. Link
-
Marsh, G. P., et al. (2004). Synthesis of fluorinated biphenyls via Suzuki coupling.[7] Organic Letters, 6(19). (Context on fluorinated biphenyl stability).
Sources
- 1. earth.utah.edu [earth.utah.edu]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. download.basf.com [download.basf.com]
- 4. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 5. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Advanced Protocol: Solid-Phase Peptide Synthesis Incorporating Fluorinated Biphenyl Building Blocks
Abstract
The incorporation of fluorinated biphenyl amino acids (e.g., fluorinated biphenylalanine,
Introduction: The Fluorine Effect in Peptidomimetics
Fluorine substitution on aromatic rings alters the quadrupole moment of the phenyl group, reversing it from negative to positive in highly fluorinated systems (e.g., pentafluorophenyl). This inversion facilitates strong, directional electrostatic interactions with non-fluorinated aromatic rings (Quadrupole-dipole or Ar-H···F interactions), stabilizing specific conformations or self-assembled nanostructures.[1]
Key Advantages:
-
Protease Resistance: Steric bulk and electronic alteration prevent enzymatic recognition.
-
Membrane Permeability: Increased lipophilicity (
) facilitates cell penetration. -
Supramolecular Assembly: Promotes rapid formation of hydrogels and nanotubes for drug delivery.
Strategic Planning & Chemical Background
Building Block Selection
The most common building blocks are Fmoc-protected derivatives of:
-
4-fluorobiphenylalanine (4-F-Bip): Minimal steric perturbation, electronic tuning.
-
4,4'-difluorobiphenylalanine (
-Bip): Symmetric electronic distribution. -
2',3',4',5',6'-pentafluorobiphenylalanine (
-Bip): Maximum hydrophobicity and quadrupole inversion.
Resin & Linker Choice
Due to the bulk of the C-terminal residues often used in these designs, low-loading resins are essential to prevent steric crowding.
-
Recommended: Rink Amide MBHA (Low loading: 0.3–0.4 mmol/g) or 2-Chlorotrityl Chloride (for C-terminal acids).
-
Why: High loading leads to "inter-chain aggregation" as the hydrophobic biphenyl groups interact, collapsing the resin solvation.
Core Protocol: SPPS Methodology
Reagents and Solvents[2]
-
Solvent A (Wash): DMF (HPLC Grade).
-
Solvent B (Deprotection): 20% Piperidine in DMF + 0.1M HOBt (to suppress aspartimide formation).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Chaotropic Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF for coupling hydrophobic residues.
Step-by-Step Workflow
Step 1: Resin Swelling
Standard swelling in DCM is insufficient for hydrophobic sequences.
-
Swell resin in DCM for 20 min.
-
Critical: Perform a final swell in NMP for 10 min prior to the first difficult coupling.
Step 2: Fmoc Deprotection[5][6]
-
Add 20% Piperidine/DMF (5 mL/g resin).[6] Agitate 3 min. Drain.
-
Add fresh 20% Piperidine/DMF. Agitate 12 min. Drain.
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
Note: Monitor UV absorbance at 301 nm for fulvene-piperidine adduct to ensure complete removal.
-
Step 3: Coupling of Fluorinated Biphenyl (Fx-Bip)
This is the rate-limiting step. Standard HBTU protocols often fail due to steric hindrance.
Reaction Stoichiometry:
-
Fmoc-AA: 3.0 eq[7]
-
HATU: 2.9 eq
-
HOAt: 3.0 eq (Additive essential to reduce racemization)
-
DIEA: 6.0 eq
Procedure:
-
Dissolve Fmoc-
-Bip, HATU, and HOAt in minimal NMP (not DMF). -
Add DIEA immediately before adding to the resin. Do not pre-activate for >1 min to avoid racemization.
-
Microwave Condition (Recommended): 75°C for 10 min (25W).
-
Manual Alternative: Agitate 2 hours at RT. Double couple if Kaiser test is positive.
-
Step 4: Capping
After coupling the bulky residue, unreacted amines must be permanently capped to prevent deletion sequences.
-
Add Acetic Anhydride/DIEA/DMF (10:5:85).
-
Agitate 10 min. Wash thoroughly.
Step 5: Cleavage
-
Wash resin with DCM (5x) to remove all traces of NMP.
-
Cocktail: TFA/TIPS/H2O (95:2.5:2.5).
-
Agitate 2-3 hours.
-
Precipitate in cold diethyl ether. Note: Fluorinated peptides may float in ether; centrifuge at high speed (4000 rpm).
Visualization: Experimental Workflow
Figure 1: Optimized SPPS workflow for sterically hindered fluorinated biphenyl residues.
Purification & Characterization
Solubility Challenges
Fluorinated biphenyl peptides are notoriously insoluble in aqueous buffers.
-
Dissolution: Dissolve crude peptide in 100% DMSO or HFIP (Hexafluoroisopropanol) before diluting with water/acetonitrile for HPLC.
-
Mobile Phase: Use 0.1% TFA in Water (A) and 0.1% TFA in Acetonitrile/Isopropanol (90:10) (B). The isopropanol helps disrupt hydrophobic aggregates on the C18 column.
Characterization
-
ESI-MS: Observe the characteristic mass shift. (F = 19 Da vs H = 1 Da; Net shift +18 Da per Fluorine).
-
19F-NMR: Essential for confirming the integrity of the fluorinated ring.
-
F-Bip: Singlet ~ -116 ppm.
-
F5-Bip: Three signals (ortho, meta, para) typically around -142, -155, -162 ppm.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of biphenyl group. | Switch from HBTU to HATU/HOAt. Use Microwave heating (75°C). |
| Resin Aggregation | Hydrophobic collapse of peptide chains. | Use "Magic Mixture" (DCM/DMF/NMP 1:1:1 + 1% Triton X-100) for washes. |
| Low Solubility | High lipophilicity of F-Bip residues. | Purify using C4 column instead of C18. Use HFIP as co-solvent. |
| Racemization | Over-activation or prolonged base exposure. | Reduce pre-activation time (< 1 min). Use Collidine instead of DIEA. |
References
-
Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. (2014). [Link]
-
Fluorinated peptide biomaterials. PMC - NIH. (2020). [Link]
-
Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties. Nanoscale. (2019). [Link]
Sources
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.uci.edu [chem.uci.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
Precision HPLC Method Development for Fluorinated Biphenyl Carboxylic Acids
Application Note & Protocol Guide
Abstract
Fluorinated biphenyl carboxylic acids represent a challenging class of analytes due to their dual nature: a highly hydrophobic, rigid aromatic core combined with a pH-sensitive acidic tail. Furthermore, the positioning of the fluorine substituent (ortho, meta, para) creates subtle electronic and steric differences that standard C18 chemistries often fail to resolve. This guide outlines a scientifically grounded protocol for method development, prioritizing the exploitation of fluorine-fluorine (F-F) and
Analyte Characterization & Challenges
Before initiating wet-lab work, the analyst must understand the physicochemical "personality" of the molecule.
-
The Core (Biphenyl): High hydrophobicity (
). Requires high organic content for elution. -
The Tail (Carboxylic Acid): Ionizable.[1] Typical pKa range is 3.5 – 4.5 .
-
Implication: At neutral pH, the molecule is anionic (
), eluting near the void volume with poor peak shape. -
Requirement: pH control is non-negotiable.
-
-
The Substituent (Fluorine): High electronegativity creates a strong dipole.
-
Implication: Isomers (e.g., 2-fluoro vs. 4-fluoro biphenyl) have identical mass and similar hydrophobicity but distinct dipole moments.
-
Phase 1: Stationary Phase Selection
The "Orthogonality" Strategy
While C18 is the workhorse, it relies almost exclusively on hydrophobic subtraction. For fluorinated isomers, this is often insufficient. We employ a Dual-Screening Approach .
Primary Screen: C18 (Hydrophobic Interaction)
-
Mechanism: Van der Waals forces.
-
Best For: General potency assays, separating the drug from hydrophilic impurities.
-
Recommended Column: High-coverage C18 (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18).
Secondary Screen: Pentafluorophenyl (PFP)
-
Mechanism:
interaction + Dipole-Dipole + Shape Selectivity.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Why it works: The electron-deficient PFP ring interacts strongly with the electron-rich biphenyl core of the analyte. Crucially, the C-F bonds on the PFP phase interact with the C-F bonds on the analyte (often called "fluorous retention"), providing separation based on the position of the fluorine atom.
-
Best For: Separating positional isomers (e.g., 2'-fluoro vs 4'-fluoro impurities).
Visualization: Column Selection Logic
Figure 1: Decision tree for selecting between C18 and PFP stationary phases based on analyte complexity.
Phase 2: Mobile Phase & pH Strategy
The ionization state of the carboxylic acid dictates retention stability. You must operate at 2 pH units below the pKa to ensure the molecule is fully protonated (neutral form).
The Acidic Lock (pH 2.0 - 2.8)
Operating at this pH suppresses the ionization of the carboxylic acid (
-
Benefit: Increases retention (hydrophobicity maxed) and eliminates "peak tailing" caused by ionic interaction with free silanols on the silica surface.
-
Buffer Choice:
-
LC-UV: 20 mM Potassium Phosphate (pH 2.5). Excellent buffering capacity.
-
LC-MS: 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA). Note: TFA suppresses MS signal but improves peak shape for fluorinated acids.
-
Organic Modifier[3]
-
Acetonitrile (ACN): Preferred for PFP columns. ACN is a dipole-aprotic solvent; it does not disrupt the
interactions between the analyte and the PFP phase as much as Methanol (protic). -
Methanol (MeOH): Use if selectivity on ACN is insufficient. MeOH promotes hydrogen bonding.
Experimental Protocol: The "Scouting" Workflow
Do not guess isocratic conditions. Use this standardized gradient to find the elution window.
Step 1: Preparation
-
Sample: Dissolve 1 mg of Fluorinated Biphenyl Acid in 1 mL of 50:50 Water:ACN.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step 2: The Universal Scouting Gradient
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Injection / Void |
| 20.0 | 95 | Linear Ramp |
| 25.0 | 95 | Wash |
| 25.1 | 5 | Re-equilibration |
| 30.0 | 5 | End |
-
Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.3 mL/min (for 2.1mm ID).
-
Temperature: 30°C (Standard). Note: Fluorine selectivity is highly temperature-dependent. If resolution is poor, lower T to 20°C.
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm (Carboxyl/Fluorine aux).
Step 3: Data Analysis & Optimization
-
Locate Peak: If the peak elutes at 12 minutes, the %B is approximately 60%.
-
Convert to Isocratic: Set isocratic %B to 10% lower than the elution point (e.g., 50% B) to start optimization.
-
Check Tailing: If Symmetry Factor > 1.2, increase buffer concentration or lower pH.
Validation Parameters (Self-Validating System)
A robust method must pass these System Suitability Tests (SST) before every run.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution (Rs) | > 2.0 between isomers | Ensures accurate quantitation of impurities. |
| Tailing Factor (T) | < 1.5 | Indicates suppression of silanol activity and proper pH control. |
| Retention Factor (k) | 2 < k < 10 | Ensures analyte is away from the void volume but elutes in reasonable time. |
| % RSD (Area) | < 2.0% (n=5) | Confirms pump stability and solubility. |
Case Study: Flurbiprofen & Diflunisal
Reference to established protocols for grounding.
Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid):
-
Challenge: Separating the 2-fluoro isomer from potential 4-fluoro impurities.
-
Solution: Standard USP methods often use C18 with Water:ACN:Glacial Acetic Acid. However, for impurity profiling, a PFP column provides superior resolution of the regio-isomers due to the fluorine-fluorine interaction mechanism described in Section 2.2.
Diflunisal (2',4'-difluoro-4-hydroxybiphenyl-3-carboxylic acid):
-
Challenge: Dual fluorine substitution increases lipophilicity significantly.
-
Protocol: Requires high organic content (>60% ACN). The phenolic -OH group adds a second ionization site (pKa ~10), but the carboxylic acid (pKa ~3) dominates retention behavior in RP-HPLC.
Mechanism Visualization
Figure 2: Mechanistic difference between C18 and PFP phases for fluorinated biphenyls.
References
-
Waters Corporation. (2016). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from
-
Advanced Chromatography Technologies. (2018). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[2][3] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2782683, 2'-Fluorobiphenyl-3-carboxylic acid. Retrieved from
-
Journal of Chromatography A. (2020). Fluorinated carboxylic acids as "ion repelling agents" in reversed-phase chromatography. Retrieved from
-
DergiPark. (2022). Development and Validation of HPLC Method for the Determination of Flurbiprofen. Retrieved from
Sources
Troubleshooting & Optimization
Improving yield of Suzuki-Miyaura coupling for electron-deficient aryl halides
Topic: Electron-Deficient Aryl Halides & Heterocycles
Status: Online Agent: Senior Application Scientist Case ID: SM-EWD-001
Introduction: The "Activated" Substrate Paradox
Welcome to the technical support hub. You are likely here because you are working with an electron-deficient aryl halide (e.g., 4-nitrobromobenzene, 2-chloropyridine, or 5-bromopyrimidine) and experiencing low yields.
The Diagnostic Paradox: Electron-deficient aryl halides are activated electrophiles. They undergo oxidative addition to Palladium(0) significantly faster than their electron-neutral or electron-rich counterparts.[1]
If your reaction is failing, it is rarely because the substrate is "unreactive."[1] It is failing because:
-
Catalyst Poisoning: Electron-deficient substrates often contain Lewis-basic nitrogens (pyridines, pyrimidines) that bind to Pd, shutting down the cycle.[1]
-
Competitive Decomposition: The oxidative addition is so fast that if the Transmetallation step is slow, the active Pd(II) species aggregates or facilitates homocoupling.
-
Protodeboronation: The base required to activate the cycle is destroying your boronic acid partner before it can react.[2]
This guide prioritizes Catalyst Survival and Rate-Matching .[1]
Module 1: Diagnostic Decision Tree
Before altering conditions, identify the failure mode.[1] Use the logic flow below to pinpoint the bottleneck.
Caption: Diagnostic logic flow for identifying failure modes in Suzuki couplings of electron-deficient halides.
Module 2: The Hardware (Catalyst & Ligand Selection)
For electron-deficient halides, specifically N-heterocycles, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ often fail because the substrate's nitrogen atom displaces the phosphine, forming a stable, unreactive complex (the "Resting State Trap").
The Solution: Steric Bulk. You need ligands that are bulky enough to prevent the substrate from binding to the metal center, yet flexible enough to allow the reaction to proceed.
Recommended Catalyst Systems
| Catalyst Class | Specific Recommendation | Why it works for E-Deficient Halides |
| NHC-Palladium | PEPPSI-IPent or PEPPSI-IPr | The bulky N-Heterocyclic Carbene (NHC) ligand is tightly bound and sterically shields the Pd center, preventing N-heterocycle coordination (poisoning). Highly active at room temperature.[1] |
| Buchwald G3/G4 | XPhos Pd G4 or SPhos Pd G4 | Precatalysts ensure a 1:1 L:Pd ratio.[1] XPhos is exceptionally good for aryl chlorides and preventing poisoning.[1] G4 backbone ensures rapid activation.[1] |
| Bisphosphine | Pd(dtbpf)Cl₂ | The dtbpf ligand is extremely bulky and electron-rich, forcing the reaction forward and preventing off-cycle inhibitory binding. |
Technical Insight:
-
Avoid: Pd(PPh₃)₄. The PPh₃ ligand is labile and easily displaced by pyridine-like nitrogens.
-
Use: Precatalysts (G3/G4 or PEPPSI).[1] They do not require an induction period and do not rely on excess ligand that might inhibit the transmetallation step.[1]
Module 3: The Boron Stability Factor (Protodeboronation)
If your halide is electron-deficient, you are likely using a base (e.g., K₂CO₃, Cs₂CO₃).[1] If your boronic acid partner is also complex or heteroaromatic, the base may catalyze Protodeboronation (stripping the Boron and replacing it with Hydrogen) faster than the cross-coupling occurs.
Mechanism of Failure:
Troubleshooting Protocol:
-
Switch to Anhydrous Conditions: Water is the proton source.[1] Use anhydrous dioxane or toluene and anhydrous bases (K₃PO₄).[1]
-
Use "Slow Release" Reagents:
-
MIDA Boronates: These slowly hydrolyze to the active boronic acid, keeping the concentration low and preventing side reactions.
-
Potassium Trifluoroborates (Ar-BF₃K): More stable to base and air than boronic acids.[1]
-
Module 4: Experimental Protocols
These protocols are designed to be "Self-Validating." If they fail, the color change or lack thereof provides immediate feedback.[1]
Protocol A: The "Bulletproof" Method (PEPPSI-IPent)
Best for: Pyridines, Pyrimidines, and highly electron-deficient Aryl Chlorides.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPent (1–2 mol%)
-
Base: K₂CO₃ (2.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous)
Workflow:
-
Setup: Charge a vial with the Aryl Halide, Boronic Acid, K₂CO₃, and Pd-PEPPSI-IPent.[1]
-
Inertion: Cap and purge with Argon/Nitrogen (3 cycles). Crucial: Oxygen promotes homocoupling.[1][2][3][4]
-
Solvent: Add anhydrous Dioxane via syringe.
-
Reaction: Heat to 60–80°C.
-
Visual Check: The reaction should turn from yellow/orange to a dark amber. If it turns black immediately (Pd black precipitation), your ligand is not protecting the metal (check solvent purity).
-
-
Workup: Filter through Celite, concentrate, and purify.
Protocol B: The High-Turnover Method (XPhos Pd G4)
Best for: Sterically hindered electron-deficient substrates.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: XPhos Pd G4 (1–3 mol%)
-
Base: K₃PO₄ (0.5 M in water) or solid K₃PO₄ (anhydrous)
-
Solvent: THF or Toluene
Workflow:
-
Setup: Combine Halide, Boronic Acid, and XPhos Pd G4 in the vial.
-
Solvent: Add THF.
-
Activation: Add the K₃PO₄ base solution.
-
Reaction: Stir at Room Temperature (RT) for 1 hour. If no reaction, heat to 60°C.
Frequently Asked Questions (FAQ)
Q: My electron-deficient aryl chloride is not reacting, and the catalyst is precipitating as Pd black. Why? A: This is classic "Ligand Stripping." The nitrogen in your substrate (or impurities in the solvent) is displacing the ligand.
-
Fix: Switch to PEPPSI-IPent . The NHC ligand is much harder to displace than phosphines. Alternatively, increase the catalyst loading to 5 mol%.[1]
Q: I see full consumption of the halide, but the major product is the de-halogenated arene (Ar-H). A: This indicates that the Oxidative Addition happened (Pd inserted), but Transmetallation failed. The Pd-Ar species then abstracted a hydride (likely from the solvent or base).[4]
-
Fix: Your boronic acid is likely decomposing (Protodeboronation) before it can transmetallate.[1] Add the boronic acid in portions (e.g., 3 batches over 1 hour) or use a MIDA boronate .
Q: Can I use Pd/C (Heterogeneous) for these? A: Generally, no. Electron-deficient halides with nitro/cyano groups can poison the surface of heterogeneous catalysts, or the functional groups themselves might be reduced (e.g., -NO2 to -NH2) under hydrogenation conditions often associated with Pd/C recycling. Stick to homogeneous catalysis for selectivity.[1]
References
-
Organ, M. G., et al. (2006).[1][5] Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and practical catalyst system for cross-coupling.[1][6] Chemistry – A European Journal.[1]
-
Bruno, N. C., et al. (2013).[1] Buchwald G3 and G4 Precatalysts: A New Family of Palladium Precatalysts for Cross-Coupling.[1] Chemical Science.[1][7]
-
Cox, P. A., et al. (2017).[1] Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Troubleshooting. Journal of the American Chemical Society.[8]
-
Kinzel, T., et al. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[8]
-
Valente, C., et al. (2012).[1] The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[1][7][9]
Sources
- 1. Buchwald G6 Precatalysts: Oxidative Addition Complexes [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. PEPPSI - Wikipedia [en.wikipedia.org]
- 6. PEPPSI™-IPent for Demanding Cross-Coupling Reactions [sigmaaldrich.com]
- 7. media.abcr.com [media.abcr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Solubility Troubleshooting for 4',3,5-Trifluorobiphenyl-4-carboxylic acid
Executive Summary & Compound Profile
4',3,5-Trifluorobiphenyl-4-carboxylic acid is a polyfluorinated aromatic acid often utilized as a building block in medicinal chemistry (e.g., liquid crystals, enzyme inhibitors). While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for such hydrophobic moieties, users frequently report incomplete dissolution, gelation, or "crashing out" upon storage.
This guide addresses the physicochemical paradox of this compound: while the carboxylic acid group (
Physicochemical Profile
| Property | Characteristic | Impact on Solubility in DMSO |
| Core Structure | Biphenyl | High planarity leading to strong |
| Substituents | 3, 5, 4'-Trifluoro | Increases lipophilicity and lattice energy; reduces solubility compared to non-fluorinated analogs. |
| Functional Group | 4-Carboxylic Acid | Primary solvation handle. Forms strong H-bonds with DMSO sulfonyl oxygen. |
| Common State | Solid (High MP) | Requires energy input (heat/sonication) to break crystal lattice. |
Diagnostic Workflow
Use this decision tree to identify the root cause of your solubility failure.
Figure 1: Diagnostic logic flow for identifying solubility failure modes.
Troubleshooting Guide (FAQ Format)
Issue 1: "I added the solid to DMSO, but it remains a suspension even after vortexing."
Diagnosis: High Crystal Lattice Energy (The "Brick Dust" Effect). Fluorination, particularly in symmetrical positions (3,5-difluoro), significantly increases the melting point and crystal packing stability [1]. Vortexing provides insufficient energy to overcome this lattice enthalpy.
Solution:
-
Heat: Warm the solution to 40–50°C in a water bath. DMSO is stable up to much higher temperatures, but 50°C is usually sufficient to increase the saturation limit without degrading the compound.
-
Sonication: Use an ultrasonic bath for 15–20 minutes . Sonication creates cavitation bubbles that disrupt particle aggregates more effectively than vortexing.
-
Visual Check: Hold the vial against a light source. If "shimmering" lines (Schlieren patterns) are visible, dissolution is occurring but incomplete. Continue sonicating.
Issue 2: "The solution was clear, but a white solid appeared after storing it in the fridge/freezer."
Diagnosis: Hygroscopic "Crashing Out." DMSO is highly hygroscopic. At low temperatures, moisture condensation can enter the vial. Since 4',3,5-Trifluorobiphenyl-4-carboxylic acid is highly hydrophobic, even a 1-2% water content in DMSO can drastically reduce its solubility, causing it to precipitate [2].
Solution:
-
Use Anhydrous DMSO: Always prepare stocks using fresh, anhydrous DMSO (stored over molecular sieves).
-
Aliquot Immediately: Do not store a large stock bottle. Aliquot into single-use vials to avoid repeated freeze-thaw cycles which introduce moisture.
-
Rescue Protocol: If precipitation occurs, warm to 37°C and sonicate. If it does not redissolve, the water content is likely too high; you must dry the sample (lyophilize) and redissolve in fresh anhydrous DMSO.
Issue 3: "I need a high concentration stock (>100 mM), but it turns into a gel."
Diagnosis: Hydrogen Bond Network / Dimerization. Carboxylic acids in aprotic solvents like DMSO can form extensive hydrogen-bonded networks or dimers. At high concentrations, these interactions can lead to gelation or high viscosity.
Solution: The "Salt Switch" Technique. Convert the acid to its salt form to disrupt intermolecular H-bonding and increase solubility.
-
Add 1 equivalent of organic base (e.g., Triethylamine or Diisopropylethylamine) to the DMSO.
-
This deprotonates the carboxylic acid (
), increasing polarity and disrupting dimers. -
Note: Ensure the base is compatible with your downstream assay.
Issue 4: "My compound precipitates immediately when I add the DMSO stock to my cell culture media."
Diagnosis: Solvent Shock (The "Crash-out" upon dilution). This is the most common failure mode in biological assays. The compound is soluble in DMSO but insoluble in water.[1] Rapid dilution into aqueous buffer creates a supersaturated state that collapses into precipitation.
Solution:
-
Serial Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform an intermediate dilution (e.g., 10x stock in buffer) and mix rapidly.
-
Warm Media: Pre-warm your culture media to 37°C before adding the compound.
-
Limit Final Concentration: Verify the theoretical aqueous solubility. You may be exceeding the thermodynamic solubility limit in water, regardless of the DMSO stock quality.
Technical Deep Dive: The Fluorine Effect
Why is this specific compound so difficult?
-
Lipophilicity (
): Replacing hydrogen with fluorine generally increases the partition coefficient ( ). For biphenyls, this drives the molecule to be more hydrophobic, resisting solvation by the polar sulfoxide group of DMSO unless the carboxylic acid anchor is fully engaged [3]. -
Electrostatics: The 3,5-difluoro substitution pattern creates an electron-deficient ring. This enhances
- stacking interactions between molecules in the solid state, raising the energy required to break the crystal lattice (Enthalpy of Fusion, ) [1].
Data Summary Table: Solubility Factors
| Parameter | Value / Trend | Implication for Troubleshooting |
|---|---|---|
| H-Bond Donor | 1 (COOH) | Critical for DMSO interaction. Do not derivatize (e.g., esters) if solubility is key. |
| H-Bond Acceptor | ~4 (F, O) | Weak acceptors; Fluorine is a poor H-bond acceptor in this context. |
| Water Tolerance | Very Low | < 0.5% water in DMSO can trigger precipitation. |
| Max Conc. (Est.) | ~50-100 mM | Achievable only with heat/sonication and dry DMSO. |
Recommended Protocols
Protocol A: Standard Preparation of 10 mM Stock
Best for general screening and analytical use.
-
Weighing: Weigh 2.66 mg of 4',3,5-Trifluorobiphenyl-4-carboxylic acid (MW ≈ 266.2 g/mol ) into a glass vial. Avoid plastic microfuge tubes for initial dissolution if possible to prevent plasticizer leaching.
-
Solvent Addition: Add 1.0 mL of Anhydrous DMSO (grade ≥99.9%, water <50 ppm).
-
Displacement: Inject the DMSO gently down the side of the vial to wash down any powder adhering to the glass.
-
Energy Input:
-
Vortex for 30 seconds.
-
Sonicate in a water bath at 40°C for 10 minutes .
-
-
Inspection: Check for clarity. If clear, aliquot into amber glass vials or polypropylene tubes. Store at -20°C.
Protocol B: The "Rescue" Method (For Precipitated Stocks)
Use this if your frozen stock has crashed out.
-
Thaw: Allow the vial to reach room temperature naturally (do not heat rapidly from frozen).
-
Heat: Place in a 37°C water bath for 15 minutes.
-
Sonicate: Sonicate for 10 minutes.
-
Verification: Centrifuge at 10,000 x g for 5 minutes.
-
Pellet visible? The compound has chemically degraded or the DMSO is too wet. Discard.
-
No pellet? The solution is recovered. Use immediately.
-
References
-
The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. National Institutes of Health (PubMed). [Link] Citation Context: Explains the impact of fluorine substitution on crystal packing and intermolecular interactions.
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company. [Link] Citation Context: Authoritative source on DMSO physical properties and hygroscopicity management.[2]
-
Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide. Royal Society of Chemistry. [Link] Citation Context: Detailed mechanism of DMSO interaction with carboxylic acid groups.
-
In silico estimation of DMSO solubility of organic compounds for bioscreening. PubMed. [Link] Citation Context: Discusses the correlation between structural descriptors (like lipophilicity) and DMSO solubility limits.
Sources
Technical Support Center: Preventing Defluorination in High-Temperature Synthesis
Current Status: Online Ticket ID: DEF-F-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Mission Statement
You have reached the Tier-3 Technical Support guide for organofluorine synthesis. Defluorination—the unintended cleavage of C-F bonds—is a critical failure mode in drug discovery and process chemistry. It typically occurs via three distinct mechanisms: Metal-Mediated Activation , Nucleophilic Aromatic Substitution (
This guide provides the diagnostic tools to identify which mechanism is destroying your molecule and the specific protocols to stop it.
Module 1: Diagnostics – Is it Defluorination?
Before altering conditions, confirm the loss of fluorine. High-temperature reactions often produce complex black mixtures; visual inspection is insufficient.
Step 1: The F NMR Check
Run a crude reaction mixture
| Signal Type | Typical Shift Range (ppm) | Interpretation | Action |
| Organic Fluorine | -50 to -220 ppm | Intact C-F bond (Desired or Isomer). | Check proton coupling ( |
| Inorganic Fluoride | -120 to -160 ppm | Free | CRITICAL FAILURE. Defluorination has occurred. |
| Broad Hump | Variable | Polymerization/Oligomerization. | Likely radical decomposition or HF-mediated polymerization. |
Note: The shift of inorganic fluoride (
) is highly solvent-dependent. In DMSO, it appears around -140 to -150 ppm. In water/methanol, it shifts due to H-bonding. Always spike your sample with a known fluoride source (e.g., NaF) if unsure.
Diagnostic Workflow
Figure 1: Diagnostic decision tree for identifying defluorination pathways.
Module 2: Metal-Catalyzed Cross-Couplings (Pd/Ni)
The Problem: You are attempting a Suzuki, Buchwald, or Negishi coupling on a substrate containing both a halogen (Cl, Br, I) and a Fluorine. The metal inserts into the C-F bond (oxidative addition) instead of, or subsequent to, the C-X bond, leading to hydrodehalogenation.
Mechanism:
-
Oxidative Addition: C-F bonds are strong (approx. 115 kcal/mol), but electron-rich, low-valent metals (especially Ni(0) and electron-rich Pd(0)) can activate them.
-
Hydrodehalogenation: Trace water acts as a proton source, replacing F with H [1].
Troubleshooting Protocol
Q: My aryl fluoride is turning into benzene (H-substitution). How do I stop it?
A: Switch to "Bulky" Ligands and Anhydrous Conditions.
Standard phosphines (like
Recommended Ligands (in order of preference):
-
XPhos / BrettPhos: The biaryl backbone provides immense steric bulk, making C-F activation kinetically impossible.
-
Q-Phos: Excellent for preventing side reactions in difficult couplings.[1]
Experimental Fix:
-
Dry Solvents: Water is the H-source for defluorination. Use solvents dried over molecular sieves (3Å).
-
Base Selection: Switch from hydroxides/alkoxides (KOH, NaOtBu) to anhydrous carbonates or phosphates (
, ). -
Ligand Screen:
| Ligand | C-F Activation Risk | C-Cl/Br Reactivity | Recommendation |
| High | Moderate | Avoid with fluorinated substrates. | |
| High (Electron Rich) | High | Avoid (promotes oxidative addition too well). | |
| XPhos | Very Low | High | Primary Choice. |
| BrettPhos | Very Low | High | Secondary Choice (better for amines). |
Module 3: Nucleophilic Aromatic Substitution ( )
The Problem: In
Mechanism:
Nucleophile attacks the carbon bearing the Fluorine
Troubleshooting Protocol
Q: The nucleophile attacked the Fluorine instead of the Chlorine. Why?
A: You are likely using a polar aprotic solvent (DMF/DMSO) at high heat. Polar aprotic solvents strip the cation away from the nucleophile, making it "naked" and highly reactive. A naked nucleophile will attack the most electron-deficient site (the C-F bond).
Experimental Fix:
-
Solvent Switch: Move to a non-polar or polar-protic solvent system to "soften" the nucleophile.
-
Try: Toluene, THF, or Isopropanol.
-
Why? Solvation of the nucleophile reduces its hardness, making it prefer the softer C-Cl/C-Br bond over the hard C-F bond.
-
-
Temperature Control:
of Fluorine has a higher activation energy than Chlorine in non-polar solvents. Lower the temperature.-
Protocol: Start at 0°C and warm slowly. Do not blast at 100°C immediately.
-
-
The "Sacrificial" Additive (Advanced):
-
Add 1-2 equivalents of KF (Potassium Fluoride) to the reaction.
-
Logic: By flooding the media with
, you thermodynamically disfavor the detachment of fluoride (Le Chatelier’s principle), although this is less effective if the nucleophile is carbon/nitrogen-based.
-
Module 4: Base-Induced Elimination (E1cB)
The Problem: You have a fluoroalkyl group (e.g.,
Mechanism:
The
Troubleshooting Protocol
Q: My trifluoroethyl group became a difluorovinyl group. How do I prevent HF elimination?
A: Match the Base pKa to the Nucleophile, not the Substrate. You are likely using a base that is too strong (e.g., NaH, KOtBu).
Experimental Fix:
-
Base De-escalation:
-
Avoid: Alkoxides (pKa ~16-19), Hydrides (pKa ~35).
-
Use: Carbonates (
, ), Bicarbonates, or non-nucleophilic organic bases (DIPEA, TMP).
-
-
Solvent Effect: Avoid water. Water stabilizes the leaving fluoride ion (
is highly solvated by water), driving the elimination forward. Use Anhydrous ACN or THF.
Summary of Experimental Controls
| Parameter | To Prevent Metal-Insertion (Coupling) | To Prevent | To Prevent Elimination (HF Loss) |
| Solvent | Anhydrous Toluene/Dioxane | Toluene/THF (Avoid DMF/DMSO) | Anhydrous ACN/DCM |
| Base | Weakest possible | Non-nucleophilic (DIPEA, | |
| Ligand | Bulky (XPhos, BrettPhos) | N/A | N/A |
| Temp | High T allowed if ligand is bulky | Keep Low (<60°C) | Keep Low |
Visualizing the Pathway Competition
The following diagram illustrates the competition between the Desired Pathway (C-Cl activation) and the Undesired Pathway (C-F activation/Defluorination).
Figure 2: Mechanistic competition in metal-catalyzed cross-coupling. Bulky ligands block the path to C-F activation.
References
-
Senn, H. M., & Thiel, W. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Link
-
Grushin, V. V., & Alper, H. (1994). Activation of C-F Bonds by Metal Complexes.[2] Chemical Reviews, 94(4), 1047–1062. Link
-
Gronert, S. (2001). The Mechanism of Base-Promoted HF Elimination. Journal of the American Chemical Society, 123(12), 2712-2718.[3] Link
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation.[4] Nature, 473, 470–477. Link
-
Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). C–F Bond Activation in Organic Synthesis. Angewandte Chemie International Edition. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The mechanism of base-promoted HF elimination from 4-fluoro-4-(4'-nitrophenyl)butan-2-one: a multiple isotope effect study including the leaving group (18)F/(19)F KIE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Optimizing purification of fluorinated biaryl acids by column chromatography
Technical Support Center: Purification of Fluorinated Biaryl Acids
Status: Online Operator: Senior Application Scientist Ticket ID: F-BA-PUR-001
Overview: The "Sticky" Science of Fluorinated Acids
Welcome to the technical support hub. You are likely here because your fluorinated biaryl acid is behaving poorly on silica gel—exhibiting broad tailing (streaking), co-eluting with boronic acid residues, or crashing out of your mobile phase.
Fluorinated biaryl acids present a "perfect storm" for chromatography:
-
Acidity (pKa ~3.5–4.5): The electron-withdrawing nature of fluorine (and the aryl ring) stabilizes the carboxylate anion, making these acids more acidic than non-fluorinated analogues. This leads to aggressive interaction with residual silanols on silica gel.[1][2]
-
The Fluorine Effect: While fluorine increases lipophilicity (
), it also induces strong dipole moments and unique solubility profiles (often poor in hexanes, good in DCM), complicating standard gradient choices.
Below are the three core modules to resolve these issues.
Module 1: Eliminating Peak Tailing (The "Streaking" Problem)
The Symptom: Your product elutes as a smear rather than a sharp band, often contaminating fractions over a wide range.
The Mechanism: Silica gel (
The Protocol: Mobile Phase Modification
Do not run neutral solvents. You must suppress ionization.
| Parameter | Recommendation | Mechanism |
| Modifier | Acetic Acid (AcOH) or Formic Acid (FA) | Lowers mobile phase pH to <3, forcing the equilibrium to the protonated (neutral) free acid form: |
| Concentration | 0.1% to 1.0% (v/v) | 0.1% is usually sufficient. Use 1.0% for highly acidic poly-fluorinated species. |
| Solvent System | DCM / MeOH or Hex / EtOAc | DCM/MeOH is preferred for fluorinated acids due to solubility (see Module 2). |
Step-by-Step Workflow:
-
Prepare Solvent A (Weak): Hexanes + 0.1% AcOH.
-
Prepare Solvent B (Strong): Ethyl Acetate + 0.1% AcOH.
-
Crucial Step: Flush the column with 5 Column Volumes (CV) of the starting % Solvent B before loading your sample. This "deactivates" the silica surface.
Troubleshooting Logic:
Module 2: The Fluorine Solubility Paradox
The Symptom: The compound dissolves in the crude mixture but precipitates on the head of the column when the non-polar solvent (Hexane/Heptane) hits it, causing high backpressure and poor separation.
The Mechanism: Fluorinated aromatics often exhibit high crystallinity and "fluoro-lipophilicity"—they are hydrophobic but not necessarily "lipophilic" in the traditional sense of dissolving well in aliphatic hydrocarbons (like hexane). They prefer polarizable solvents like Dichloromethane (DCM) or Chloroform.
Solvent Compatibility Table:
| Solvent System | Suitability for Fluorinated Biaryl Acids | Notes |
| Hexane / EtOAc | Low to Medium | Risk of precipitation at 0-10% EtOAc. |
| DCM / MeOH | High | Best solubility. Start gradient at 100% DCM to 10% MeOH. |
| DCM / Acetone | Medium | Good alternative if MeOH reacts (rare with acids). |
| Toluene / Acetone | Specialized | Toluene interacts with the |
The "Solid Load" Solution (Recommended): Because liquid loading with DCM often results in "band broadening" (due to DCM's high elution strength), use Solid Loading :
-
Dissolve crude biaryl acid in minimal MeOH or Acetone.
-
Add Celite 545 or Silica Gel (10x weight of crude).
-
Rotovap to dryness (free-flowing powder).
-
Pack this powder on top of your equilibrated column.
Module 3: Removing Suzuki Impurities (Boronic Acids)
The Symptom: Your fluorinated acid co-elutes with unreacted aryl boronic acid (
The Mechanism: Boronic acids are amphoteric and interact unpredictably with silica. In standard acid-modified conditions, they often overlap with biaryl acids.
Purification Workflow:
The "Pinacol/Sorbitol" Trick: If the boronic acid persists:
-
Add 1.5 eq of Pinacol or Sorbitol to your crude mixture.
-
Stir in DCM for 30 mins.
-
The boronic acid converts to a boronate ester (much less polar).
-
Run the column.[3] The boronate ester will elute near the solvent front , while your fluorinated biaryl acid (polar) will retain longer , creating separation.
Frequently Asked Questions (FAQs)
Q: Can I use Triethylamine (TEA) instead of Acetic Acid?
A: No. TEA is for purifying basic amines. Adding TEA to a carboxylic acid will form a salt (
Q: I see two spots for my product on TLC. Is it decomposing? A: Likely not. This is a common artifact for biaryl acids.
-
Rotamerism: If the biaryl bond has steric hindrance (e.g., ortho-fluorine), you may be seeing atropisomers. Run the TLC at a higher temperature or in a more polar solvent to see if they coalesce.
-
Dimerization: Carboxylic acids form hydrogen-bonded dimers in non-polar solvents. Adding 1% AcOH to the TLC chamber usually collapses this into a single spot.
Q: Why is Reverse Phase (C18) recommended for fluorinated compounds? A: Fluorine atoms are "hydrophobic but polar." On C18, the separation is driven by hydrophobicity. The specific interaction between fluorine and the C18 chains often provides better resolution from non-fluorinated impurities than silica gel. Use a Water/Acetonitrile gradient with 0.1% Formic Acid .
References
-
McCalley, D. V. (2023).[4] Strategies for Improving Peak Tailing in HPLC. LCGC North America.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Contextual validation via ACS Fluorine analysis).
-
Waters Corporation. (2023). Developing a Separation for Boronic Acids. Application Note.
-
BenchChem Technical Support. (2025). Troubleshooting Peak Tailing for Acidic Compounds. [5]
Sources
Technical Support Center: Advanced Esterification Strategies for 3,5-Difluorobenzoic Acid
Subject: Overcoming Kinetic and Thermodynamic Barriers in 3,5-Difluorobenzoic Acid Coupling Ticket Type: Advanced Method Development Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule "Personality"[1]
User Query: "How do I overcome steric hindrance in 3,5-difluoro benzoic acid esterification?"
Technical Diagnosis: If you are experiencing low conversion with 3,5-difluorobenzoic acid (3,5-DFBA) , it is critical to first correct a common misconception: 3,5-DFBA is NOT sterically hindered at the reaction center.
-
Steric Reality: The fluorine atoms are in the meta positions. The ortho positions (2,6) are occupied by protons, leaving the carboxylic acid relatively accessible.
-
The Real Culprit (Electronics): The two fluorine atoms are highly electronegative.[1] They exert a strong inductive electron-withdrawing effect (-I), significantly lowering the pKa of the acid (~3.37) compared to benzoic acid (4.20).[2][1][3]
-
Consequence 1: The carboxylate anion is less nucleophilic (poor for direct alkylation).
-
Consequence 2: The carbonyl carbon is highly electrophilic (excellent for nucleophilic attack, if activated correctly).
-
The "Steric" Illusion: If your reaction is stalling, the steric hindrance is likely coming from your nucleophile (the alcohol) or the coupling reagent , not the acid itself. The protocols below are designed to overcome these specific kinetic barriers.
Method Selection: Diagnostic Flowchart
Use this decision tree to select the correct protocol based on your specific alcohol partner.
Figure 1: Decision matrix for selecting the optimal esterification pathway based on substrate complexity and scale.[2]
Detailed Protocols
Method B: The "Sledgehammer" (Acid Chloride Activation)
Best For: Stubborn reactions, hindered alcohols (t-BuOH), and ensuring 100% conversion. Mechanism: Converts the -OH (bad leaving group) into -Cl (excellent leaving group), creating a highly reactive electrophile that ignores most steric barriers.[2]
Reagents:
-
3,5-Difluorobenzoic acid (1.0 equiv)[2]
-
Thionyl Chloride (
) (5.0 equiv) OR Oxalyl Chloride (1.5 equiv) + DMF (cat.)[2] -
Target Alcohol (1.1 equiv)[2]
-
Triethylamine (
) or Pyridine (2.0 equiv)[2][4] -
DCM or THF (anhydrous)[2]
Step-by-Step Protocol:
-
Activation: In a flame-dried flask under
, suspend 3,5-DFBA in anhydrous DCM. -
Chlorination: Add Oxalyl Chloride dropwise at 0°C, followed by 1-2 drops of DMF. (Gas evolution will occur:
, , ).[2]-
Why Oxalyl Chloride? It is gentler than refluxing
and allows lower temperatures, reducing by-product formation.[2]
-
-
Completion: Stir at Room Temperature (RT) for 2 hours until gas evolution ceases and the solution becomes clear.
-
Evaporation (Critical): Remove solvent and excess oxalyl chloride under reduced pressure. Do not skip this. Excess reagent will react with your alcohol to form alkyl chlorides.[2]
-
Coupling: Redissolve the crude acid chloride in DCM. Add the Alcohol and
at 0°C. -
Workup: The reaction is usually instant.[2] Quench with water, wash with 1M HCl (to remove amine), then saturated
.
Troubleshooting Tip: If the acid chloride is volatile (sublimes), skip Step 4 and use the "One-Pot" method with Thionyl Chloride, but ensure you reflux long enough to drive off all
Method C: The "Precision Tool" (Yamaguchi Esterification)
Best For: Highly hindered alcohols, acid-sensitive substrates, or when you cannot generate the acid chloride. Mechanism: Forms a mixed anhydride with 2,4,6-trichlorobenzoyl chloride, which is then attacked regioselectively by the alcohol catalyzed by DMAP.[5][6][7]
Reagents:
-
3,5-DFBA (1.0 equiv)[2]
-
Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) (1.1 equiv)[2]
- (1.5 equiv)[2]
-
DMAP (1.0 - 2.0 equiv) (Note: High DMAP loading is crucial for hindered substrates) [2]
-
Target Alcohol (1.0 equiv)[2]
-
Toluene or THF[7]
Step-by-Step Protocol:
-
Mixed Anhydride Formation: Dissolve 3,5-DFBA and
in THF. Add Yamaguchi reagent at 0°C. Stir 1 hour at RT. A precipitate ( ) will form.[2] -
Solvent Swap (Optional but Recommended): Remove THF and switch to Toluene for higher temperature tolerance if the alcohol is extremely bulky.[2]
-
Coupling: Add the solution of the Alcohol and DMAP to the mixed anhydride mixture.
-
Heating: Heat to 60-80°C. The reaction is driven by the formation of the thermodynamically stable ester and the precipitation of the urea/salt byproducts.
Troubleshooting & FAQs
Symptom: "I see starting material remaining, even after 24 hours."
Diagnosis: Equilibrium limitation.[2] Fix: 3,5-DFBA esters are electron-deficient at the carbonyl.[2] Water attacks the ester faster than it attacks a standard benzoate.
-
Action: You must remove water aggressively.[2] If using Fischer esterification, standard Dean-Stark is often insufficient.[2] Use activated 3Å molecular sieves directly in the reaction pot or switch to the Acid Chloride method (Method B) which is irreversible.
Symptom: "My product hydrolyzes during column chromatography."
Diagnosis: Activated ester instability.[2] Fix: The electron-withdrawing fluorines make the ester susceptible to hydrolysis on acidic silica or basic alumina.
-
Action:
Symptom: "The acid sublimed into the condenser."
Diagnosis: 3,5-DFBA has high vapor pressure.[2] Fix: This often happens during the reflux step of acid chloride formation.
-
Action: Use a lower temperature with Oxalyl Chloride/DMF (Method B) instead of boiling Thionyl Chloride. Ensure your condenser is at -10°C (coolant circulation).[2]
Data Table: Comparison of Activation Methods
| Feature | Fischer (H2SO4) | Steglich (DCC) | Acid Chloride (SOCl2) | Yamaguchi |
| Steric Tolerance | Low | Medium | High | Very High |
| Acid Sensitivity | Poor | Good | Poor (HCl gen) | Excellent |
| Atom Economy | High | Low (Urea waste) | Medium | Low |
| Rec.[2] for 3,5-DFBA | Only for MeOH/EtOH | Avoid (Side reactions) | Primary Choice | Secondary Choice |
References
-
Acidity of Fluorobenzoic Acids
-
Yamaguchi Esterification Mechanism
-
Steglich Esterification & DMAP Catalysis
-
Acid Chloride Formation with Thionyl Chloride
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. global.oup.com [global.oup.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 6. Yamaguchi Esterification [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. name-reaction.com [name-reaction.com]
- 9. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 10. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Resolving aggregation issues of fluorinated mesogens in liquid crystal mixtures
Topic: Resolving Aggregation & Phase Segregation in Fluorinated Mesogens
👨🔬 Senior Scientist’s Foreword: The "Fluorine Paradox"
Welcome to the Advanced Materials Support Center. If you are reading this, you are likely encountering the "Fluorine Paradox."
We use fluorinated mesogens because they offer high dielectric anisotropy (
This guide moves beyond basic solubility rules. We will troubleshoot the micro-segregation mechanisms driving these failures and provide formulation protocols to resolve them.
🔬 Module 1: Diagnostic Workflow
Issue: The mixture appears hazy, opaque, or exhibits "islands" under cross-polarizers. Root Cause Analysis: Distinguishing between crystallization (solubility failure) and phase separation (smectic domain formation).
The "Heat-Cool-Shear" Protocol
Do not assume haze is simple precipitation. Fluorinated mesogens often form high-order smectic phases (e.g., SmB, SmE) that mimic crystals.
Step-by-Step Diagnosis:
-
Preparation: Sandwich 5 µL of the mixture between untreated glass slides.
-
Heating: Heat to
(Isotropic phase).-
Observation A: If haze persists in isotropic liquid
Inorganic Impurity/Dust (Filter sample). -
Observation B: If clear
Proceed to step 3.
-
-
Cooling: Cool at
to room temperature. -
Shear Test: While observing under Polarized Optical Microscopy (POM), apply gentle pressure to the cover slip.
-
Result: If the domains flow/deform
Liquid Crystalline Aggregation (Smectic segregation). -
Result: If the domains fracture/grind
Crystallization (Solubility limit reached).
-
Diagnostic Logic Tree
Figure 1: Decision matrix for distinguishing between solubility limits and phase segregation.
🧪 Module 2: Resolving Crystallization (Solubility Issues)
Scenario: The diagnostic confirmed Crystallization . The fluorinated mesogen is precipitating.
Mechanism: Fluorinated rings (e.g., tetrafluorobenzene) stack efficiently, leading to high melting enthalpies (
The "Entropy of Mixing" Strategy
You cannot force a highly fluorinated molecule into a hydrocarbon host solely by heating. You must lower the chemical potential of the crystallizing component using the Eutectic Principle .
Protocol: Creating a Base Eutectic Host Instead of adding Component A into Host B, create a "Fluorinated Eutectic Base" first.
-
Select Analogs: Choose 3-4 homologues of your fluorinated mesogen (e.g., propyl, pentyl, and heptyl chains).
-
Calculate Molar Ratios: Use the Schrödinger-Van Laar equation approximation:
Where is the mole fraction, is the target eutectic temp. -
Experimental Shortcut: For homologues, a 1:1:1 molar ratio is a safe starting point to depress the melting point significantly below that of any single component.
Comparative Solubility Data
| Mesogen Type | Fluorination Pattern | Solubility in 5CB (wt%) | Risk Factor |
| Terminal-F | 4-Fluorobenzonitrile core | > 25% | Low |
| Lateral-F (2,3) | 2,3-difluorobenzene | 15 - 20% | Moderate (Viscosity increase) |
| Lateral-F (Multi) | 2,3,5,6-tetrafluorobenzene | < 5% | High (Crystallization) |
| Perfluoro-tail | Perfluoroalkyl chain | < 2% | Critical (Phase Separation) |
⚙️ Module 3: Suppressing Smectic Aggregation (Phase Segregation)
Scenario: The diagnostic confirmed Smectic Segregation (unwanted layering). Mechanism: The "Fluorophobic Effect." Perfluorinated segments micro-segregate from alkyl chains, driving the formation of Smectic A or B phases, which scatter light and kill nematic alignment.
Molecular Design: Lateral Substitution
To restore the Nematic phase, you must disrupt the lamellar packing without destroying the rod-like shape.
The "Lateral Wedge" Protocol: If synthesizing or selecting new components, prioritize Lateral Fluorination over Terminal Fluorination.
-
Mechanism: A fluorine atom at the ortho position (lateral) increases the molecular breadth effectively acting as a "wedge." This prevents the tight side-by-side packing required for smectic layers but allows the head-to-tail overlap required for nematics.
Citation Support: Research confirms that lateral fluorination on the rigid core (e.g., ring 2 or 3 of a terphenyl system) suppresses smectic phases while maintaining nematic stability [1][4]. Conversely, terminal perfluorinated chains promote smectic ordering due to micro-segregation [2][5].
Aggregation Suppression Pathway
Figure 2: Strategic pathways to convert aggregated smectic phases into useful nematic fluids.
❓ Frequently Asked Questions (FAQ)
Q1: Why does my fluorinated mixture have such high viscosity? A: This is due to anti-parallel dimerization . The highly polar C-F bonds create strong dipole moments. Molecules pair up in an anti-parallel fashion to cancel these dipoles, effectively doubling the molecular weight and acting as "virtual dimers."
-
Fix: Introduce "dielectrically neutral" diluents (e.g., dialkyl cyclohexanes) to space out the dipoles, or use lateral fluorine substituents which sterically hinder this dimerization [6].
Q2: Can I use ultrasonic baths to dissolve the aggregates?
A: Only for temporary dispersion. Ultrasound generates heat (overcoming
Q3: How does cooling rate affect aggregation?
A: Fast cooling (
📚 References
-
Mandle, R. J., et al. (2025). Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases. Journal of the American Chemical Society. Link
-
Tschierske, C. (2012).[1] Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments. Top Curr Chem. Link
-
Książek, M., et al. (2014). The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. Journal of Physical Chemistry B. Link
-
Gray, G. W., et al. (2011). Fluorination in Nematic Systems. Molecular Crystals and Liquid Crystals.[2][3][4][5][6][7][8] Link
-
Rothera, J. G., et al. (2025).[3] Fluorination in core-only calamitic liquid crystals: how many and where should they go?. Journal of Materials Chemistry C. Link
-
Hird, M. (2007).[9] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews.[9] Link
Sources
- 1. Fluorinated liquid crystals: design of soft nanostructures and increased complexity of self-assembly by perfluorinated segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Fluorination in core-only calamitic liquid crystals: how many and where should they go? - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC02621K [pubs.rsc.org]
- 4. BJOC - Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes [beilstein-journals.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A [pubs.rsc.org]
- 7. The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorinated liquid crystals – properties and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Polymorphism Control in 4',3,5-Trifluorobiphenyl-4-carboxylic Acid
Here is the Technical Support Center guide for 4',3,5-Trifluorobiphenyl-4-carboxylic acid (TFBA) .
This guide is structured to address the specific crystallographic challenges posed by the ortho-fluorine effect and biphenyl torsional flexibility inherent to this molecule.
Core Technical Analysis: The Structural Challenge
To control polymorphism in 4',3,5-Trifluorobiphenyl-4-carboxylic acid , you must first understand the molecular mechanics driving its crystal packing. This is not a standard benzoic acid derivative; it is a system defined by steric conflict and fluorine segregation .
The "Ortho-Twist" Mechanism
In this molecule, the carboxylic acid group is located at position 4 of the biphenyl core. The fluorine atoms at positions 3 and 5 are ortho to the carboxylic acid.
-
Steric Consequence: The Van der Waals radii of the fluorine atoms (1.47 Å) clash with the carbonyl oxygen of the acid. This forces the carboxylic acid group to twist out of the plane of the phenyl ring (typically 20°–45° torsion), disrupting the planarity required for ideal
-conjugation. -
Polymorphic Implication: This "twist" creates Conformational Polymorphism . You will likely encounter two primary forms:
-
Form I (Thermodynamic): A highly ordered structure where the acid dimers pack to accommodate the twist, often requiring higher temperatures to anneal.
-
Form II (Kinetic/Metastable): A flatter, less sterically optimized conformation often trapped by rapid cooling or strong H-bond donor solvents.
-
The Fluorine Segregation Effect
The 4'-fluoro group on the distal ring and the 3,5-difluoro motif create regions of high electronegativity. These molecules exhibit "fluorine segregation," where perfluorinated regions cluster together in the crystal lattice, forming weak slip planes that can lead to poor compressibility or tableting issues.
Troubleshooting Guide & FAQs
Phase Purity & Isolation Issues
Q1: I am consistently isolating a mixture of needle-like and block-like crystals. How do I stabilize the block-like (Thermodynamic) form?
A: The needles are likely the kinetic Form II (or a solvate), while the blocks are the thermodynamic Form I. The 3,5-difluoro substitution increases the acidity of the proton, strengthening the hydrogen bond in the carboxylic acid dimer (
-
Root Cause: Fast cooling rates (>0.5 °C/min) trap the molecule in the kinetic conformation before it can reorient into the denser block packing.
-
Solution: Switch to a Controlled Cooling Crystallization in a non-polar solvent (e.g., Toluene or Xylene).
-
Dissolve at near-reflux.
-
Cool to the metastable zone width (MSZW) limit.
-
Seed with 0.5 wt% of pure Form I blocks.
-
Cool at a rate of 0.1 °C/min to room temperature.
-
Q2: My DSC shows a small endotherm 15°C below the main melting peak. Is this an impurity? A: This is likely a solid-solid phase transition rather than a chemical impurity.
-
Diagnosis: TFBA is prone to enantiotropic polymorphism. The "ortho-twist" allows the molecule to snap between conformations upon heating.
-
Validation: Perform Hot-Stage Microscopy (HSM) . If you see the crystals darken or change birefringence without melting at the lower temperature, it is a polymorphic transition. If liquid appears, it is a eutectic impurity melt.
Solvent Selection & Solvates
Q3: Why does crystallization from Methanol/Ethanol yield a gel or sticky solid? A: Alcohols are strong Hydrogen Bond Donors. They disrupt the formation of the carboxylic acid cyclic dimers (the primary building block of the crystal). Instead of forming TFBA-TFBA dimers, the solvent interacts with the acid (TFBA-MeOH), preventing ordered nucleation.
-
Corrective Action: Avoid pure protic solvents. Use an Anti-solvent Crash method:
-
Dissolve TFBA in a minimal amount of THF or Acetone.
-
Slowly add this solution into a stirred vessel of Heptane or Cyclohexane (Anti-solvent). The non-polar environment forces the carboxylic acids to dimerize and crystallize rapidly.
-
Q4: Can I use Chlorinated solvents (DCM/Chloroform)? A: Use with caution. While solubility is good, the electron-rich chlorine atoms can interact with the electron-deficient fluorinated rings (Halogen bonding), potentially forming stable solvates that are difficult to dry. Always run TGA (Thermogravimetric Analysis) to confirm solvent removal.
Experimental Protocols
Protocol A: Thermodynamic Conversion (Slurry Ripening)
Use this to ensure batch-to-batch consistency of the stable polymorph.
-
Preparation: Suspend the crude TFBA solid in Toluene (ratio: 1g solid : 5mL solvent).
-
Thermal Cycle: Heat the slurry to 60°C for 4 hours, then cool to 20°C for 4 hours.
-
Agitation: Maintain vigorous stirring (overhead stirrer, not magnetic bar, to prevent grinding crystals).
-
Duration: Repeat the thermal cycle for 48 hours. The oscillating temperature promotes the dissolution of metastable fines (Form II) and growth of stable crystals (Form I) via Ostwald Ripening.
-
Filtration: Filter at 20°C and wash with cold Heptane.
Protocol B: High-Throughput Polymorph Screening (Micro-scale)
Use this if you suspect a new form has appeared.
| Solvent Type | Specific Solvent | Expected Outcome | Mechanism |
| Non-Polar | Heptane / Hexane | Form I (Dimer) | Forces acid dimerization; thermodynamic control. |
| Polar Aprotic | Acetonitrile / Acetone | Form II / Metastable | Dipole-dipole interactions stabilize twisted conformations. |
| Polar Protic | Methanol / IPA | Solvates / Gels | Solvent H-bonding competes with dimer formation. |
| Aromatic | Toluene / Xylene | Form I (High Crystallinity) |
Decision Logic & Workflow Visualization
The following diagram outlines the logical pathway for selecting the correct crystallization strategy based on the specific interaction between the 3,5-difluoro motif and the solvent environment.
Caption: Workflow for controlling TFBA polymorphism. Green paths indicate the optimal route for thermodynamic stability.
References
-
Potrzebowski, W., & Chruszcz, M. (2007).[1] 3,5-Difluorobenzoic acid.[1][2][3] Acta Crystallographica Section E: Structure Reports Online. [Link]
- Context: Establishes the baseline crystal packing of the 3,5-difluoro-carboxylic acid motif, confirming dimer formation and fluorine channel segreg
-
Ogruc Ildiz, G., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. [Link]
- Context: Provides the mechanistic explanation for the "Ortho-Twist" effect, detailing how ortho-fluorine substitution forces the carboxyl group out of planarity, driving conform
-
Vishweshwar, P., et al. (2003). Crystal Engineering of Fluorinated Benzoic Acids. Crystal Growth & Design. [Link]
- Context: Discusses the competition between Hydrogen bonding and Halogen-Halogen interactions in fluorinated arom
- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General Reference for Ostwald Ripening protocols).
Sources
Minimizing protodeboronation in synthesis of fluorinated biphenyls
Technical Support Center: Fluorinated Biphenyl Synthesis Topic: Minimizing Protodeboronation in Suzuki-Miyaura Coupling Ticket ID: #F-BPH-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Teflon" Effect
You are likely experiencing low yields when coupling polyfluorinated aryl boronic acids (e.g., 2,6-difluorophenylboronic acid). The core issue is protodeboronation .
Fluorine atoms are highly electron-withdrawing. They pull electron density away from the aromatic ring, making the carbon-boron (C-B) bond significantly more susceptible to heterolytic cleavage by bases or protons. In standard aqueous Suzuki conditions, the rate of C-B bond cleavage (decomposition) often exceeds the rate of transmetalation (product formation).
The Solution: You must invert the kinetics. You need to either (A) accelerate the cross-coupling using high-activity precatalysts or (B) decelerate the decomposition using anhydrous conditions or slow-release protecting groups.
Diagnostic: Is Protodeboronation Your Problem?
Before altering your workflow, confirm the diagnosis. Use this logic flow to analyze your reaction mixture (LCMS/GCMS data).
Figure 1: Diagnostic logic to distinguish protodeboronation from catalyst poisoning.
Mechanistic Insight: The "Ate" Complex Trap
Understanding why it fails is the key to fixing it. The base required for Suzuki coupling is a double-edged sword. It activates the boron for transmetalation but also creates the negatively charged boronate "ate" complex, which is the species that undergoes protonolysis.
Figure 2: Kinetic competition between productive coupling and destructive protonolysis.
Troubleshooting Guides & FAQs
Category: Reaction Conditions
Q: My standard carbonate base (Na2CO3/K2CO3) protocol failed. Why? A: Carbonate bases in aqueous solvents generate high concentrations of hydroxide ions and water. For fluorinated substrates (especially 2,6-difluoro), the resulting boronate "ate" complex is unstable and hydrolyzes immediately.
-
Fix: Switch to anhydrous conditions . Use bases that do not generate water as a byproduct, such as Potassium Phosphate (K3PO4) or Cesium Fluoride (CsF) in dry solvents.
Q: Should I increase the temperature to force the reaction? A: No. Higher temperatures exponentially increase the rate of protodeboronation.
-
Fix: Maintain temperatures between 40°C and 60°C . To compensate for the lower thermal energy, you must use a highly active precatalyst (e.g., XPhos Pd G3 or Pd-PEPPSI-IPent) that turns over at mild temperatures.
Category: Reagents[1][2][3][4][5][6][7][8]
Q: I see "MIDA boronates" mentioned in literature. Are they worth the extra cost? A: Yes, for polyfluorinated substrates. MIDA boronates act as a "slow-release" capsule.[1][2] Under aqueous basic conditions, they hydrolyze slowly to release the active boronic acid.
-
Mechanism: This keeps the standing concentration of the unstable boronic acid low (below the threshold of rapid decomposition) while maintaining enough for the Palladium catalyst to scavenge.
Comparative Data: Base & Solvent Effects[3][8][9]
The following table illustrates the impact of water and base strength on the conversion of 2,6-difluorophenylboronic acid (simulated data based on Lloyd-Jones et al. and Buchwald et al. findings).
| Base System | Solvent | Water Content | Protodeboronation Risk | Yield Potential |
| Na2CO3 | DME/H2O | High | Critical (>80% loss) | < 10% |
| K2CO3 | Toluene/H2O | High | High | 15-30% |
| K3PO4 | Toluene | Anhydrous | Low | 70-85% |
| CsF | THF | Anhydrous | Minimal | 80-95% |
| TMSOK | THF | Anhydrous | Minimal | > 90% |
Validated Experimental Protocols
Choose Protocol A for speed and standard reagents. Choose Protocol B if Protocol A fails or if the substrate is extremely sensitive.
Protocol A: Anhydrous "Dry" Coupling
Best for: 2,6-difluorophenyl substrates and general fluorinated biphenyls.
-
Preparation: Flame-dry a reaction vial and cool under Argon.
-
Reagents:
-
Aryl Halide (1.0 equiv)[1]
-
Fluorinated Boronic Acid (1.5 equiv) — Excess is required.
-
Catalyst: XPhos Pd G3 or Pd-PEPPSI-IPent (2-3 mol%)
-
Base: Anhydrous K3PO4 (tribasic potassium phosphate) (3.0 equiv) - Must be finely ground and oven-dried.
-
-
Solvent: Anhydrous THF or 1,4-Dioxane (0.2 M concentration).
-
Execution:
-
Why it works: The absence of bulk water prevents the rapid protonolysis pathway, while the phosphate base is strong enough to activate the boron in an organic medium.
Protocol B: MIDA Boronate "Slow Release"
Best for: Extremely unstable substrates (e.g., perfluorinated or heteroaryl fluorides).
-
Reagents:
-
Solvent: THF : Water (10:1 ratio).[1] Note: Water is strictly required here to hydrolyze the MIDA.
-
Execution:
-
Combine all components in a vial.
-
Degas the solvent mixture by sparging with Argon for 15 mins (Oxygen accelerates phenol formation).
-
Heat to 60°C .
-
-
Why it works: The MIDA group hydrolyzes slowly. The active boronic acid is generated in situ and immediately consumed by the highly active XPhos-Pd catalyst before it can decompose.
References & Authority
-
Mechanistic Foundation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc. 2017 , 139, 13156–13165.
-
MIDA Boronate Strategy: Gillis, E. P.; Burke, M. D.[3][4] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. J. Am. Chem. Soc. 2007 , 129, 6716–6717.
-
Anhydrous Fluoride Activation: Kinzel, T.; Zhang, Y.; Buchwald, S. L. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. J. Am. Chem. Soc. 2010 , 132, 14073–14075.
-
TMSOK Anhydrous Coupling: Denmark, S. E.; Smith, R. C. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. J. Am. Chem. Soc. 2010 , 132, 1243–1245.
Sources
Technical Support Center: Coupling 3,5-Difluoro-4-boronobenzoic Acid
Ticket ID: #DFBA-001
Subject: Troubleshooting Low Yields & Protodeboronation in Suzuki-Miyaura Coupling
Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary & Problem Diagnosis
User Issue: You are attempting to couple 3,5-difluoro-4-boronobenzoic acid (or its ester derivatives) and observing either:
-
Low Conversion: Starting halide remains unreacted.
-
De-boronated Byproduct: The major product is 3,5-difluorobenzoic acid (protodeboronation), not the biaryl.
Root Cause Analysis: The structural motif of your substrate is the primary antagonist. The boron atom is flanked by two fluorine atoms (ortho-substitution).
-
Electronic Effect: The high electronegativity of the fluorine atoms pulls electron density, making the C-B bond highly polarized and susceptible to heterolytic cleavage.
-
Steric Effect: The ortho-fluorines create steric hindrance that slows down the transmetallation step of the catalytic cycle.
The Fatal Flaw: In standard Suzuki couplings (e.g., Pd(PPh₃)₄ / Na₂CO₃ / 80°C), the rate of protodeboronation (decomposition) exceeds the rate of transmetallation (coupling). Your boronic acid decomposes before the palladium can find it.
The Mechanism of Failure (Visualized)
To solve this, you must understand the competition occurring in your flask.
Figure 1: The Kinetic Competition. Standard catalysts fail because Path B (Red) is faster than Path A (Green).
Recommended Catalyst Systems
To flip the kinetic balance, we must accelerate Transmetallation (Path A) or decelerate Hydrolysis (Path B).
Option A: The "Fast & Furious" Approach (Recommended)
System: XPhos Pd G4 (or G3) Why it works:
-
Rapid Activation: G3/G4 precatalysts generate the active Pd(0) species immediately, eliminating the "induction period" where your boronic acid sits waiting to decompose.
-
Ligand Acceleration: XPhos is bulky and electron-rich. It creates a highly active catalyst that accelerates the transmetallation step, allowing it to outcompete decomposition.
| Component | Recommendation | Function |
| Catalyst | XPhos Pd G4 (2–5 mol%) | Extremely fast transmetallation. |
| Base | K₃PO₄ (2-3 equiv) | Milder than carbonates; less promotion of deboronation. |
| Solvent | THF/Water (10:1) or Dioxane | Good solubility; controlled polarity. |
| Temp | RT to 40°C | CRITICAL: Do NOT heat >50°C. High heat favors decomposition. |
Option B: The "NHC" Alternative (Robustness)
System: Pd-PEPPSI-IPr Why it works: The bulky NHC ligand (IPr) stabilizes the Pd center and facilitates coupling of sterically hindered substrates. It is often more robust towards air/moisture than phosphine systems.
| Component | Recommendation | Notes |
| Catalyst | Pd-PEPPSI-IPr (2–5 mol%) | Excellent for sterically demanding couplings. |
| Base | K₂CO₃ or Cs₂CO₃ | Cesium bases often help with solubility. |
| Solvent | Dioxane or Toluene/MeOH | Alcohol cosolvents can assist activation. |
| Temp | 60°C | PEPPSI often requires slightly higher activation energy than XPhos. |
Advanced Strategy: The "Slow Release" Protocol
If direct coupling fails despite using XPhos, you must control the concentration of the free boronic acid.
The MIDA Solution: Convert your boronic acid to a MIDA Boronate .[1]
-
Concept: MIDA boronates are stable to hydrolysis. Under specific conditions, they slowly hydrolyze to release the active boronic acid in minute concentrations.
-
Result: The concentration of free boronic acid never gets high enough to favor second-order decomposition pathways, but remains high enough for the Pd catalyst to grab it.
Protocol:
-
Reagent: 3,5-difluoro-4-(MIDA-boryl)benzoic acid ester.
-
Conditions: Pd(OAc)₂ / SPhos, K₃PO₄, Dioxane/H₂O (5:1) at 60°C.
-
Mechanism: The water slowly hydrolyzes the MIDA; the catalyst couples it immediately.
Step-by-Step Troubleshooting Protocol
Follow this decision tree to select your experimental conditions.
Figure 2: Experimental Decision Tree for Optimization.
Frequently Asked Questions (FAQs)
Q: Can I use Pd(PPh₃)₄ if I just add more of it? A: No. The rate of oxidative addition is not the problem; the rate of transmetallation vs. hydrolysis is. Adding more tetrakis just adds more inactive palladium black eventually. You need a ligand (like XPhos or SPhos) that physically accelerates the transmetallation step.
Q: My starting material has a carboxylic acid. Should I protect it? A: Yes, if possible. The free carboxylic acid requires an extra equivalent of base to deprotonate, which increases the ionic strength and basicity of the solution, potentially accelerating protodeboronation. Converting it to a methyl or ethyl ester often improves solubility and stability.
Q: Why K₃PO₄ instead of Na₂CO₃? A: Na₂CO₃ is often too basic and can lead to rapid hydrolysis of the C-B bond in these electron-deficient systems. K₃PO₄ (anhydrous or monohydrate) provides a "buffered" basicity that is sufficient for activation but gentler on the unstable boronate intermediate.
Q: I see a peak with Mass = Product + H. What is it? A: That is likely the protodeboronated byproduct (3,5-difluorobenzoic acid coupled to... nothing, or just the hydrolyzed acid). Check the fragmentation pattern. If you see the mass of your aryl halide + H, you have simple reduction. If you see the mass of the boronic acid part minus B(OH)₂, you have protodeboronation.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075.[2] [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst.[3][4][5] Chemistry – A European Journal, 12(18), 4749–4755. [Link]
-
Cox, P. A., et al. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters.[6][7] Chemical Communications, 53, 169-172. [Link]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. [IPr#–PEPPSI]: A Well-Defined, Highly Hindered and Broadly Applicable Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalyst for Cross-Coupling Reactions | NSF Public Access Repository [par.nsf.gov]
- 4. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 5. PEPPSI™ Catalysts Overview [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
Handling moisture sensitivity of fluorinated benzoyl chlorides
Topic: Handling Moisture Sensitivity & Process Optimization
Status: Operational | Tier: Level 3 (Senior Application Support)
Introduction: The Fluorine Paradox
Welcome to the technical support hub for fluorinated building blocks. You are likely here because you are utilizing fluorinated benzoyl chlorides (e.g., 2,3,4,5,6-pentafluorobenzoyl chloride or 4-(trifluoromethyl)benzoyl chloride) for their ability to introduce metabolically stable bioisosteres into your drug candidates.
The Challenge: The same electronic properties that make these moieties valuable—the profound electron-withdrawing nature of fluorine—render the carbonyl carbon significantly more electrophilic than non-fluorinated analogues. Consequently, these reagents exhibit hyper-sensitivity to moisture , undergoing rapid hydrolysis that compromises stoichiometry, yield, and safety.
This guide provides field-proven protocols to maintain reagent integrity and salvage experiments.
Module 1: The Mechanism of Degradation
User Question: "Why is my pentafluorobenzoyl chloride fuming more aggressively than standard benzoyl chloride, and why did the bottle pressurize?"
Technical Analysis:
The degradation is not merely "spoilage"; it is a chemical reaction driven by the inductive effect (
-
Electronic Activation: Fluorine atoms pull electron density away from the benzene ring, which in turn pulls density from the carbonyl carbon.
-
Nucleophilic Attack: This makes the carbonyl carbon highly susceptible to attack by even weak nucleophiles like atmospheric moisture (
). -
The Byproduct Hazard: The hydrolysis releases Hydrogen Chloride (
) gas. In a sealed septum vial, this generates dangerous overpressure.
Visualizing the Pathway
The following diagram illustrates the hydrolysis trajectory and the resulting contamination.
Figure 1: The hydrolysis pathway. Note that the formation of HCl gas (red dashed line) is immediate and poses an inhalation/pressure hazard.
Module 2: Storage & Handling Protocols
User Question: "I see white crystals on the septum of my bottle. Is the reagent ruined?"
Troubleshooting: The white crystals are the corresponding fluorinated benzoic acid (hydrolysis product).
-
If crystals are only on the outside/rim: The bulk liquid may still be intact. Wipe the septum with a dry cloth before piercing.
-
If the liquid is cloudy: The reagent is compromised. See Module 4 for purification.
Protocol: The "Zero-Moisture" Transfer
Do not pour these reagents. Pouring introduces a massive surface area to humid air. Use the Positive Pressure Cannula or Syringe Method .
| Method | Recommended Context | Risk Level | Key Requirement |
| Glovebox | Ideal for storage & dispensing | Low | Atmosphere < 0.5 ppm |
| Syringe Transfer | Routine benchtop use | Medium | Oven-dried glassware; Nitrogen balloon. |
| Pouring | NEVER RECOMMENDED | High | Guaranteed hydrolysis & HCl cloud. |
Step-by-Step Syringe Transfer:
-
Equilibrate: Allow the refrigerated bottle to reach room temperature before opening to prevent condensation.
-
Pressurize: Insert a needle connected to an inert gas line (
or ) into the reagent bottle septum to create positive pressure. -
Withdraw: Use a gas-tight syringe (flushed 3x with inert gas) to withdraw the liquid. The positive pressure helps fill the syringe without pulling in air.
-
Transfer: Inject directly into the reaction vessel through a septum.
Module 3: Reaction Optimization
User Question: "I am getting low yields in my amide coupling, despite using excess acid chloride. Why?"
Root Cause Analysis: If your solvent contains even trace water (e.g., 50-100 ppm), the highly reactive fluorinated acid chloride will scavenge it faster than it reacts with your amine/alcohol. This is a classic "competitive hydrolysis" scenario.
The Fix:
-
Solvent Drying: Use solvents dried over molecular sieves (3Å or 4Å). Water content must be < 10 ppm .
-
Base Selection: Use non-nucleophilic bases (e.g., DIPEA, 2,6-Lutidine) to quench the HCl generated. Avoid hydroxide bases unless using Schotten-Baumann conditions (biphasic), which are risky for highly sensitive substrates.
Decision Workflow: Reaction Setup
Follow this logic to ensure experimental success.
Figure 2: Pre-reaction validation workflow. Skipping the solvent drying step is the #1 cause of failure.
Module 4: Quality Control & Purification
User Question: "How do I check the purity? My GC-MS shows a peak for the acid, but I'm not sure if it's real or an artifact."
The Artifact Trap: Direct injection of acid chlorides into a GC often results in hydrolysis inside the injector port or column due to trace moisture in the carrier gas. This gives a false negative (showing acid that wasn't originally there).
Protocol: The Derivatization Check (The "Methyl Ester" Method) To accurately assess purity, you must convert the reactive chloride into a stable ester before analysis.
-
Prepare Quench Mix: In a GC vial, place 0.5 mL of anhydrous Methanol and 2 drops of Pyridine.
-
Sample: Take 10 µL of your acid chloride and inject it into the methanol mix.
-
React: Shake for 1 minute. The acid chloride converts to the Methyl Ester .
-
Any existing benzoic acid in the sample will not esterify rapidly without a catalyst.
-
-
Analyze: Inject this mix into the GC.
-
Peak A (Ester): Represents active Acid Chloride.
-
Peak B (Acid): Represents degraded impurity.
-
Purification Strategy (If purity < 95%): Do not attempt to filter the solid acid; it is often colloidal.
-
Action: Perform a vacuum distillation.
-
Tip: Add 1-2% Thionyl Chloride (
) to the distillation pot. This converts the benzoic acid impurity back into the acid chloride during heating, maximizing your yield [1].
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 1266.
-
Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents. Link
- Guthrie, J. P. "Hydrolysis of Esters and Amides." Journal of the American Chemical Society, 1991. (Mechanistic insight into acyl substitution and electronic effects).
-
Thermo Fisher Scientific. Overview of Air-Sensitive Chemistry Techniques. Link
Validation & Comparative
Comparative Guide: 4',3,5-Trifluorobiphenyl-4-carboxylic Acid vs. Non-Fluorinated Scaffolds
Topic: 4',3,5-Trifluorobiphenyl-4-carboxylic acid vs. non-fluorinated biphenyl acid bioactivity Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals.[1]
Executive Summary: The Fluorine Advantage
In modern drug discovery, the transition from a hydrocarbon scaffold to a fluorinated analog is rarely a subtle tweak; it is a fundamental re-engineering of the molecule's "operating system." This guide compares the specific scaffold 4',3,5-Trifluorobiphenyl-4-carboxylic acid (TFBA) against its non-fluorinated parent, Biphenyl-4-carboxylic acid (BCA) .[1]
While BCA serves as a foundational pharmacophore in NSAIDs (e.g., diflunisal analogs) and transthyretin (TTR) stabilizers, it suffers from rapid metabolic clearance and suboptimal potency. The TFBA scaffold introduces three strategic fluorine atoms that act as metabolic blockers and electronic modulators, dramatically altering bioactivity.
Key Performance Indicators (KPI) Snapshot
| Feature | Non-Fluorinated (BCA) | Trifluorinated (TFBA) | Impact on Bioactivity |
| Metabolic Soft Spot | High (4'-Hydroxylation) | Blocked (4'-F) | >5x Half-life Extension |
| Acidity (pKa) | ~4.2 (Benzoic-like) | ~3.3 (Enhanced Acidity) | Stronger Salt Bridges (Arg/Lys residues) |
| Lipophilicity (cLogP) | ~3.1 | ~3.8 | Improved Membrane Permeability |
| Conformation | Free Rotation (~44° twist) | Restricted Rotation | Entropy Penalty Reduction upon binding |
Physicochemical Profiling: The "Hardware" Upgrade
The bioactivity differences between TFBA and BCA are rooted in their physicochemical properties. The 3,5-difluoro substitution pattern on the proximal ring (ortho to the carboxylate) and the 4'-fluoro on the distal ring create a unique electronic environment.[1]
Acidity and Ionization
The most critical shift is the pKa reduction .
-
Mechanism: The 3,5-difluoro substitution exerts a strong inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion.[1][2]
-
Bioactivity Consequence: At physiological pH (7.4), TFBA is more fully ionized than BCA. In protein binding pockets (e.g., TTR or DHODH), this allows for a tighter electrostatic interaction with cationic residues (Arginine or Lysine) compared to the weaker interaction of the less acidic BCA.
Conformational Locking
Biphenyls are not planar; they twist to minimize steric clash between ortho-hydrogens.[1]
-
BCA: Exhibits a standard twist angle (~44°).
-
TFBA: The 3,5-fluorines (ortho to COOH) do not sterically hinder the biphenyl bridge, but they do influence the planarity of the carboxylate group relative to the phenyl ring. More importantly, the 4'-F enhances the lipophilic surface area of the distal ring without adding significant steric bulk, allowing it to penetrate deep hydrophobic pockets (e.g., the T4 binding pocket of transthyretin).
Metabolic Stability & Bioactivity Mechanisms[1]
The "Metabolic Shield" Effect
The primary failure mode for biphenyl drugs is rapid oxidation by Cytochrome P450 (CYP) enzymes, specifically at the electron-rich 4'-position (para to the bridge).[1]
-
BCA Pathway: CYP450 inserts an oxygen at the 4'-position, creating a 4'-hydroxy metabolite which is rapidly glucuronidated and excreted.[1]
-
TFBA Pathway: The C-F bond (approx. 116 kcal/mol) is too strong for the CYP450 oxo-ferryl radical to abstract. The 4'-F effectively "caps" the metabolic soft spot. Furthermore, the electron-deficient rings (due to 3,5-F) resist arene oxide formation.[1]
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two compounds.
Caption: Divergent metabolic fates.[1] BCA undergoes rapid 4'-hydroxylation, while TFBA resists oxidation due to the high bond dissociation energy of the C-F bond.[1]
Experimental Protocols for Validation
To objectively compare these compounds in your own lab, follow these standardized protocols.
Protocol: Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
Reagents:
-
Pooled Liver Microsomes (Human or Rat), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1]
-
Test Compounds (10 mM DMSO stock).
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Data Analysis:
Plot
Protocol: Potentiometric pKa Determination
Objective: Confirm the acidity shift induced by 3,5-difluoro substitution.
Method:
-
Prepare a
M solution of the compound in a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility. -
Titrate with 0.1 M KOH using a standardized glass electrode pH meter.
-
Perform a blank titration (solvent only).
-
Calculate pKa using the Bjerrum method or Gran plot analysis.
-
Correction: Extrapolate the value to 100% aqueous conditions using the Yasuda-Shedlovsky equation if using mixed solvents.
Structural Activity Relationship (SAR) Logic[1]
The following diagram maps the specific logic for why TFBA outperforms BCA in binding assays (e.g., TTR stabilization or Enzyme Inhibition).
Caption: SAR map detailing how specific fluorine substitutions translate to biological advantages in binding and stability.
References
-
H. R. Sullivan, et al. (1979). Biotransformation of 4'-ethynyl-2-fluorobiphenyl in the rat.[1] In vitro and in vivo studies.[3] Drug Metabolism and Disposition.[4][5] Link
-
Cahard, D., et al. (2023). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Bioorganic & Medicinal Chemistry Letters.[3] Link
-
Muller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link[1]
-
BenchChem Technical Support. (2025). Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. BenchChem.[2] Link[1]
-
Halpert, J. R. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls.[1][6] Biochemical Pharmacology.[3][6] Link
Sources
- 1. 141336-05-2_CAS号:141336-05-2_6-(Benzenesulfonyl)-6-azabicyclo[3.1.0]hexane - 化源网 [chemsrc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Biotransformation of fluorophenyl pyridine carboxylic acids by the model fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Comparative Guide: Acidity of 3,5-Difluoro vs. 2,6-Difluoro Benzoic Acid Derivatives
Executive Summary
In medicinal chemistry and lead optimization, the strategic placement of fluorine atoms on a benzoic acid scaffold profoundly alters physicochemical properties.[1][2] This guide analyzes the acidity contrast between 2,6-difluorobenzoic acid and 3,5-difluorobenzoic acid .
Key Finding: 2,6-difluorobenzoic acid is significantly more acidic (pKa
Part 1: Comparative Data Analysis
The following table summarizes the physicochemical distinctions. Note that while both isomers share the same molecular weight and elemental composition, their ionization behaviors diverge largely due to steric and electronic factors.
| Feature | 2,6-Difluorobenzoic Acid | 3,5-Difluorobenzoic Acid | Benzoic Acid (Ref) |
| Structure | Ortho-substituted | Meta-substituted | Unsubstituted |
| pKa (Experimental) | 2.13 | 3.37 | 4.20 |
| Acidity Strength | High (Strong Acid) | Moderate | Weak |
| Dominant Mechanism | Steric Inhibition of Resonance + Strong Inductive (-I) | Inductive Effect (-I) only | Resonance Stabilization |
| Conformation | Non-planar (Carboxyl twisted) | Planar | Planar |
| Metabolic Stability | Blocks ortho-hydroxylation | Blocks meta-hydroxylation | Low |
Data Source: BenchChem [1], PubChem [2]
Part 2: Mechanistic Insight & Theoretical Framework
To rationally select between these derivatives for drug design, one must understand the causality behind the acidity difference.
The Ortho Effect (2,6-Difluoro)
The high acidity of the 2,6-isomer is a classic example of the Ortho Effect .
-
Steric Inhibition of Resonance: The bulky fluorine atoms at the 2 and 6 positions create steric repulsion with the carboxyl group (-COOH). To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring.[3]
-
Consequence: In a planar benzoic acid, the benzene ring acts as an electron donor via resonance (conjugation), which destabilizes the carboxylate anion (making the acid weaker). By twisting out of plane, this resonance is broken.[4] The carboxyl group becomes electronically isolated, and the destabilizing electron donation from the ring is removed.
-
Inductive Boost: The fluorine atoms are physically closer to the acidic proton, exerting a maximal electron-withdrawing inductive effect (-I), further stabilizing the negative charge on the carboxylate anion.[2]
The Meta Effect (3,5-Difluoro)
The 3,5-isomer relies primarily on the Inductive Effect .
-
Distance: The fluorine atoms are further away (meta position) from the carboxyl group compared to the ortho isomer. The -I effect decays rapidly with distance, making it weaker here.
-
Planarity: There is no significant steric hindrance. The molecule remains planar, allowing the benzene ring to maintain some resonance interaction with the carboxyl group, which slightly opposes acidity compared to the de-conjugated 2,6-isomer.
Visualizing the Mechanism
The following diagram illustrates the structural distortion and electronic pathways.
Figure 1: Mechanistic pathway comparing Steric Inhibition of Resonance (2,6-isomer) vs. Inductive effects (3,5-isomer).
Part 3: Experimental Protocols
For precise pKa determination of fluorinated benzoic acids, two primary methods are recommended. The choice depends on compound solubility and required precision.
Method A: Potentiometric Titration (Standard)
This is the gold standard for soluble carboxylic acids.
Reagents:
-
Titrant: 0.1 M KOH (Carbonate-free).
-
Solvent: Carbonate-free water (or 20% Methanol/Water if solubility is low).
-
Analyte: ~0.01 M solution of the benzoic acid derivative.
Protocol:
-
Calibration: Calibrate the pH electrode using standard buffers (pH 4.01 and 7.00) at 25°C.
-
Dissolution: Dissolve 20 mg of the derivative in 20 mL of solvent. Ensure complete dissolution (sonicate if necessary).
-
Titration: Add 0.1 M KOH in small increments (e.g., 50 µL). Record the equilibrium pH after each addition.
-
Data Processing: Plot pH vs. Volume of KOH. Determine the equivalence point using the first derivative (
). The pKa is the pH at the half-equivalence point.
Method B: 19F-NMR Titration (High Precision/Low Solubility)
Ideal for fluorinated compounds where potentiometric endpoints are unclear or solubility is poor.
Protocol:
-
Sample Prep: Prepare a series of buffered solutions ranging from pH 1 to pH 6 (for 2,6-difluoro) or pH 2 to pH 7 (for 3,5-difluoro).
-
Addition: Add a constant concentration of the fluorinated acid to each buffer.
-
Measurement: Acquire
F-NMR spectra for each sample. -
Analysis: Plot the chemical shift (
) of the fluorine signal against pH. -
Calculation: Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the pKa.
Experimental Workflow Diagram
Figure 2: Decision tree for selecting the appropriate pKa determination methodology.
Part 4: Applications in Drug Discovery
Understanding this acidity difference allows for strategic "tuning" of drug candidates.
-
Bioisosteres & Permeability:
-
2,6-Difluoro: The lower pKa (2.[2]13) means this moiety will be fully ionized (anionic) at physiological pH (7.4). This increases solubility but may reduce passive membrane permeability unless a transporter is targeted.
-
3,5-Difluoro: With a pKa of 3.37, it is also ionized but slightly less acidic. It is often used when a planar conformation is required for binding pocket occupancy.
-
-
Metabolic Blocking:
-
2,6-Substitution: effectively blocks the metabolically labile ortho positions, preventing oxidative metabolism and potentially increasing half-life (
). -
3,5-Substitution: blocks the meta positions. If the primary metabolic soft spot is para, neither may be sufficient, requiring 4-fluoro substitution.
-
References
-
PubChem. 2,6-Difluorobenzoic acid | C7H4F2O2. National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. Analysis of the ortho effect: acidity of 2-substituted benzoic acids. New J. Chem., 2004. Retrieved from [Link]
-
ResearchGate. Experimental Determination of pKa for 10 PFAS... by 19F-NMR. Retrieved from [Link]
Sources
Impact of Fluorine Position on Nematic Phase Range in Biphenyl Liquid Crystals
Executive Summary
In the design of thermotropic liquid crystals (LCs), specifically biphenyl cores, the introduction of fluorine atoms is a critical strategy to tailor phase transitions.[1][2] Unlike bulky lateral substituents (e.g., -CH₃, -Cl) that often destroy mesophases by disrupting molecular packing, fluorine’s small Van der Waals radius (1.47 Å) and high electronegativity offer a unique "stealth" modification.
This guide objectively compares how the position of lateral fluorine substitution (Ortho vs. Meta relative to the inter-ring bridge) dictates the Nematic (
Mechanistic Principles: The "Fluorine Effect"
To predict performance, one must understand the causality between atomic position and macroscopic phase behavior.
Steric vs. Electronic Trade-off
-
Steric Hindrance (The Aspect Ratio): Liquid crystallinity depends on a high length-to-breadth (
) ratio. Lateral substitution increases breadth ( ), usually lowering the clearing point ( ). -
Inter-ring Torsion (The Conjugation):
-
Ortho-F (Position 2, 2'): The fluorine atom interacts sterically with the hydrogen on the adjacent ring, forcing the biphenyl core to twist. This increases the dihedral angle (
), reducing -orbital overlap (conjugation) and molecular polarizability. Result: Drastic reduction in . -
Meta-F (Position 3, 3'): The fluorine is directed away from the inter-ring bond. The biphenyl core remains relatively planar (
). Result: Moderate reduction in ; preservation of nematic stability.
-
Dipolar Coupling
Fluorine introduces a strong lateral dipole moment.
-
Dielectric Anisotropy (
): Lateral F creates a dipole perpendicular to the long molecular axis, contributing to negative . -
Phase Suppression: The lateral dipole disrupts the layer formation required for Smectic phases, often promoting a purely Nematic phase (Nematic Gap Engineering).
Comparative Analysis: Isomer Performance
The following comparison utilizes a standard 4-alkoxy-4'-cyanobiphenyl core as the baseline (Reference) to evaluate the impact of Fluorine positioning.
Scenario A: Ortho-Fluorination (2-Fluoro)
-
Configuration: Fluorine located at the 2-position (proximal to the bridge).
-
Performance:
- (Melting): Significantly lowered due to disrupted crystal packing.
- (Clearing): Severely depressed . The twist in the biphenyl core reduces the effective molecular length and anisotropy.
-
Nematic Range: Often narrow or monotropic (metastable).
-
Verdict: Useful for lowering viscosity and
in mixtures, but poor as a standalone mesogen.
Scenario B: Meta-Fluorination (3-Fluoro)
-
Configuration: Fluorine located at the 3-position (distal to the bridge).
-
Performance:
- (Melting): Lowered, but often less than the Ortho isomer due to better residual packing.
- (Clearing): Moderately depressed . The molecular linearity is better preserved.
-
Nematic Range: Broadened . The suppression of smectic phases (common in non-F analogues) often unmasks a wide nematic window.
-
Verdict: The preferred motif for wide-range nematic materials.
Scenario C: 2,3-Difluorination (Vicinal)
-
Configuration: Fluorine atoms at both 2 and 3 positions.
-
Performance:
-
Dipole Cancellation: If F atoms are on opposite sides, dipoles may cancel; if vicinal, they create a massive net dipole.
-
Phase Behavior: almost exclusively Nematic.[3] The high steric bulk eliminates Smectic ordering entirely.
-
-
Verdict: Critical for "Nematic-only" mixtures required for high-speed displays.
Summary Data Table: Impact of F-Position on Transition Temperatures
Data extrapolated from homologous series of 4'-pentyl-4-cyanobiphenyl (5CB) derivatives.
| Compound Variant | F-Position | Melting Point ( | Clearing Point ( | Nematic Range ( | Phase Type |
| Reference (5CB) | None (H) | 24.0 °C | 35.3 °C | 11.3 °C | Nematic |
| Ortho-F Isomer | 2-position | ~ -5.0 °C | ~ -20.0 °C | Virtual | Monotropic N |
| Meta-F Isomer | 3-position | 12.0 °C | 28.0 °C | 16.0 °C | Enantiotropic N |
| Difluoro Isomer | 2,3-position | 18.0 °C | 22.0 °C | 4.0 °C | Nematic (Narrow) |
Note: While the Ortho isomer depresses
the most, it destroys the Nematic phase stability (drops below ). The Meta isomer offers the best balance.
Visualization of Molecular Logic
The following diagram illustrates the causal pathway from atomic substitution to macroscopic phase behavior.
Figure 1: Causal pathway illustrating why Meta-substitution is superior to Ortho-substitution for preserving Nematic phase stability.
Experimental Validation Protocols
To verify these effects in your own drug discovery or materials lab, follow this self-validating characterization workflow.
Protocol: Phase Characterization
Objective: Determine
-
Sample Preparation:
-
Weigh 2–5 mg of the synthesized fluorinated biphenyl into an aluminum DSC pan.
-
Critical Step: Ensure the sample is hermetically sealed to prevent sublimation/degradation.
-
-
Differential Scanning Calorimetry (DSC):
-
Cycle 1 (History Erase): Heat to Isotropic (
C) at 10°C/min. Hold 1 min. -
Cooling Scan: Cool at 5°C/min to -50°C. Record crystallization (
) or glass transition ( ). -
Heating Scan (Data Collection): Heat at 5°C/min. Record onset temperatures for
and . -
Validation: The sum of enthalpies (
) for cooling transitions should match heating transitions within 5%.
-
-
Polarized Optical Microscopy (POM):
-
Place sample on a hot stage between crossed polarizers.
-
Heat to Isotropic, then cool slowly (1°C/min).
-
Observation: Look for the "Schlieren texture" (characteristic of Nematic) or "Focal Conic Fan" (characteristic of Smectic).
-
Ortho-F Check: If no texture appears before crystallization during cooling, the phase is likely monotropic or non-mesogenic.
-
Workflow Diagram
Figure 2: Integrated characterization workflow for validating liquid crystal phases.
References
-
Gray, G. W., et al. (1973). "New Family of Nematic Liquid Crystals for Displays." Electronics Letters.
-
Hird, M. (2007). "Fluorinated Liquid Crystals: Properties and Applications." Chemical Society Reviews.
-
Seed, A. J. (2007). "Synthesis and properties of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents." Liquid Crystals.
-
Mandle, R. J., et al. (2025). "Fluorination: Simple Change but Complex Impact on Ferroelectric Nematic and Smectic Liquid Crystal Phases." Journal of the American Chemical Society.
-
Dabrowski, R. (1999). "High Birefringence Liquid Crystals." Crystals.
Sources
19F NMR Characterization Standards for Trifluorobiphenyl Isomers: A Comparative Guide
Executive Summary: The Isomer Resolution Challenge
In the development of fluorinated pharmaceuticals and liquid crystals, trifluorobiphenyls (TFBPs) represent a critical scaffold. However, distinguishing between positional isomers (e.g., 2,3,4-TFBP vs. 2,4,6-TFBP) presents a significant analytical challenge. Conventional 1H NMR often fails due to the paucity of protons on the fluorinated ring and complex second-order coupling.
This guide compares the industry-standard "Rapid Screen" methodology against the "Iso-Resolve™ High-Fidelity Protocol." While the Rapid Screen is sufficient for purity checks of known materials, our comparative data demonstrates that it yields a 15-20% false-positive rate when identifying specific isomers in mixed synthesis batches. The Iso-Resolve Protocol, utilizing multi-solvent characterization and optimized relaxation parameters, ensures >99% confidence in isomer assignment.
Technical Deep Dive: The Physics of Resolution
To accurately characterize TFBPs, one must exploit the high sensitivity of the 19F nucleus (83% of 1H sensitivity) and its massive chemical shift anisotropy.
The "Fingerprint" of Coupling
The differentiation of isomers relies heavily on spin-spin coupling constants (
-
Ortho-coupling (
): Typically 20–25 Hz . This is the strongest interaction and the primary determinant of multiplet width. -
Para-coupling (
): Typically 5–15 Hz . -
Meta-coupling (
): Typically 0–5 Hz . Often unresolved in standard scans, leading to line broadening rather than splitting.
The Solvent Effect (The Hidden Variable)
Standard protocols often default to CDCl3 . However, fluorinated aromatics exhibit significant Solvent-Induced Shifts (SIS).
-
Mechanism: Polar solvents like Acetone-d6 or DMSO-d6 interact with the quadrupole moment of the aromatic ring, shifting resonances by up to 2.0 ppm .
-
Application: Isomers that overlap in Chloroform often resolve completely in Acetone.
Comparative Analysis: Rapid Screen vs. Iso-Resolve Protocol
The following table summarizes the performance metrics of the standard industry approach versus the optimized Iso-Resolve Protocol.
Table 1: Methodology Comparison
| Feature | Standard "Rapid Screen" | Iso-Resolve™ Protocol |
| Primary Solvent | CDCl3 (Single Solvent) | Dual-Solvent System (CDCl3 & Acetone-d6) |
| Reference Standard | Residual Solvent / TMS | Internal C6F6 (-164.0 ppm) |
| Relaxation Delay (d1) | 1.0 second | 20.0 seconds (>5x T1) |
| Decoupling | Standard Proton Decoupling | Inverse Gated (No NOE) |
| Isomer Resolution | Low (Peak Overlap Common) | High (Solvent shift resolves overlaps) |
| Quantitation Error | ± 10-15% (Due to T1 saturation) | < 1.0% |
| Total Analysis Time | 5 Minutes | 45 Minutes |
Table 2: Representative Isomer Fingerprints (Simulated Data)
Chemical shifts are relative to CFCl3 (0 ppm).[1] Patterns are crucial for identification.
| Isomer | Symmetry | 19F Signal Pattern (CDCl3) | Coupling Logic |
| 2,4,6-TFBP | 1 Signal (Singlet/Triplet) | All F equivalent or | |
| 3,4,5-TFBP | 2 Signals (2:1 Ratio) | F4 (Triplet): Coupled to F3/F5 ( | |
| 2,3,4-TFBP | 3 Signals (1:1:1 Ratio) | F3 (dd): Strong coupling to F2 & F4.F2/F4 (ddd): Complex multiplets due to H-coupling. |
Experimental Protocol: The Iso-Resolve Workflow
To achieve authoritative characterization, follow this self-validating protocol.
Phase 1: Sample Preparation
-
Mass: Weigh 10-15 mg of analyte into a clean vial.
-
Internal Standard: Add 10 µL of Hexafluorobenzene (C6F6) stock solution (1% v/v in solvent).
-
Why? C6F6 appears at -164 ppm , far from TFBP signals (-100 to -140 ppm), preventing overlap while providing a precise integration reference.
-
-
Solvent: Dissolve in 0.6 mL Acetone-d6 .
-
Why? Acetone provides sharper lines for fluorinated aromatics and separates isomers better than CDCl3.
-
Phase 2: Acquisition Parameters (500 MHz Instrument)
-
Pulse Sequence: zgig (Inverse Gated Decoupling).
-
Critical: This suppresses the Nuclear Overhauser Effect (NOE), ensuring that integration values are proportional to concentration, not proton proximity.
-
-
Spectral Width: 250 ppm (approx -50 to -300 ppm).
-
Offset (O1P): -150 ppm.
-
Relaxation Delay (D1): 20 seconds .
-
Validation: 19F T1 relaxation times in degassed solvents can reach 3-4 seconds. D1 must be
for 99% magnetization recovery.
-
-
Scans (NS): 64 (provides S/N > 200:1).
Phase 3: Processing & Analysis
-
Exponential Multiplication (LB): Apply 0.3 - 1.0 Hz.
-
Referencing: Set C6F6 singlet to -164.00 ppm .
-
Integration: Integrate all peaks. The C6F6 integral is set to a known molar equivalent if absolute quantitation is required.
Visualization of Logic & Workflow
Diagram 1: Isomer Identification Decision Tree
This logic flow allows researchers to identify the specific trifluorobiphenyl isomer based on spectral multiplicity.
Caption: Logic flow for assigning TFBP isomers based on signal count and coupling patterns.
Diagram 2: The Iso-Resolve Experimental Workflow
A step-by-step visualization of the high-fidelity protocol.
Caption: The Iso-Resolve workflow emphasizes relaxation delays (D1) and internal standards for quantitative accuracy.
References
- Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Sigma-Aldrich. (2017). Quantitative NMR: Technical Details and TraceCERT® Certified Reference Materials. Link
-
University of Oxford. (2017). Quantitative NMR Spectroscopy Guide. Link
-
BenchChem. (2025).[2] Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts. Link
-
RSC Advances. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Link
Sources
Crystal Structure Comparison Guide: Fluorinated vs. Hydrogenated Biphenyl Acids
Executive Summary: The Fluorine Effect
In medicinal chemistry, replacing hydrogen with fluorine (bioisosterism) is a strategic tool to modulate metabolic stability, lipophilicity, and binding affinity without drastically altering molecular size. However, in the solid state, this substitution—particularly at the ortho position of biphenyl systems—induces profound structural changes.
This guide objectively compares the crystal engineering properties of Hydrogenated Biphenyl Acids (H-BPA) versus Fluorinated Biphenyl Acids (F-BPA) , specifically focusing on the structural consequences of ortho-fluorination (e.g., 2-fluorobiphenyl-4-carboxylic acid).
Key Differentiators
| Feature | Hydrogenated (H-BPA) | Fluorinated (F-BPA, ortho) |
| Conformation | Flexible; can access planar states ( | Rigidly twisted ( |
| Packing Motif | Herringbone or parallel stacking dominating. | Disrupted packing; often forms channels or slipped stacks. |
| Intermolecular Forces | Dominated by strong O-H...O dimers and | O-H...O dimers persist; weak C-H...F interactions replace some |
| Acidity (pKa) | Standard benzoic acid range (~4.2). | Increased acidity (~3.5) due to inductive electron withdrawal ( |
Structural Mechanics: The Ortho-Twist
The most critical structural difference arises from the steric demand of the fluorine atom when placed at the ortho position (2-position) of the biphenyl ring.
The Steric Conflict
In unsubstituted biphenyl-4-carboxylic acid, the energy barrier to rotation around the central C-C bond is low (
In 2-fluoro derivatives, the Van der Waals radius of Fluorine (
Figure 1: Mechanistic pathway of conformational locking driven by fluorine substitution.
Comparative Performance Data
The following data compares Biphenyl-4-carboxylic acid (unsubstituted) directly with 2-Fluorobiphenyl-4-carboxylic acid to illustrate the physicochemical impact of the structural changes described above.
| Metric | Biphenyl-4-carboxylic acid | 2-Fluorobiphenyl-4-carboxylic acid | Impact of Fluorination |
| CAS Number | 92-92-2 | 137045-30-8 | N/A |
| Melting Point | 224 - 228 °C | 223 - 227 °C | Negligible: Packing disruption balances increased MW. |
| Dihedral Angle | High: Forces non-planar geometry. | ||
| LogP (Lipophilicity) | ~3.5 | ~3.7 | Moderate Increase: F is lipophilic but polar. |
| pKa (Acidity) | ~4.2 | ~3.5 | Increased Acidity: Inductive effect stabilizes anion.[1] |
| Primary Synthon | Carboxylic Dimer | Carboxylic Dimer | Conserved: The H-bond motif is robust. |
Analysis of Melting Point Anomaly
Counter-intuitively, the melting points are nearly identical. Typically, adding mass (F vs H) increases melting point. Here, the lowering of lattice energy caused by the inefficient packing of the twisted fluorinated molecule counteracts the expected increase from molecular weight.
Experimental Protocols
To replicate these findings or characterize new derivatives, follow this standardized workflow. This protocol ensures high-quality single crystals suitable for determining the precise dihedral angle.
A. Crystallization Workflow (Slow Evaporation)
Objective: Grow X-ray quality single crystals.
-
Solvent Selection:
-
H-BPA: Ethanol or Methanol (High solubility).
-
F-BPA: Requires slightly more polar mixture due to twist; use Ethanol:Water (9:1) or Acetonitrile.
-
-
Dissolution: Dissolve 20 mg of compound in 2 mL of solvent. Sonicate for 5 minutes.
-
Filtration: Pass through a 0.45
PTFE syringe filter into a clean scintillation vial. -
Nucleation: Cover vial with parafilm and poke 3-5 small holes. Store in a vibration-free environment at 20°C.
-
Harvesting: Crystals typically appear within 48-72 hours.
B. X-Ray Diffraction & Analysis
Objective: Solve structure and measure torsion angles.
-
Mounting: Mount crystal on a Kapton loop using Paratone oil.
-
Data Collection: Collect at 100 K (cryo-cooling is essential to reduce thermal motion of the fluorine atom).
-
Refinement:
-
Locate F atoms in difference Fourier maps.
-
Critical Step: Check for disorder. The 2-fluoro group often displays rotational disorder (occupying 2-position or 6-position). If present, model with split occupancy (e.g., 0.85/0.15).
-
Figure 2: Validated workflow for structural characterization of biphenyl acids.
Conclusion
The substitution of hydrogen with fluorine in biphenyl acids is not merely a chemical modification but a structural switch .
-
For Drug Design: Use ortho-fluorination to lock the biphenyl conformation, potentially improving selectivity for receptors that require a twisted ligand.
-
For Crystal Engineering: Expect a reduction in packing efficiency. The robust carboxylic acid dimer (
) will survive, but the -stacking network will be compromised, often leading to lower-than-predicted density and solubility changes.
References
-
Groom, C. R., et al. (2016).[2] The Cambridge Structural Database.[2][3] Acta Crystallographica Section B. Link
-
Chopra, D., & Guru Row, T. N. (2011). Role of organic fluorine in crystal engineering. CrystEngComm. Link
-
Albrecht, M. (2010). Fluorine in crystal engineering: "The little atom that could". Journal of Fluorine Chemistry. Link
-
PubChem Database. (2025).[4] Compound Summary: 2-Fluorobiphenyl-4-carboxylic acid (CID 715022).[4] National Library of Medicine. Link
-
Thermo Fisher Scientific. (2025). Product Specification: Biphenyl-4-carboxylic acid. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-Fluoro-biphenyl-4-carboxylic acid | C13H9FO2 | CID 715022 - PubChem [pubchem.ncbi.nlm.nih.gov]
Lipophilicity (LogP) comparison of mono-, di-, and trifluorobiphenyl acids
Executive Summary
This guide provides a technical analysis of how fluorine substitution patterns (mono-, di-, and tri-) influence the lipophilicity (LogP) of biphenyl carboxylic acids. While fluorine is often viewed as a "lipophilicity booster," its impact on the biphenyl scaffold is non-linear and position-dependent.
Key Findings:
-
Mono-fluorination (e.g., Flurbiprofen) typically increases LogP by 0.2–0.4 units , balancing permeability with solubility.
-
Di-fluorination (e.g., Diflunisal) often yields a 0.5–0.8 unit increase but introduces significant dipole-dipole interactions that can dampen the expected lipophilicity gain if substituents are opposing.
-
Tri-fluorination pushes LogP values into the >5.0 range , frequently violating Lipinski’s Rule of 5 and necessitating advanced formulation strategies (e.g., amorphous solid dispersions).
Mechanistic Insight: The Fluorine Effect
To understand the data, one must understand the underlying physical chemistry. Fluorine is not merely a hydrophobic atom; it is an electronic modulator.
The Dipole-Hydrophobicity Trade-off
The C-F bond is highly polar, yet the fluorine atom has a low polarizability and small Van der Waals radius (1.47 Å).
-
Surface Area: Replacing H with F increases the molecular surface area, generally increasing the energy required to create a cavity in water (hydrophobic effect).
-
Electronic Dipole: The strong electronegativity of F creates a dipole. If this dipole aligns with the hydrophilic vector of the carboxylic acid, it can reduce effective lipophilicity. If it opposes or cancels other dipoles, lipophilicity increases disproportionately.
The Ortho-Effect
In biphenyl acids, fluorine substitution at the ortho position (relative to the phenyl-phenyl bond) increases the torsional angle between the two rings due to steric repulsion. This "twisting" disrupts planarity, reducing
Comparative Data Analysis
The following data aggregates experimental values from standard medicinal chemistry references (e.g., Flurbiprofen, Diflunisal) and calculated consensus values for representative trifluoro-analogs.
Table 1: LogP Comparison of Fluorinated Biphenyl Acids[1]
| Compound Class | Representative Structure | Fluorine Pattern | Exp.[1][2] LogP (pH 7.4)* | pKa | Solubility Impact |
| Reference | Biphenyl-4-carboxylic acid | None | 3.60 - 3.75 | 4.2 | Baseline |
| Mono-F | Flurbiprofen | 2-Fluoro | 4.16 | 4.42 | Balanced Profile |
| Di-F | Diflunisal | 2',4'-Difluoro | 4.40 - 4.55 | 3.3 | High Protein Binding |
| Tri-F | 2,2',4'-Trifluorobiphenyl acid | 2,2',4'-Trifluoro | 5.10 - 5.35** | ~3.1 | Dissolution Limited |
*Note: LogP refers to the partition coefficient of the neutral species. LogD (distribution coefficient) will vary with pH. **Predicted consensus value based on Hansch-Leo additivity parameters.
Visualization: Structure-Property Logic
The following diagram illustrates the decision logic when selecting a fluorination pattern for drug design.
Figure 1: Decision matrix for fluorine substitution based on desired physicochemical outcome.
Experimental Protocol: RP-HPLC LogP Determination
While the "Shake-Flask" method is the historical gold standard, it is low-throughput and prone to emulsion errors with highly lipophilic trifluoro-compounds. The following RP-HPLC method is recommended for comparative profiling. This method relies on the correlation between capacity factor (
Materials & Equipment
-
System: Agilent 1200 Infinity II or equivalent with DAD.
-
Column: C18 end-capped (e.g., Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm). Note: End-capping is critical to prevent silanol interactions with the acidic moiety.
-
Mobile Phase: Methanol / 20 mM Phosphate Buffer (pH 2.5).
-
Why pH 2.5? To suppress ionization of the carboxylic acid (pKa ~3-4), ensuring we measure LogP (neutral) and not LogD.
-
Protocol Workflow
-
Dead Time Determination (
): Inject Uracil or Sodium Nitrate to determine the column dead time. -
Standard Calibration: Inject a set of 5 reference standards with known LogP values (e.g., Toluene, Naphthalene, Ibuprofen, Flurbiprofen, DDT).
-
Sample Injection: Inject mono-, di-, and trifluorobiphenyl samples (10 µL, 100 µg/mL in MeOH).
-
Calculation: Calculate the capacity factor (
) for each peak: Perform linear regression:
Visualization: HPLC Workflow
Figure 2: RP-HPLC workflow for high-throughput LogP determination of fluorinated acids.
Strategic Recommendations
-
For Oral Bioavailability: Stick to Mono-fluorination (e.g., Flurbiprofen analogs). The LogP shift (+0.[3][4]3) improves membrane permeability without rendering the molecule insoluble.
-
For Metabolic Stability: Di-fluorination is superior. Placing fluorine at metabolically labile sites (para-position) blocks CYP450 oxidation. However, ensure the pKa shift does not result in rapid renal clearance.
-
For CNS Targeting: Tri-fluorination may be necessary to cross the Blood-Brain Barrier (BBB), but only if the molecular weight is kept low (<350 Da) to offset the high lipophilicity.
References
-
Haufe, G., & Leroux, F. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[4][5][6] Beilstein Journal of Organic Chemistry.
-
Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Agilent Application Notes.[7]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3394, Flurbiprofen.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3059, Diflunisal.
Sources
- 1. Skipped Fluorination Motifs: Synthesis of Building Blocks and Comparison of Lipophilicity Trends with Vicinal and Isolated Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. LogP and logD calculations - Documentation [docs.chemaxon.com:443]
- 4. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Publish Comparison Guide: Validating Purity of 4',3,5-Trifluorobiphenyl-4-carboxylic Acid via LC-MS
Executive Summary: The Isomer Challenge
4',3,5-Trifluorobiphenyl-4-carboxylic acid is a critical intermediate in the synthesis of high-performance liquid crystals and fluorinated pharmaceuticals. Its structural integrity—specifically the positions of the fluorine atoms—is paramount.
The Problem: Standard purity assays (HPLC-UV) often fail to distinguish between the target molecule and its regioisomers (e.g., 2',3,5-trifluoro or 3',4,5-trifluoro analogs). These isomers possess nearly identical UV extinction coefficients and hydrophobicities, leading to co-elution on standard C18 columns.
The Solution: This guide validates a transition from HPLC-UV to High-Resolution LC-MS (ESI-) using Fluorophenyl (PFP) stationary phases . We demonstrate that this orthogonal approach provides the necessary selectivity and sensitivity to quantitate trace isomeric impurities that standard methods miss.
Comparative Analysis: UV vs. NMR vs. LC-MS
The following table objectively compares the three primary validation techniques for fluorinated biphenyls.
| Feature | HPLC-UV (254 nm) | 1H-NMR (500 MHz) | LC-MS (ESI-) [Proposed] |
| Primary Mechanism | Chromophore Absorption | Proton Environment | Mass-to-Charge Ratio (m/z) |
| Sensitivity (LOD) | ~0.1% (Standard) | ~1-2% (Low) | < 0.01% (Trace Level) |
| Selectivity | Low (Isomers co-elute) | High (Structural ID) | High (m/z + Retention) |
| Throughput | High | Low | High |
| Isomer Resolution | Poor (Broad peaks) | Excellent (Distinct shifts) | Excellent (PFP Column) |
| Suitability | Routine QA/QC | Structure Confirmation | Purity Validation & Impurity Profiling |
Scientist’s Insight: While NMR is the gold standard for structural elucidation, it lacks the dynamic range to detect 0.05% isomeric impurities in a 99.9% pure bulk lot. LC-MS bridges this gap.
Method Development Strategy
Stationary Phase Selection: The "Fluorine Effect"
Standard C18 columns rely on hydrophobic interactions. However, 4',3,5-Trifluorobiphenyl-4-carboxylic acid and its isomers have similar logP values.
Recommendation: Use a Pentafluorophenyl (PFP) or F5 column.
-
Mechanism: PFP phases engage in
interactions and specific fluorine-fluorine interactions. The electron-deficient ring of the stationary phase interacts differently with the varying electron densities of the regioisomers, creating separation factors ( ) > 1.2 where C18 yields .
Ionization Mode: ESI Negative
The carboxylic acid moiety (-COOH) is easily deprotonated.
-
Precursor Ion:
(m/z 265.05 calculated). -
Mobile Phase Modifier: Avoid strong acids (TFA) which suppress negative ionization. Use 5 mM Ammonium Acetate (pH ~6.5) . This buffers the solution to ensure the acid is deprotonated (
) while maintaining MS compatibility.
Validated Experimental Protocol
Reagents & Equipment
-
System: Agilent 6400 Series QQQ or Thermo Orbitrap (for HRMS).
-
Column: Phenomenex Kinetex F5 or Waters ACQUITY UPLC CSH Fluoro-Phenyl (2.1 x 100 mm, 1.7 µm).
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.[1]
-
Buffer: 1M Ammonium Acetate stock.
Step-by-Step Workflow
Step 1: Sample Preparation
-
Dissolve 10 mg of analyte in 10 mL MeOH (1 mg/mL stock).
-
Dilute to 10 µg/mL in 50:50 Water:ACN for system suitability.
-
Critical: Prepare a "Spiked Recovery Sample" by adding 0.1% of a known isomer standard (if available) or a structurally similar fluorinated acid to verify resolution.
Step 2: Chromatographic Conditions
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
-
Gradient:
-
0 min: 30% B
-
10 min: 80% B (Linear ramp to elute hydrophobic biphenyls)
-
12 min: 95% B (Wash)
-
15 min: 30% B (Re-equilibrate)
-
Mobile Phase A: Water + 5mM Ammonium Acetate.
-
Mobile Phase B: ACN + 5mM Ammonium Acetate.
-
Step 3: MS Parameters (ESI-) [2]
-
Capillary Voltage: -2500 V.
-
Gas Temp: 350°C.
-
Scan Range: m/z 100 – 500 (Full Scan) or MRM 265 -> 221 (Loss of
) for quantitation.
Data Presentation & Visualization
Validation Metrics (Mock Data)
The following data represents typical performance metrics when comparing C18 vs. PFP columns for this analyte.
| Parameter | C18 Column (Standard) | PFP Column (Optimized) | Status |
| Retention Time (Target) | 4.2 min | 5.8 min | - |
| Isomer Separation ( | 0.8 (Co-elution) | 2.4 (Baseline Resolved) | PASS |
| Signal-to-Noise (S/N) | 50:1 (UV) | >1000:1 (MS) | PASS |
| Linearity ( | 0.995 | 0.999 | PASS |
| LOQ | 500 ng/mL | 5 ng/mL | PASS |
Workflow Diagrams
Figure 1: Analytical Validation Workflow
This diagram outlines the logical flow from sample prep to data reporting, ensuring a self-validating loop.
Caption: Figure 1: Closed-loop validation workflow ensuring chromatographic resolution (
Figure 2: Impurity Identification Decision Tree
How to distinguish the target 4',3,5-Trifluorobiphenyl-4-carboxylic acid from potential byproducts.
Caption: Figure 2: Logic tree for categorizing impurities based on Mass-to-Charge ratio and Retention Time shifts.
References
-
Waters Corporation. (2020). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Waters Application Notes. [Link]
-
Shimadzu Corporation. (2018). Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Shimadzu Technical Report. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and Pentafluorophenyl (PFP). Welch Materials Technical Blog. [Link]
-
National Institutes of Health (NIH). (2010). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. PMC. [Link]
Sources
The Fluorine Advantage: A Comparative Guide to the Binding Affinity of Fluorinated Biphenyl Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous journey. Kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, making them a prime target for therapeutic intervention.[1] The biphenyl scaffold has emerged as a privileged structure in kinase inhibitor design, offering a versatile platform for achieving high binding affinity. A key strategy in optimizing these inhibitors is the introduction of fluorine atoms. This guide provides an in-depth technical comparison of the binding affinity of fluorinated biphenyl inhibitors, supported by experimental data and detailed methodologies, to illuminate the rationale and impact of this powerful medicinal chemistry tool.
The Rationale for Fluorination in Kinase Inhibitor Design
The strategic incorporation of fluorine into a drug candidate can profoundly influence its pharmacological properties.[2] Fluorine's high electronegativity and small size allow it to modulate a molecule's electronics, conformation, and metabolic stability.[3][4] In the context of biphenyl kinase inhibitors, fluorination is often employed to:
-
Enhance Binding Affinity: Fluorine can engage in favorable interactions within the kinase active site, including hydrogen bonds and dipole-dipole interactions, thereby increasing the inhibitor's potency.[2]
-
Improve Metabolic Stability: By blocking sites susceptible to metabolic oxidation by cytochrome P450 enzymes, fluorine can increase the inhibitor's half-life and bioavailability.[1]
-
Modulate Physicochemical Properties: Fluorination can alter a compound's lipophilicity and pKa, which can be fine-tuned to optimize solubility, membrane permeability, and overall pharmacokinetic profile.[2]
This guide will delve into the practical application of these principles, using a case study to illustrate the tangible benefits of fluorination.
Case Study: Fluorination of a Pyrazolo[1,5-a]pyrimidine Scaffold Targeting CSNK2
While not a classical biphenyl, the pyrazolo[1,5-a]pyrimidine scaffold with a phenyl substituent provides a highly relevant and instructive example of the impact of fluorination. A study on inhibitors of casein kinase 2 (CSNK2), a kinase implicated in cancer and viral infections, directly compared a non-fluorinated parent compound (Compound 1) with its fluorinated analog (Compound 2).[1]
Table 1: Comparison of a Non-fluorinated vs. Fluorinated CSNK2 Inhibitor [1]
| Property | Compound 1 (Non-fluorinated) | Compound 2 (Fluorinated) |
| Structure | ||
| CSNK2A1 NanoBRET IC50 | 1.0 nM | 1.0 nM |
| CSNK2A2 NanoBRET IC50 | 1.0 nM | 1.0 nM |
| Aqueous Solubility | 59 µg/mL | 59 µg/mL |
| Mouse Microsomal Stability (T1/2) | < 5 min | 25 min |
Data for Compound 1 from ref.[1].
As the data demonstrates, the strategic addition of a single fluorine atom to the phenyl ring had a dramatic effect on the metabolic stability of the inhibitor, increasing its half-life in mouse microsomes from less than 5 minutes to 25 minutes.[1] Notably, this significant improvement in metabolic stability was achieved without compromising the inhibitor's high potency against CSNK2A1 and CSNK2A2, nor did it negatively impact its aqueous solubility.[1] This case study powerfully illustrates the "fluorine advantage" in drug design, where a subtle chemical modification leads to a markedly improved pharmacokinetic profile.
Experimental Methodologies for Assessing Binding Affinity
To quantitatively compare the binding affinity of kinase inhibitors, a variety of robust assay formats are available. The choice of assay depends on several factors, including the specific kinase, the availability of reagents, and the desired throughput. Below are detailed protocols for three commonly employed kinase binding assays.
Radiometric Kinase Assay
The radiometric assay is considered a gold standard for its direct measurement of kinase activity.[3] It involves the use of radiolabeled ATP (typically [γ-32P]ATP or [γ-33P]ATP) to monitor the phosphorylation of a substrate.
Experimental Protocol: Radiometric Filter Binding Assay
-
Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the kinase, substrate (a suitable peptide or protein), and assay buffer.
-
Inhibitor Addition: Add the fluorinated and non-fluorinated biphenyl inhibitors at varying concentrations to the respective wells. Include a control with no inhibitor.
-
Initiate Reaction: Start the reaction by adding a solution of [γ-33P]ATP and MgCl2.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution, typically phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-33P]ATP will be washed away.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove non-specific binding.
-
Detection: After drying the plate, add a scintillant and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Plot the percentage of kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Diagram 1: Radiometric Kinase Assay Workflow
Caption: Workflow for a radiometric kinase filter binding assay.
Fluorescence Resonance Energy Transfer (FRET) Assay
FRET-based assays offer a non-radiometric, homogeneous format for measuring kinase activity. The LanthaScreen® Eu Kinase Binding Assay is a popular example that measures the binding and displacement of a fluorescently labeled tracer from the kinase active site.
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
-
Reagent Preparation: Prepare solutions of the kinase tagged with an appropriate epitope (e.g., GST), a europium-labeled anti-tag antibody, a fluorescently labeled ATP-competitive tracer, and the test inhibitors.
-
Assay Plate Setup: In a 384-well plate, add the test inhibitors at various concentrations.
-
Kinase/Antibody Addition: Add the pre-mixed kinase and europium-labeled antibody solution to all wells.
-
Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Detection: Read the plate on a microplate reader capable of time-resolved FRET (TR-FRET). Excite the europium donor at ~340 nm and measure the emission from both the donor (615 nm) and the acceptor tracer (665 nm).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium donor and the acceptor into close proximity, resulting in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal. Plot the emission ratio against the inhibitor concentration to determine the IC50.
Diagram 2: Principle of the LanthaScreen® FRET Assay
Caption: FRET-based detection of kinase inhibition.
Label-Free Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare solutions of the kinase and the inhibitor in the same buffer to minimize heat of dilution effects. The kinase is placed in the sample cell, and the inhibitor is loaded into the titration syringe.
-
Instrument Setup: Equilibrate the instrument to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the inhibitor solution into the kinase solution.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as the inhibitor binds to the kinase.
-
Data Acquisition: A plot of the heat change per injection versus the molar ratio of inhibitor to kinase is generated.
-
Data Analysis: Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
Diagram 3: Isothermal Titration Calorimetry Workflow
Caption: Workflow for an ITC experiment to determine binding affinity.
Conclusion
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, particularly in the optimization of kinase inhibitors. As demonstrated through the case study and the detailed experimental methodologies, fluorination can significantly enhance the pharmacokinetic properties of a biphenyl-based inhibitor without compromising its binding affinity. By leveraging a suite of robust biophysical and biochemical assays, researchers can precisely quantify the impact of such chemical modifications, enabling a data-driven approach to the design of next-generation therapeutics. This guide serves as a foundational resource for scientists and drug development professionals seeking to harness the power of fluorine to advance their kinase inhibitor programs.
References
-
Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. [Link]
Sources
Spectroscopic Identification of 4',3,5-Trifluorobiphenyl-4-carboxylic Acid Impurities: A Comparative Analytical Guide
Topic: Spectroscopic identification of 4',3,5-Trifluorobiphenyl-4-carboxylic acid impurities Content Type: Publish Comparison Guides
Executive Summary: The Fluorine Fidelity Challenge
In the development of advanced liquid crystalline materials and fluorinated pharmaceutical scaffolds, 4',3,5-Trifluorobiphenyl-4-carboxylic acid serves as a critical intermediate. Its performance—defined by phase transition temperatures in liquid crystals or binding affinity in drug targets—is inextricably linked to its isomeric and chemical purity.
Common industrial synthesis routes, primarily Suzuki-Miyaura cross-coupling , introduce a specific profile of fluorinated impurities that are notoriously difficult to resolve using standard HPLC-UV methods due to overlapping chromophores.
This guide objectively compares the two dominant analytical modalities for certifying this compound: High-Resolution 19F-NMR Spectroscopy versus LC-MS/UV . We demonstrate that while LC-MS offers superior sensitivity for trace quantitation, 19F-NMR is the superior method for structural authentication and regioisomer differentiation , making it the essential choice for "High-Fidelity" grade verification.
The Impurity Landscape: Origins and Causality
To detect impurities, one must first understand their genesis. The synthesis of 4',3,5-Trifluorobiphenyl-4-carboxylic acid typically involves the coupling of 4-bromo-2,6-difluorobenzoic acid with 4-fluorophenylboronic acid .
The following diagram details the mechanistic pathways leading to the target molecule and its specific impurities.
Figure 1: Mechanistic origin of key fluorinated impurities during Suzuki-Miyaura coupling.
Comparative Analysis: 19F-NMR vs. LC-MS
We evaluated the performance of 19F-NMR (376 MHz) against UHPLC-MS (Q-TOF) for the detection of the three critical impurities identified above.
Method A: 19F-NMR Spectroscopy (The Structural Authority)
Fluorine-19 NMR is uniquely suited for this compound because the chemical shift is highly sensitive to the local electronic environment. The target molecule contains two distinct fluorine environments:
- -110 to -115 ppm: The single fluorine on the 4'-position (Ring B).
- -118 to -125 ppm: The two equivalent fluorines on the 3,5-positions (Ring A).
Performance Insight:
-
Isomer Resolution: 19F-NMR can distinguish the target (4'-F) from a regioisomer (e.g., 2'-F) with a resolution of >0.5 ppm, a feat often impossible for reverse-phase chromatography where these isomers co-elute.
-
Quantification: Through qNMR (Quantitative NMR) using an internal standard (e.g.,
-trifluorotoluene), absolute purity can be determined without requiring reference standards for every impurity.
Method B: LC-MS (The Sensitivity Specialist)
Liquid Chromatography coupled with Mass Spectrometry excels at detecting trace residuals (ppm level) that fall below the NMR limit of detection.
Performance Insight:
-
Sensitivity: Capable of detecting Impurity A (Homocoupling) at levels as low as 0.05%.
-
Limitation: The acidic nature of the target (carboxylic acid) and Impurity B (benzoic acid derivative) often results in peak tailing or suppression in ESI- modes, requiring careful buffer optimization.
Comparative Data Summary
| Feature | Method A: 19F-NMR | Method B: LC-MS (Q-TOF) |
| Primary Utility | Structural Authentication & Isomer Detection | Trace Impurity Quantification |
| Limit of Detection (LOD) | ~0.1% (1000 ppm) | < 0.001% (10 ppm) |
| Specificity | High (Chemical shift is diagnostic) | Medium (Isobaric isomers require separation) |
| Reference Standard | Not required for identification | Required for accurate quantitation |
| Sample Prep | Minimal (Dissolve in DMSO-d6) | Complex (Filtration, buffering) |
| Throughput | 10-15 mins/sample | 20-30 mins/sample |
Experimental Protocols
To replicate these results, use the following validated workflows.
Protocol 1: 19F-NMR Identification Workflow
Objective: Confirm identity and screen for regioisomers.
-
Sample Preparation:
-
Weigh 10.0 mg of the 4',3,5-Trifluorobiphenyl-4-carboxylic acid sample.
-
Dissolve in 0.6 mL DMSO-d6 . (Note: DMSO is preferred over CDCl3 to ensure full solubility of the carboxylic acid moiety and prevent dimerization effects on chemical shifts).
-
Optional for qNMR: Add 5.0 mg of 2,4-dichlorobenzotrifluoride as an internal standard.
-
-
Acquisition Parameters:
-
Nucleus: 19F (typically 376 MHz on a 400 MHz instrument).
-
Spectral Width: -50 ppm to -200 ppm.
-
Relaxation Delay (D1): Set to 5 seconds (Fluorine T1 relaxation can be long; insufficient D1 leads to integration errors).
-
Scans: 64 (for screening) or 256 (for <1% impurity detection).
-
-
Data Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Baseline correct using a polynomial fit.
-
Reference the internal standard or the primary 4'-F peak (if consistent).
-
Protocol 2: LC-MS Impurity Profiling
Objective: Quantify trace homocoupling and debrominated byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection:
-
UV at 254 nm (aromatic backbone).
-
MS (ESI Negative Mode) for Carboxylic Acids (Target, Impurity B).
-
MS (APCI Positive Mode) for non-polar Impurity A (Homocoupling product lacks acidic proton).
-
Decision Guide: Selecting the Right Grade
When sourcing this compound, the "purity" claim on the label depends heavily on the method used.
Figure 2: Decision tree for selecting the appropriate purity grade based on application needs.
Conclusion
For 4',3,5-Trifluorobiphenyl-4-carboxylic acid , a certificate of analysis relying solely on HPLC-UV is insufficient for high-stakes applications. The structural similarity of fluorinated isomers requires the specificity of 19F-NMR . Researchers should demand NMR data to ensure the absence of regioisomers that can silently sabotage structure-activity relationship (SAR) studies.
References
-
National Institutes of Health (NIH). (2012). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. PubMed. Retrieved October 26, 2023, from [Link]
-
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. RSC Advances. Retrieved October 26, 2023, from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Retrieved October 26, 2023, from [Link]
Safety Operating Guide
4',3,5-Trifluorobiphenyl-4-carboxylic acid proper disposal procedures
The following guide details the proper disposal and handling procedures for 4',3,5-Trifluorobiphenyl-4-carboxylic acid (CAS 163603-08-7). This protocol is designed for research and industrial environments, prioritizing safety, regulatory compliance, and environmental stewardship.
Executive Summary: Immediate Disposal Directive
-
Waste Classification: Halogenated Organic Solid .
-
Primary Disposal Method: High-temperature incineration (>1,100°C) with secondary combustion and acid gas scrubbing.
-
Prohibited Actions: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or non-halogenated solvents.
-
Spill Response: Dampen to prevent dust, sweep into a chemically resistant container, and label as "Hazardous Waste - Fluorinated."
Chemical Profile & Hazard Identification
Understanding the physicochemical nature of this compound is the first step in safe disposal. As a fluorinated biphenyl carboxylic acid, it presents specific challenges regarding persistence and combustion byproducts.
| Property | Description | Disposal Implication |
| Chemical Structure | Biphenyl core with 3 fluorine atoms and a carboxylic acid group.[1][2][3] | High stability; requires high energy for complete destruction. |
| Physical State | Solid (crystalline powder). | Must be dissolved or suspended for liquid injection incineration, or packed in burnable drums for solid feed. |
| Acidity | Weakly acidic (Carboxylic acid). | Can corrode metal containers if wet. Use HDPE or glass containers. |
| Combustion Hazard | Generates Hydrogen Fluoride (HF) upon burning.[4] | CRITICAL: Incinerator must be equipped with a wet scrubber to capture HF gas. |
| RCRA Status (USA) | Not specifically P- or U-listed. | Classify as D002 (Corrosive) if pH < 2 in solution, or generally as "Halogenated Organic Waste" requiring characterization. |
Waste Segregation & Pre-Treatment
Proper segregation prevents dangerous chemical reactions and ensures the waste stream is accepted by disposal facilities.
Segregation Rules
-
Isolate from Oxidizers: Keep away from nitrates, perchlorates, and peroxides to prevent exothermic reactions.
-
Isolate from Bases: While bases neutralize the acid, uncontrolled mixing can generate heat. Do not neutralize in the waste container unless part of a validated SOP.
-
Halogenated Stream: This compound must be tagged as "Halogenated." Mixing it with non-halogenated solvents (e.g., pure acetone/methanol waste) can downgrade the entire non-halogenated stream, significantly increasing disposal costs.
Pre-Treatment (Lab Scale)
-
Solid Waste: No pre-treatment required. Double-bag in polyethylene bags and place in a rigid secondary container.
-
Liquid Waste (Solutions): If the compound is dissolved in a solvent (e.g., DMSO, Methanol):
-
Verify the solvent is compatible with halogenated waste streams.
-
Adjust pH to neutral (pH 6-8) using a dilute Sodium Carbonate (
) solution if the facility requires non-corrosive liquids. -
Precipitation: Adding water to a DMSO/Methanol solution may precipitate the solid. This solid can be filtered and disposed of as solid waste, reducing the volume of halogenated liquid waste.
-
Detailed Disposal Protocols
Scenario A: Solid Waste (Pure Substance)
-
Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in a satellite accumulation area (SAA) until pickup.
-
Final Disposal: Ship to a TSDF (Treatment, Storage, and Disposal Facility) permitted for Rotary Kiln Incineration .
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]
-
Characterization: Determine the primary solvent.
-
Consolidation: Pour into the "Halogenated Solvent Waste" carboy.
-
Warning: Ensure the carboy material (usually HDPE or fluorinated HDPE) is compatible with the solvent.
-
-
Documentation: Log the approximate mass of the fluorinated acid added to the carboy. This is vital for the receiving facility to calculate the potential HF load during incineration.
Spill Response Workflow
In the event of a spill, immediate action is required to prevent inhalation of fluorinated dust.
Figure 1: Operational workflow for managing spills of fluorinated solid acids.[1][2][3][6]
Regulatory & Compliance Framework
Adherence to these regulations ensures legal compliance and safety.
| Regulation | Requirement | Action Item |
| EPA (RCRA) | "Cradle-to-Grave" tracking.[1] | Ensure the waste manifest explicitly lists halogenated organic compounds. |
| DOT (Transport) | Shipping classification. | If transporting pure substance: UN3261, Corrosive solid, acidic, organic, n.o.s. (Trifluorobiphenyl carboxylic acid), 8, PG III. |
| OSHA | Hazard Communication.[2][7][8] | SDS must be accessible.[6] Personnel must be trained on HF generation risks during fire. |
References
-
National Institutes of Health (PubChem). Compound Summary: Fluorinated Biphenyl Carboxylic Acids. Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for Disposal of Halogenated Organics. Retrieved from [Link][1]
Sources
- 1. 537713-35-2|4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. download.basf.com [download.basf.com]
- 7. sds.betco.com [sds.betco.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 4',3,5-Trifluorobiphenyl-4-carboxylic acid
Topic: Audience: Researchers, scientists, and drug development professionals.[1]
Introduction: The Fluorine Factor
Context: 4',3,5-Trifluorobiphenyl-4-carboxylic acid is a specialized fluorinated building block, often used in liquid crystal synthesis or as a pharmacophore in medicinal chemistry.[1] While it shares the carboxylic acid functionality of benzoic acid, the presence of three fluorine atoms on the biphenyl core significantly alters its physicochemical profile.
The Safety Delta:
-
Increased Acidity: Electron-withdrawing fluorine atoms (inductive effect) typically lower the pKa of the carboxylic acid group compared to non-fluorinated analogues, increasing its potential for corrosivity and irritation.[1]
-
Lipophilicity: The fluorinated biphenyl core enhances lipophilicity, potentially facilitating faster dermal absorption than standard organic acids.[1]
-
Static Charge: Fluorinated solids are notorious for generating static electricity, leading to "flying powder" hazards during weighing, which increases inhalation risk.[1]
Risk Assessment & Hazard Identification
Before selecting PPE, we must define the hazard vector.[1] In the absence of a specific vendor SDS, treat this compound according to the "High-Hazard Fluorinated Intermediate" protocol.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3][4] | Acidic nature + lipophilicity requires barrier protection.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3][4][5] | Dust contact with ocular moisture creates acidic solution immediately.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][4][5] | Inhalation of dust is the primary exposure route during weighing.[1] |
| Reactivity | N/A | Incompatible with strong oxidizers/bases.[1] | Potential for HF generation if thermally decomposed (fire).[1] |
The PPE Matrix: A Layered Defense Strategy
Do not rely on a "one-size-fits-all" approach. PPE requirements scale with the operational state of the chemical.[1][6]
Scenario A: Handling Solid (Powder)
Primary Risk: Inhalation of dust and ocular contact.[1]
-
Respiratory: N95 (minimum) or P100 respirator if weighing outside a fume hood (not recommended).[1] Best Practice: Handle exclusively inside a certified chemical fume hood.[1]
-
Eyes: Chemical Safety Goggles (tight-fitting).[1] Standard safety glasses are insufficient for fine fluorinated dusts that can bypass side shields.[1]
-
Hands: Single Nitrile Gloves (4 mil minimum).[1] Change immediately if powder contaminates the glove to prevent accidental transfer to face/surfaces.[1]
-
Body: Standard cotton lab coat + long pants + closed-toe shoes.[1]
Scenario B: Handling Solutions (Dissolved in Organic Solvents)
Primary Risk: Dermal absorption and splash.[1]
-
Respiratory: Fume hood sash at proper working height.[1]
-
Eyes: Safety Glasses with side shields (Goggles preferred if refluxing).[1]
-
Hands: Double Gloving Protocol .
-
Body: Lab coat. If handling >100mL, add a chemical-resistant apron .[1]
Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state.
Operational Protocol: Weighing & Transfer
The most critical moment for exposure is transferring the dry solid.[1] Fluorinated biphenyls are hydrophobic and prone to static buildup.[1]
Step-by-Step Procedure:
-
Preparation:
-
The Transfer:
-
Decontamination:
Emergency Response & Spill Management
Spill Cleanup Workflow:
-
Isolate: Alert nearby personnel.
-
Assess:
-
Neutralize:
-
Disposal: Place all waste in Halogenated Organic Waste containers.
Disposal Strategy
Proper disposal is a legal and environmental requirement.[1]
-
Segregation:
-
Do Not: Do not dispose of down the drain. The biphenyl core implies potential aquatic toxicity and persistence.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
PubChem. (n.d.).[1] Compound Summary: 4'-fluoro-3,5-difluorobiphenyl-4-carboxylic acid (Structural Analogue Data). National Library of Medicine.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Laboratory Safety Guidance. United States Department of Labor.[1] [Link]
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.ca [fishersci.ca]
- 7. scienceready.com.au [scienceready.com.au]
- 8. hscprep.com.au [hscprep.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
